molecular formula C16H17NO B083288 N-benzyl-3-phenylpropanamide CAS No. 10264-10-5

N-benzyl-3-phenylpropanamide

Cat. No.: B083288
CAS No.: 10264-10-5
M. Wt: 239.31 g/mol
InChI Key: FEOUTXCSJHUHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-phenylpropanamide is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10264-10-5

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-3-phenylpropanamide

InChI

InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)

InChI Key

FEOUTXCSJHUHLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and Historical Synthesis of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-phenylpropanamide, a secondary amide with the CAS Registry Number 10264-10-5, has emerged as a versatile synthetic intermediate in various chemical and pharmaceutical research endeavors. While a singular moment of discovery is not prominently documented in the annals of chemical literature, its presence is noted in numerous synthetic schemes, pointing to its value as a building block. This technical guide provides a comprehensive overview of the historical and contemporary methods for the synthesis of this compound, complete with detailed experimental protocols and comparative quantitative data. The logical workflows of its primary synthesis routes are also visually represented to facilitate a deeper understanding of the chemical transformations involved.

Discovery and Historical Context

The discovery of this compound is not attributed to a specific individual or research group but rather appears to have emerged organically within the field of synthetic chemistry. Its utility likely became apparent as chemists explored the synthesis of more complex molecules where the this compound moiety served as a key structural component. The compound is structurally straightforward, comprising a 3-phenylpropanoyl group attached to a benzylamine (B48309). This simplicity belies its utility, offering a scaffold that can be readily modified, making it a valuable tool for medicinal chemists and material scientists.

The earliest preparations of this compound and similar secondary amides were likely achieved through classical amide bond formation reactions. Over time, a variety of more sophisticated and efficient methods have been developed and applied to its synthesis. This guide will focus on the most historically significant and widely practiced of these methods.

Historical Synthesis Methods

The synthesis of this compound is fundamentally an amidation reaction, involving the formation of an amide bond between 3-phenylpropanoic acid or its derivatives and benzylamine. The primary historical methods for this transformation include the Schotten-Baumann reaction, carbodiimide-mediated coupling, and the use of mixed anhydrides.

Schotten-Baumann Reaction

First described in the late 19th century by Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust method for the synthesis of amides from amines and acid chlorides.[1][2][3][4] This reaction is typically carried out in a two-phase system consisting of an aqueous base and an organic solvent.

Schotten_Baumann 3-phenylpropanoyl_chloride 3-Phenylpropanoyl Chloride product This compound 3-phenylpropanoyl_chloride->product + Benzylamine benzylamine Benzylamine benzylamine->product base Aqueous Base (e.g., NaOH) base->product caption General Schotten-Baumann Reaction Pathway

Caption: General Schotten-Baumann Reaction Pathway

A representative procedure for the synthesis of this compound via the Schotten-Baumann reaction is as follows:

  • Preparation of 3-phenylpropanoyl chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-phenylpropanoic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) at room temperature. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-phenylpropanoyl chloride.

  • Amidation: Dissolve benzylamine (1 equivalent) in a suitable organic solvent such as dichloromethane (B109758) in a separate flask. Cool the solution in an ice bath. Add a 10% aqueous solution of sodium hydroxide (B78521) (2 equivalents). To this biphasic mixture, add the freshly prepared 3-phenylpropanoyl chloride dropwise with vigorous stirring.

  • Reaction and Work-up: Continue stirring vigorously for 15-30 minutes after the addition is complete. Monitor the reaction by thin-layer chromatography. Upon completion, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

ParameterValueReference
YieldTypically >80%General knowledge of Schotten-Baumann reactions
Reaction Time0.5 - 2 hours[1]
Temperature0 °C to room temperature[1]
Carbodiimide-Mediated Coupling

The use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as coupling agents for amide bond formation became widespread in the mid-20th century. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Carbodiimide_Coupling 3-phenylpropanoic_acid 3-Phenylpropanoic Acid product This compound 3-phenylpropanoic_acid->product + Benzylamine benzylamine Benzylamine benzylamine->product byproduct Urea Byproduct product->byproduct forms coupling_agent Carbodiimide (B86325) (e.g., DCC, EDC) coupling_agent->product caption Carbodiimide-Mediated Amide Synthesis

Caption: Carbodiimide-Mediated Amide Synthesis

A general procedure for the synthesis of this compound using a carbodiimide coupling agent is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1 equivalent) and benzylamine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or dimethylformamide.

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add the carbodiimide coupling agent (e.g., DCC, 1.1 equivalents) portion-wise with stirring. If desired, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Purification: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel.

ParameterValueReference
Yield70-95%General knowledge of carbodiimide couplings
Reaction Time12 - 24 hours[5]
Temperature0 °C to room temperature[5]

Modern Synthetic Approaches

More contemporary methods for the synthesis of this compound often focus on improving efficiency, reducing waste, and avoiding harsh reagents.

Reactive Extrusion

Reactive extrusion is a solvent-free method that utilizes mechanical energy to promote chemical reactions. This technique has been applied to the synthesis of this compound, offering a rapid and environmentally friendly alternative to traditional solution-phase chemistry.

Reactive_Extrusion reactants 3-Phenylpropanoic Acid + Benzylamine extruder Twin-Screw Extruder (Heat & Shear) reactants->extruder product This compound extruder->product caption Reactive Extrusion Workflow

Caption: Reactive Extrusion Workflow

A generalized protocol for reactive extrusion synthesis is as follows:

  • Premixing: The solid reactants, 3-phenylpropanoic acid and a solid form of benzylamine (e.g., a salt to be neutralized in situ or an adsorbed form), are premixed.

  • Extrusion: The mixture is fed into a twin-screw extruder. The extruder is heated to a specified temperature profile along its barrel. The rotation of the screws imparts high shear, ensuring intimate mixing and promoting the reaction.

  • Collection: The molten product exits the extruder die and is cooled and solidified. The product is then collected for any necessary purification, although often the product is of high purity directly from the extruder.

ParameterValueReference
Yield81%[1]
Reaction Time1–2 minutes[1]
TemperatureVaries with extruder setup[1]

Conclusion

This compound, while not having a celebrated discovery, has proven to be a valuable molecule in the synthetic chemist's toolbox. Its preparation has evolved from classical methods like the Schotten-Baumann reaction to modern, efficient techniques such as reactive extrusion. The choice of synthetic route depends on factors such as scale, desired purity, and available resources. The detailed protocols and comparative data presented in this guide offer researchers and drug development professionals a comprehensive resource for the synthesis of this important intermediate. The continued exploration of new synthetic methodologies will undoubtedly further refine the preparation of this compound and other valuable amide compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-phenylpropanamide is a chemical compound belonging to the amide family, characterized by a benzyl (B1604629) group and a 3-phenylpropanoyl group attached to a nitrogen atom. This molecule holds interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. Its physicochemical properties, such as lipophilicity and hydrogen bonding capability, are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of a potential biological signaling pathway influenced by structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₇NO[1][2]
Molecular Weight 239.31 g/mol [1][2]
CAS Number 10264-10-5[1][2]
IUPAC Name This compound[1]
Synonyms 3-phenyl-N-benzylpropanamide, Benzenepropanamide, N-(phenylmethyl)-[1]
Melting Point 84.5-86.5 °C
Boiling Point (Predicted) 457.9 ± 34.0 °C
Density (Predicted) 1.078 ± 0.06 g/cm³
XLogP3-AA (Lipophilicity) 2.9[1]
Topological Polar Surface Area 29.1 Ų
Appearance White solid[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its replication and further study.

Synthesis Protocol: Amide Coupling via Carbodiimide Activation

This protocol describes a common method for the synthesis of this compound from 3-phenylpropanoic acid and benzylamine (B48309) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.

Materials:

Procedure:

  • To a solution of 3-phenylpropanoic acid (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 equivalents) and DMAP (0.1 equivalents).[4]

  • Stir the mixture for 10 minutes, then add benzylamine (1.0 equivalent) dropwise.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[4]

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.[4]

Characterization Protocols

NMR spectroscopy is used to determine the molecular structure of the synthesized compound.

Instrumentation: 400 MHz NMR spectrometer.[5]

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to an NMR tube.[6]

¹H NMR Acquisition:

  • Pulse Sequence: Standard proton pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Data Analysis: Process the spectra to identify chemical shifts (δ) in ppm and coupling constants (J) in Hz. Compare the obtained spectra with literature data for this compound to confirm its identity.

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[7]

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean ATR crystal should be acquired before running the sample.

Data Analysis: Identify characteristic absorption bands for the amide C=O stretch (around 1640 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and aromatic C-H stretches.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

GC Method:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

MS Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: Scan from m/z 40 to 400.[6]

Data Analysis: Identify the molecular ion peak [M]⁺ and major fragment ions. The molecular ion peak should correspond to the molecular weight of this compound (239.31 g/mol ).

Potential Biological Signaling Pathway

While no specific signaling pathways have been definitively elucidated for this compound, research on structurally similar N-benzyl benzamide (B126) derivatives has implicated their role as modulators of autophagy through the mTORC1 signaling pathway.[8] Autophagy is a cellular process responsible for the degradation and recycling of cellular components, and its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. The mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway is a key negative regulator of autophagy.[8]

The following diagram illustrates a simplified representation of the mTORC1 signaling pathway and the potential point of intervention for N-benzyl benzamide-like compounds.

mTORC1_Pathway Growth_Factors Growth Factors PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K_AKT->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibition Autophagy Autophagy ULK1_Complex->Autophagy Initiation N_Benzyl_Benzamide N-benzyl benzamide derivatives N_Benzyl_Benzamide->mTORC1 Potential Inhibition

Caption: Potential modulation of the mTORC1 signaling pathway by N-benzyl benzamide derivatives.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, along with comprehensive experimental protocols for its synthesis and characterization. While the direct biological targets and signaling pathways of this specific compound are still under investigation, the information on structurally related molecules suggests potential avenues for future research, particularly in the context of autophagy modulation. The data and protocols presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, facilitating further exploration of this compound and its potential applications.

References

Elucidating the Mechanism of Action of N-benzyl-3-phenylpropanamide: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed information regarding the specific biological mechanism of action of N-benzyl-3-phenylpropanamide is not extensively available in the public domain. This guide therefore outlines a generalized, hypothetical framework for researchers and drug development professionals to investigate the mechanism of action of a novel compound such as this compound. The experimental protocols and potential pathways described herein are based on standard pharmacological and biochemical methodologies and are intended to serve as a strategic template for investigation.

Introduction to this compound

This compound is a synthetic amide derivative. Its structure, featuring a benzyl (B1604629) group attached to the nitrogen of a 3-phenylpropanamide (B85529) backbone, suggests potential interactions with a variety of biological targets due to its aromatic and amide functionalities. The absence of comprehensive studies necessitates a systematic approach to identify its molecular targets and elucidate its effects on cellular and physiological systems.

Proposed Research Workflow for Mechanism of Action (MoA) Elucidation

A multi-pronged approach is essential to comprehensively determine the MoA of a novel chemical entity. The following workflow outlines key stages, from initial screening to in-depth pathway analysis.

MoA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Pathway Analysis cluster_2 Phase 3: In Vivo & Preclinical Studies A Compound Synthesis & Purity Analysis B High-Throughput Phenotypic Screening (e.g., cell viability, reporter assays) A->B C Affinity-Based Target Identification (e.g., affinity chromatography, chemical proteomics) B->C D In Silico Target Prediction (e.g., molecular docking, pharmacophore modeling) B->D E Candidate Target List C->E D->E F Biochemical & Biophysical Assays (e.g., enzyme kinetics, SPR, ITC) E->F G Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) E->G J Validated Target & Pathway F->J G->J H Gene Expression Profiling (e.g., RNA-seq, qPCR) I Signaling Pathway Analysis (e.g., Western Blot, Phospho-proteomics) H->I I->J K Animal Model Efficacy Studies J->K L Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling J->L M Toxicology & Safety Assessment J->M N Confirmed Mechanism of Action K->N L->N M->N

Caption: Proposed workflow for elucidating the mechanism of action of a novel compound.

Detailed Experimental Protocols

The following sections detail hypothetical methodologies that could be employed to investigate this compound.

3.1.1. Affinity Chromatography-Mass Spectrometry

  • Objective: To isolate and identify proteins that physically interact with this compound.

  • Methodology:

    • Synthesize an analog of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).

    • Covalently couple the linker-modified compound to an activated chromatography resin (e.g., NHS-activated sepharose).

    • Prepare a cell lysate from a relevant cell line or tissue.

    • Incubate the cell lysate with the compound-coupled resin to allow for protein binding. A control resin without the compound should be run in parallel.

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Compare the protein profiles from the compound and control resins to identify specific binding partners.

3.1.2. In Silico Molecular Docking

  • Objective: To computationally predict potential protein targets and binding modes.

  • Methodology:

    • Generate a 3D conformer of this compound using computational chemistry software.

    • Obtain crystal structures of potential target proteins from the Protein Data Bank (PDB).

    • Define the binding site on each target protein.

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding affinity and pose of this compound within the defined binding sites.

    • Rank potential targets based on docking scores and visual inspection of the predicted interactions.

3.2.1. Isothermal Titration Calorimetry (ITC)

  • Objective: To quantitatively measure the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and a purified candidate target protein.

  • Methodology:

    • Prepare solutions of the purified target protein and this compound in a matched buffer.

    • Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • Measure the heat released or absorbed after each injection.

    • Fit the resulting data to a binding isotherm to determine the thermodynamic parameters of the interaction.

3.2.2. Western Blot Analysis of a Hypothetical Signaling Pathway

  • Objective: To determine if this compound modulates a specific signaling pathway downstream of a validated target.

  • Hypothetical Scenario: Assuming Target X is a kinase in the MAPK/ERK pathway.

  • Methodology:

    • Culture appropriate cells and treat them with varying concentrations of this compound for different time points.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Signaling_Pathway cluster_pathway Hypothetical MAPK/ERK Pathway Modulation Compound This compound Target Hypothetical Target X (e.g., Receptor Tyrosine Kinase) Compound->Target Inhibition? RAS RAS Target->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Response Cellular Response (e.g., Proliferation, Differentiation) Transcription->Response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing quantitative data that would be generated during the investigation of this compound.

Assay TypeTarget/Cell LineParameterValue
Cell Viability AssayHEK293IC50Data to be determined
Enzyme Inhibition AssayTarget XIC50Data to be determined
Isothermal Titration CalorimetryTarget XKDData to be determined
Surface Plasmon ResonanceTarget XKDData to be determined
Cellular Thermal Shift AssayTarget XΔTmData to be determined

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, this guide provides a robust and systematic framework for its investigation. By employing a combination of computational, biochemical, and cell-based approaches, researchers can identify its molecular targets, understand its impact on signaling pathways, and ultimately define its therapeutic potential. The successful execution of these studies will be critical in transitioning this compound from a chemical entity to a well-characterized pharmacological agent.

Spectroscopic Data and Experimental Protocols for N-benzyl-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-benzyl-3-phenylpropanamide, a compound of interest in various research and development sectors. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, compiled into clear and accessible formats. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound. This data is essential for the structural elucidation and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.35 - 7.15m-Ar-H (10H)
5.80br s-NH
4.38d5.7CH ₂-NH
2.98t7.8Ph-CH
2.55t7.8CH ₂-C=O

Note: Spectra acquired in CDCl₃ at 400 MHz. Data is based on typical values for this compound class and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
172.0C =O
141.0Ar-C (quaternary)
138.2Ar-C (quaternary)
128.8Ar-C H
128.6Ar-C H
128.4Ar-C H
127.6Ar-C H
127.3Ar-C H
126.2Ar-C H
43.8C H₂-NH
38.5Ph-C H₂
31.8C H₂-C=O

Note: Spectra acquired in CDCl₃ at 100 MHz. Assignments are based on predictive models and known chemical shift ranges.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3060, 3030C-H stretch (aromatic)
~2930, 2860C-H stretch (aliphatic)
~1640C=O stretch (Amide I)
~1550N-H bend (Amide II)
~1495, 1450C=C stretch (aromatic)
~750, 700C-H bend (aromatic, out-of-plane)

Note: Data typically acquired from a KBr pellet or as a thin film.

Table 4: Mass Spectrometry Data
m/zInterpretation
239.13[M]⁺ (Molecular Ion)
148.08[M - C₇H₇]⁺
106.07[C₇H₅O]⁺ or [C₇H₈N]⁺
91.05[C₇H₇]⁺ (Tropylium ion)

Note: Data corresponds to the molecular weight of this compound (C₁₆H₁₇NO), which is 239.31 g/mol .[1][2][3] The fragmentation pattern is predicted based on the molecular structure.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Acquisition Parameters (¹³C NMR):

    • Number of scans: 1024-2048

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Spectral width: 0 to 200 ppm

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

  • Data Processing: Record the spectrum in transmittance or absorbance mode. Perform a background scan with no sample present and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Instrumentation: Employ a mass spectrometer with an electron ionization source.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 40-500

    • Scan speed: 1 scan/s

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis and the logical relationships in data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Logic cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_structure Final Structure H_NMR ¹H NMR (Proton Environment) Final_Structure Confirmed Structure of This compound H_NMR->Final_Structure Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Final_Structure Carbon Framework IR_Spec IR Spectrum (Functional Groups) IR_Spec->Final_Structure Key Bonds (C=O, N-H) Mass_Spec Mass Spectrum (Molecular Weight & Formula) Mass_Spec->Final_Structure Molecular Mass

References

Structural Elucidation of N-benzyl-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of N-benzyl-3-phenylpropanamide. It details the synthetic protocol for its preparation and presents a thorough analysis of its structural and spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures, tabulated spectral data for easy reference, and logical diagrams to illustrate the key processes.

Introduction

This compound is a secondary amide that incorporates both a benzyl (B1604629) and a phenethyl moiety. Amide bonds are fundamental in organic chemistry and are a cornerstone of peptide and protein structures, as well as a common functional group in a vast array of pharmaceuticals and biologically active compounds. The structural elucidation of such molecules is a critical step in their characterization, ensuring purity, confirming identity, and providing the foundational data for further studies in drug design and development. This guide outlines the synthesis and detailed spectroscopic analysis of this compound, providing a clear and concise repository of its structural data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of 3-phenylpropanoic acid and benzylamine (B48309). This reaction forms the amide bond, usually in the presence of a coupling agent to activate the carboxylic acid.

Experimental Protocol: Amide Coupling Reaction

Materials:

Procedure:

  • In a round-bottom flask, 3-phenylpropanoic acid (1.0 equivalent) is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) are added to the stirred solution.

  • After stirring for 10 minutes at 0 °C, benzylamine (1.0 equivalent) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography on silica (B1680970) gel.

Structural and Spectroscopic Data

The structure of this compound was confirmed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 10264-10-5
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Appearance White to off-white solid
Melting Point 84.5-86.5 °C
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.4m10HAromatic protons (C₆H₅-CH₂ and C₆H₅-CH₂CH₂)
~5.8br s1HAmide N-H
~4.4d2H-CH₂-NH-
~3.0t2HC₆H₅-CH₂-CH₂-
~2.5t2H-CH₂-C(O)-

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~172.0Amide carbonyl (C=O)
~141.0Quaternary aromatic carbon (C₆H₅-CH₂CH₂)
~138.0Quaternary aromatic carbon (C₆H₅-CH₂)
~126.0-129.0Aromatic CH carbons
~43.0-CH₂-NH-
~38.0-CH₂-C(O)-
~32.0C₆H₅-CH₂-CH₂-

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3280StrongN-H stretching vibration (amide)
~3080-3030MediumC-H stretching vibration (aromatic)
~2950-2850MediumC-H stretching vibration (aliphatic)
~1640-1630StrongC=O stretching vibration (Amide I band)
~1550-1540StrongN-H bending vibration (Amide II band)
~1495, 1450MediumC=C stretching vibrations (aromatic ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
239Moderate[M]⁺, Molecular ion
148Strong[C₆H₅CH₂CH₂CO]⁺, Acylium ion fragment
106Strong[C₆H₅CH₂NH]⁺, Benzylamine fragment
91Very Strong[C₇H₇]⁺, Tropylium ion (from rearrangement of the benzyl fragment)

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 3-Phenylpropanoic Acid + Benzylamine reaction Amide Coupling (DCC, DMAP, DCM) start->reaction filtration Filtration (Remove DCU) reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization or Column Chromatography evaporation->purification product This compound purification->product

Caption: Synthesis and purification workflow for this compound.

Structural Elucidation Logic

The following diagram outlines the logical process of confirming the structure of the synthesized compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms nmr_interp Proton and Carbon Environment Mapping nmr->nmr_interp ftir_interp Functional Group Identification ftir->ftir_interp ms_interp Molecular Weight and Fragmentation Analysis ms->ms_interp structure Confirmed Structure of This compound nmr_interp->structure ftir_interp->structure ms_interp->structure

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound has been successfully achieved through a combination of chemical synthesis and comprehensive spectroscopic analysis. The provided experimental protocol offers a reliable method for the preparation of this compound. The tabulated NMR, FT-IR, and MS data serve as a definitive reference for its characterization. The logical workflows presented visually articulate the key processes in its synthesis and structural confirmation. This technical guide provides a solid foundation for researchers and professionals working with this and structurally related molecules.

An In-depth Technical Guide to the Solubility and Stability of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties of N-benzyl-3-phenylpropanamide and outlines standard methodologies for their experimental determination. As of the latest literature review, specific experimental data on the solubility and stability of this compound are not publicly available. Therefore, this guide serves as a framework for designing and interpreting studies on this compound.

Introduction to this compound

This compound is a secondary amide with the molecular formula C₁₆H₁₇NO and a molecular weight of approximately 239.31 g/mol . Its structure, characterized by a central propanamide core with a benzyl (B1604629) group attached to the nitrogen and a phenyl group at the 3-position, imparts significant hydrophobicity. This structural feature is common in many biologically active molecules, suggesting its potential as a scaffold in drug discovery. The amide linkage is a critical functional group that influences the molecule's chemical and physical properties, including its solubility, stability, and potential for biological interactions.[1][2][3] Understanding these properties is paramount for its development in any pharmaceutical or research application.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Given the hydrophobic nature of this compound, it is expected to have low aqueous solubility and higher solubility in organic solvents.

Predicted Solubility Characteristics
  • Aqueous Solubility: Due to the presence of two phenyl rings and a relatively long alkyl chain, the aqueous solubility is predicted to be low. The amide group can participate in hydrogen bonding with water, but the overall hydrophobic character of the molecule will likely dominate.

  • Solubility in Organic Solvents: The compound is expected to be soluble in a range of organic solvents. Its solubility will likely correlate with the polarity of the solvent.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected due to the potential for hydrogen bonding with the amide group.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated as these solvents can effectively solvate the molecule.

    • Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected compared to polar aprotic solvents, as the primary interactions would be weaker van der Waals forces.

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems and conditions.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)Method of Determination
Purified Water25Data Not AvailableData Not AvailableData Not AvailableShake-Flask / HPLC
Phosphate Buffer pH 7.425Data Not AvailableData Not AvailableData Not AvailableShake-Flask / HPLC
Ethanol25Data Not AvailableData Not AvailableData Not AvailableShake-Flask / HPLC
Methanol25Data Not AvailableData Not AvailableData Not AvailableShake-Flask / HPLC
Acetonitrile (B52724)25Data Not AvailableData Not AvailableData Not AvailableShake-Flask / HPLC
Dimethyl Sulfoxide (DMSO)25Data Not AvailableData Not AvailableData Not AvailableShake-Flask / HPLC
Toluene25Data Not AvailableData Not AvailableData Not AvailableShake-Flask / HPLC
Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6][7][8]

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that saturation is reached.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours). The equilibration time should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any undissolved microparticles, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid overestimation of solubility.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

    • Develop a suitable HPLC method to separate and quantify the compound.

    • Inject the filtered supernatant (appropriately diluted if necessary) and the standard solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[9][10][11]

  • Calculation:

    • Calculate the solubility in mg/mL or other desired units, taking into account any dilution factors.

The following diagram illustrates the experimental workflow for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis A Add excess this compound to vials B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Centrifuge or Filter (0.22 µm) E->F G Dilute sample if necessary F->G H Quantify by HPLC G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[12][13][14][15][16]

Predicted Degradation Pathways

The amide bond in this compound is the most likely site of chemical degradation.

  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield 3-phenylpropanoic acid and N-benzylamine. The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation: The benzylic positions (the CH₂ group attached to the nitrogen and the CH₂ group adjacent to the phenyl ring in the propanamide moiety) could be susceptible to oxidation, potentially forming hydroxylated or carbonylated derivatives.

  • Photodegradation: The aromatic rings in the molecule may absorb UV light, potentially leading to photolytic degradation.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.

Data Presentation: Stability (Forced Degradation)

The results of forced degradation studies should be summarized to show the extent of degradation and the formation of impurities under various stress conditions.

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants DetectedRemarks (e.g., Major Degradant RRT)
Hydrolytic
0.1 M HCl24h60Data Not AvailableData Not AvailableData Not AvailableData Not Available
0.1 M NaOH24h60Data Not AvailableData Not AvailableData Not AvailableData Not Available
Water24h60Data Not AvailableData Not AvailableData Not AvailableData Not Available
Oxidative
3% H₂O₂24h25Data Not AvailableData Not AvailableData Not AvailableData Not Available
Photolytic
ICH Q1B Option 1 (UV/Vis)-25Data Not AvailableData Not AvailableData Not AvailableData Not Available
Thermal
Solid State7 days80Data Not AvailableData Not AvailableData Not AvailableData Not Available
Experimental Protocol: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[17][18][19][20][21]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Temperature-controlled ovens/baths

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Keep the solution at an elevated temperature (e.g., 60 °C) for a specified period.

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at different time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven (e.g., 80 °C).

    • At various time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • Analyze the samples by HPLC, comparing them to a dark control stored under the same conditions.

  • HPLC Analysis:

    • Use a stability-indicating HPLC method (typically a gradient method on a C18 column) that can separate the parent compound from all degradation products.

    • A PDA detector is useful for assessing peak purity, while an MS detector can help in the identification of degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

The logical relationship for assessing stability is depicted in the diagram below.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) G Analyze Stressed Samples A->G B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->G C Oxidation (e.g., 3% H2O2, RT) C->G D Thermal Stress (e.g., 80°C, solid) D->G E Photostability (ICH Q1B) E->G F Develop Stability- Indicating HPLC Method F->G H Assess Peak Purity (PDA Detector) G->H I Identify Degradants (MS Detector) G->I J Quantify Degradation G->J K Determine Degradation Pathways J->K L Establish Intrinsic Stability J->L

Caption: Logical Flow of a Forced Degradation Study.

Hypothetical Biological Context: Kinase Inhibition

The structural features of this compound, particularly its hydrophobicity and the presence of an amide bond capable of forming hydrogen bonds, make it a plausible candidate for a small molecule inhibitor of protein kinases.[22][23] Kinase inhibitors often bind in the ATP-binding pocket of the enzyme, where hydrophobic interactions and hydrogen bonds are crucial for affinity and selectivity.

The following diagram illustrates a hypothetical signaling pathway where this compound could act as an inhibitor of a protein kinase (Kinase X), thereby blocking downstream signaling events that lead to cell proliferation.

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_cellular_response Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation Promotes This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical Kinase Inhibition Signaling Pathway.

Conclusion

While specific experimental data for this compound is currently lacking in public literature, its chemical structure allows for informed predictions regarding its solubility and stability. It is anticipated to be a hydrophobic compound with low aqueous solubility and susceptibility to hydrolytic degradation at the amide bond. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these critical physicochemical properties. Such studies are indispensable for advancing this compound in any research or development pipeline, particularly in the context of drug discovery where it may serve as a valuable scaffold for designing targeted therapies.

References

N-Benzyl-3-phenylpropanamide: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-phenylpropanamide is a secondary amide that serves as a versatile and valuable synthetic intermediate in organic chemistry. Its structural features, comprising a reactive amide linkage, a phenylpropanoyl moiety, and a benzyl (B1604629) group, make it a key building block for the synthesis of a variety of complex organic molecules, most notably heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound as a synthetic intermediate, with a focus on detailed experimental protocols and its role in the construction of isoquinoline (B145761) scaffolds.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key chemical identifiers and physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 10264-10-5[1]
Molecular Formula C₁₆H₁₇NO[1]
Molecular Weight 239.31 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-phenyl-N-benzylpropanamide, Benzenepropanamide, N-(phenylmethyl)-[1]
InChI InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18)[1]
SMILES C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2[1]
Table 2: Physical Properties
PropertyValue
Melting Point 84.5-86.5 °C
Boiling Point (Predicted) 457.9 ± 34.0 °C
Density (Predicted) 1.078 ± 0.06 g/cm³
pKa (Predicted) 16.10 ± 0.46
LogP 2.9
Table 3: Spectroscopic Data
SpectroscopyKey Features
¹H NMR Signals corresponding to the aromatic protons of the benzyl and phenyl groups, the methylene (B1212753) protons of the ethyl bridge and the benzyl group, and the amide proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ethyl and benzyl groups.
Infrared (IR) Characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide carbonyl, and C-H stretching of the aromatic and aliphatic groups.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the molecular weight of the compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the amide coupling reaction between 3-phenylpropanoic acid and benzylamine. This reaction can be facilitated by various coupling agents to activate the carboxylic acid.

G cluster_reactants Reactants cluster_reagents Reagents 3-Phenylpropanoic_Acid 3-Phenylpropanoic Acid Amide_Coupling Amide Coupling Reaction 3-Phenylpropanoic_Acid->Amide_Coupling Benzylamine Benzylamine Benzylamine->Amide_Coupling Coupling_Agent Coupling Agent (e.g., DCC, PPh3/I2) Coupling_Agent->Amide_Coupling Base Base (e.g., DMAP, Et3N) Base->Amide_Coupling Solvent Solvent (e.g., DCM, Toluene) Solvent->Amide_Coupling This compound This compound Amide_Coupling->this compound G cluster_reaction Bischler-Napieralski Reaction Start This compound Reagents Dehydrating Agent (POCl3, P2O5) Start->Reagents Intermediate Nitrilium Ion Intermediate Reagents->Intermediate Activation Solvent Solvent (e.g., Toluene, Acetonitrile) Heat Heat (Reflux) Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 1-benzyl-3,4-dihydroisoquinoline Cyclization->Product

References

No Direct Therapeutic Targets Identified for N-benzyl-3-phenylpropanamide in Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently a lack of specific information regarding the therapeutic targets and biological activity of N-benzyl-3-phenylpropanamide. While the compound is documented in chemical repositories such as PubChem and ChEMBL, detailed preclinical and clinical data, including quantitative analysis of its effects on biological targets and associated signaling pathways, are not publicly available.

This compound is a known chemical entity with established physical and chemical properties.[1] Its structure is characterized by a propanamide core with benzyl (B1604629) and phenyl substituents. However, extensive searches have not revealed any significant studies detailing its mechanism of action, pharmacological effects, or potential therapeutic applications.

It is important to distinguish this compound from structurally related compounds that have undergone biological investigation. For instance, research has been conducted on molecules such as N-benzyl-N-methyl-3-phenylpropanamide, N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), and various N-benzyl benzamide (B126) derivatives. These related but distinct chemical entities have been explored for a range of activities, including anticonvulsant, antiproliferative, and enzyme-inhibiting properties. However, these findings cannot be extrapolated to this compound without direct experimental evidence.

The absence of published biological data means that the core requirements of an in-depth technical guide—including quantitative data on therapeutic targets, detailed experimental protocols, and visualizations of signaling pathways—cannot be met at this time. Such a guide would necessitate robust data from in vitro and in vivo studies, which appear to be unavailable in the public domain for this specific compound.

Researchers, scientists, and drug development professionals interested in the potential of this compound would likely need to initiate primary research to determine its pharmacological profile. This would involve a series of screening assays against a wide range of biological targets to identify any potential therapeutic activity. Subsequent steps would include in-depth in vitro and in vivo studies to elucidate its mechanism of action, efficacy, and safety profile.

At present, any discussion of the therapeutic targets of this compound would be purely speculative and lack the empirical foundation required for a technical guide. The scientific community awaits future research that may shed light on the biological properties of this compound.

References

In Silico Modeling of N-benzyl-3-phenylpropanamide Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-phenylpropanamide and its analogs represent a class of compounds with potential therapeutic applications, suggested by their structural similarities to known modulators of neurological and sensory pathways. This technical guide provides a comprehensive overview of the in silico modeling of this compound receptor binding, with a primary focus on the serotonin (B10506) 5-HT2A receptor as a potential target, and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor as a secondary consideration. This document outlines detailed methodologies for computational docking, summarizes potential quantitative binding data for analogous compounds, and describes relevant experimental validation protocols. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular interactions and functional consequences of this compound binding.

Introduction

This compound is a secondary amide with a structure that suggests potential interactions with various biological targets. The presence of a benzyl (B1604629) group attached to the amide nitrogen and a phenyl-substituted propanamide backbone provides a scaffold for diverse molecular interactions. While direct experimental data on the receptor binding profile of this compound is limited, in silico modeling offers a powerful and predictive approach to identify and characterize potential protein targets. This guide explores the application of computational methods to elucidate the binding mechanisms of this compound, thereby informing rational drug design and further experimental investigation.

Potential Molecular Targets

Based on the structural features of this compound, two primary receptor families are considered as potential targets:

  • Serotonin 5-HT2A Receptor: The N-benzyl moiety is a key feature in a class of potent 5-HT2A receptor agonists.[1][2] Virtual docking studies of N-benzyl phenethylamine (B48288) agonists into a human 5-HT2A receptor homology model suggest that the N-benzyl group may interact with Phe339(6.51).[1]

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor: The propanamide scaffold is present in some known TRPV1 antagonists.[3] Docking studies of chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues with a homology model of the TM3/4 region of TRPV1 suggest a binding model involving two hydrophobic pockets.[3]

In Silico Modeling Workflow

A general workflow for the in silico modeling of this compound binding to a target receptor, such as the 5-HT2A receptor, is presented below.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis receptor_prep Receptor Preparation (e.g., 5-HT2A PDB: 6WHA) docking Molecular Docking (e.g., AutoDock Vina) receptor_prep->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis interaction_analysis Interaction Analysis (Key Residues) pose_analysis->interaction_analysis

Figure 1: A generalized workflow for in silico molecular docking.

Quantitative Data Summary

Table 1: Binding Affinity (Ki) of N-Benzyl Analogs at the Human 5-HT2A Receptor

CompoundKi (nM)Reference
2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine0.19[4]
(S,S)-(-)-2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-1-methylethanamine2.5[4]
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine0.087[4]

Table 2: Antagonistic Activity (Ki and IC50) of N-Benzylpropanamide Analogs at the rat TRPV1 Receptor

CompoundBinding Affinity (Ki, nM)Functional Antagonism (Ki, nM)Reference
N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl)-2-(3-chloro-4-(methylsulfonylamino)phenyl)propionamide (Compound 72)4.120.58[3]
N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl)-2-(3-fluoro-4-(methylsulfonylamino)phenyl)propionamide (Compound 73)1.835.2[3]
Benzamide derivative (+/-)-2-23 (human IC50)[5]
Benzamide derivative (+/-)-3-14 (human IC50)[5]

Experimental Protocols

In Silico Molecular Docking Protocol (5-HT2A Receptor)

This protocol outlines the steps for performing molecular docking of this compound into the human 5-HT2A receptor.

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the human 5-HT2A receptor (e.g., PDB ID: 6WHA) from the Protein Data Bank.

    • Prepare the receptor by removing water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.

    • Define the binding site based on the location of the co-crystallized ligand or known key interacting residues (e.g., Phe339(6.51)).[1]

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and save it in a suitable format (e.g., MOL2).

    • Optimize the ligand's geometry and assign partial charges.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina.

    • Define the grid box to encompass the entire binding pocket.

    • Run the docking simulation to generate a series of binding poses of the ligand within the receptor's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Identify the most favorable binding pose based on the lowest binding energy and clustering analysis.

    • Visualize the ligand-receptor interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues.

Experimental Validation: 5-HT2A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT2A receptor.[6]

  • Materials:

    • Membrane preparations from cells expressing the human 5-HT2A receptor.

    • Radioligand (e.g., [3H]Ketanserin).

    • Non-specific binding control (e.g., Mianserin).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Experimental Validation: TRPV1 Calcium Influx Assay

This protocol describes a cell-based assay to measure the antagonistic activity of this compound on the TRPV1 receptor.[7]

  • Materials:

    • HEK293 cells stably expressing human TRPV1.

    • TRPV1 agonist (e.g., Capsaicin).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium).

    • 96-well black-walled, clear-bottom plates.

    • Fluorescence plate reader.

  • Procedure:

    • Seed the HEK293-hTRPV1 cells in the 96-well plates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of the test compound (this compound).

    • Add the TRPV1 agonist (e.g., Capsaicin) to stimulate calcium influx.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium influx at each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.

Signaling Pathways

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[8][9]

G ligand 5-HT or Agonist (e.g., this compound analog) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Stimulates cellular_response Cellular Response pkc->cellular_response Phosphorylates Targets ca_release->cellular_response Modulates

Figure 2: The canonical Gq/11 signaling pathway of the 5-HT2A receptor.[8][9]
TRPV1 Receptor Signaling Pathway

TRPV1 is a non-selective cation channel that, upon activation by stimuli such as capsaicin, heat, or low pH, allows the influx of cations, primarily Ca2+ and Na+.[10][11]

G stimulus Stimulus (e.g., Capsaicin, Heat, Protons) receptor TRPV1 Channel stimulus->receptor Activates antagonist Antagonist (e.g., this compound analog) antagonist->receptor Blocks ion_influx Cation Influx (Ca2+, Na+) receptor->ion_influx Opens depolarization Membrane Depolarization ion_influx->depolarization action_potential Action Potential Firing depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal

Figure 3: Simplified signaling pathway of TRPV1 receptor activation and antagonism.[10][11]

Conclusion

In silico modeling provides a robust framework for investigating the receptor binding characteristics of this compound. Based on structural similarities to known pharmacologically active compounds, the serotonin 5-HT2A and TRPV1 receptors emerge as promising potential targets. The methodologies and data presented in this guide offer a comprehensive starting point for researchers to computationally predict and experimentally validate the molecular interactions of this compound. Such a combined approach is crucial for advancing our understanding of its potential therapeutic value and for guiding the development of novel drug candidates.

References

Navigating the Biophysical Landscape: A Technical Guide to the Lipophilicity and Membrane Permeability of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of a compound is paramount to predicting its pharmacokinetic profile and ultimate therapeutic success. This technical guide delves into the core characteristics of N-benzyl-3-phenylpropanamide, a molecule of interest within medicinal chemistry, focusing on its lipophilicity and membrane permeability. While experimental data for this specific compound is not publicly available, this paper will provide a comprehensive theoretical framework, outlining its predicted properties and the established experimental protocols for their determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate this compound or structurally related compounds.

Physicochemical Properties: A Theoretical Overview

This compound is a secondary amide featuring both a benzyl (B1604629) group and a phenylpropyl group attached to the amide functionality. These structural motifs are known to significantly influence a molecule's lipophilicity, a critical determinant of its ability to cross biological membranes.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₇NOPubChem[1]
Molecular Weight239.31 g/mol PubChem[1]
XLogP3-AA (Calculated)2.9PubChem[1]
Topological Polar Surface Area (TPSA)29.1 ŲGuidechem[2]
Rotatable Bond Count5Guidechem[2]

The calculated octanol-water partition coefficient (XLogP3-AA) of 2.9 suggests that this compound possesses moderate lipophilicity.[1] This value falls within the range often associated with good oral bioavailability, as it balances the need for sufficient lipid solubility to permeate membranes with adequate aqueous solubility for dissolution and distribution. The presence of the two phenyl rings contributes significantly to its lipophilic character, while the amide group provides a polar region capable of hydrogen bonding.[3]

Experimental Protocols for Determining Lipophilicity

To experimentally validate the predicted lipophilicity of this compound, several well-established methods can be employed. The choice of method often depends on the desired accuracy, throughput, and the specific properties of the compound.

Shake-Flask Method (Gold Standard)

The shake-flask method directly measures the partition coefficient (LogP) of a compound between n-octanol and water.[4]

Protocol:

  • Preparation of Phases: n-Octanol and water are mutually saturated by vigorous mixing, followed by separation.

  • Compound Addition: A known amount of this compound is dissolved in one of the phases.

  • Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

G Shake-Flask Method for LogP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-octanol and water prep2 Dissolve this compound in one phase prep1->prep2 exp1 Mix phases and shake to equilibrium prep2->exp1 exp2 Centrifuge to separate phases exp1->exp2 ana1 Quantify compound concentration in each phase (HPLC/UV-Vis) exp2->ana1 ana2 Calculate LogP ana1->ana2

Figure 1: Workflow for the shake-flask method.

High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC provides an indirect but high-throughput method for estimating lipophilicity by measuring the retention time of a compound on a nonpolar stationary phase.

Protocol:

  • System Setup: An HPLC system with a reversed-phase column (e.g., C18) is used.

  • Mobile Phase: A series of mobile phases with varying compositions of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water are prepared.

  • Standard Injection: A set of standard compounds with known LogP values are injected to create a calibration curve.

  • Sample Injection: this compound is injected, and its retention time is measured.

  • Correlation: The retention factor (k) is calculated from the retention time and correlated with the LogP values of the standards to determine the LogP of the test compound.

Experimental Protocols for Determining Membrane Permeability

Membrane permeability is a direct measure of a compound's ability to traverse a lipid bilayer and is a crucial parameter for predicting oral absorption. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane.

Protocol:

  • Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine) in an organic solvent to form an artificial membrane.

  • Donor and Acceptor Plates: A donor plate containing this compound dissolved in a buffer solution is placed on top of an acceptor plate containing a fresh buffer.

  • Incubation: The "sandwich" is incubated, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using an appropriate analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the change in concentration over time.

G Parallel Artificial Membrane Permeability Assay (PAMPA) cluster_setup Assay Setup cluster_incubation Incubation cluster_quant Quantification & Calculation setup1 Coat filter plate with lipid solution setup2 Prepare donor plate with compound setup1->setup2 setup3 Prepare acceptor plate with buffer setup2->setup3 inc1 Assemble donor and acceptor plates setup3->inc1 inc2 Incubate to allow for diffusion inc1->inc2 quant1 Measure compound concentration in both plates (LC-MS/MS) inc2->quant1 quant2 Calculate apparent permeability (Papp) quant1->quant2

Figure 2: Workflow for the PAMPA assay.

Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form a polarized monolayer that mimics the intestinal epithelium, providing insights into both passive and active transport mechanisms.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for approximately 21 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study: this compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to measure AP to BL permeability. The reverse experiment (BL to AP) is also performed to assess active efflux.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters.

G Caco-2 Cell Permeability Assay cluster_culture Cell Culture cluster_validation Monolayer Validation cluster_permeability Permeability Measurement cluster_analysis Analysis culture1 Seed Caco-2 cells on permeable supports culture2 Culture for ~21 days to form a monolayer culture1->culture2 val1 Measure Transepithelial Electrical Resistance (TEER) culture2->val1 perm1 Add compound to apical (AP) or basolateral (BL) side val1->perm1 perm2 Collect samples from the opposite side over time perm1->perm2 ana1 Quantify compound concentration (LC-MS/MS) perm2->ana1 ana2 Calculate Papp and efflux ratio ana1->ana2

Figure 3: Workflow for the Caco-2 cell permeability assay.

Conclusion and Future Directions

While the calculated physicochemical properties of this compound suggest it has the potential for good membrane permeability, experimental validation is crucial. The methodologies outlined in this guide provide a clear roadmap for researchers to determine the empirical lipophilicity and permeability of this compound. Such data would be invaluable for constructing a comprehensive profile of this compound and for guiding the design of future analogs with optimized pharmacokinetic properties. The scientific community is encouraged to pursue these experimental investigations to fully elucidate the biophysical characteristics of this promising chemical scaffold.

References

An In-depth Technical Guide to N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyl-3-phenylpropanamide, a secondary amide of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, properties, and a representative synthetic protocol.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms:

  • 3-phenyl-N-benzylpropanamide[1]

  • Benzenepropanamide, N-(phenylmethyl)-[1]

  • N-Benzyl-3-phenyl-propionamide[1]

  • Phenylpropionbenzylamid[1]

  • NSC 5959

  • DTXSID80352630[1]

  • CHEMBL1869081[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₆H₁₇NOPubChem
Molecular Weight 239.31 g/mol PubChem
CAS Number 10264-10-5PubChem
Appearance White to off-white solidBenchChem
Melting Point 79.5-88.5 °CBenchChem
XLogP3-AA 2.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 4PubChem

Synthesis of this compound

This compound can be synthesized through the amidation of 3-phenylpropionic acid with benzylamine (B48309). This reaction typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Experimental Protocol: Amide Bond Formation via Carbodiimide Coupling

This protocol describes a common method for the synthesis of this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

  • 3-phenylpropionic acid

  • Benzylamine

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (B28879) (DMAP)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • To a solution of 3-phenylpropionic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add benzylamine (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Synthetic Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product R1 3-phenylpropionic acid S1 Mix reactants in anhydrous DCM at 0 °C R1->S1 R2 Benzylamine R2->S1 R3 DCC (Coupling Agent) R3->S1 R4 DMAP (Catalyst) R4->S1 S2 Stir at room temperature for 12-16 hours S1->S2 W1 Filter to remove DCU S2->W1 W2 Wash with NaHCO₃ and brine W1->W2 W3 Dry organic layer W2->W3 W4 Concentrate under reduced pressure W3->W4 P1 Purify by column chromatography W4->P1 FP This compound P1->FP

References

Biological Screening of N-benzyl-3-phenylpropanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the biological screening of N-benzyl-3-phenylpropanamide derivatives, tailored for researchers, scientists, and drug development professionals. It covers their synthesis, diverse biological activities, and the experimental protocols used for their evaluation, presenting a comprehensive resource for advancing research in this promising area of medicinal chemistry.

Introduction

This compound and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The core structure, featuring an amide group, a benzyl (B1604629) group, and a phenylpropanamide moiety, allows for various chemical modifications, leading to compounds with potential therapeutic applications, including anticancer, anticonvulsant, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5] The amide functional group is crucial for its biological interactions, primarily through hydrogen bonding, while the benzyl group contributes to hydrophobic interactions with biological targets like receptors and enzymes.[1]

Synthesis and Chemical Properties

The synthesis of this compound derivatives is typically achieved through the reaction of 3-phenylpropionic acid with benzylamine (B48309) or its substituted analogues.[1] Common synthetic methods involve the use of coupling reagents to facilitate amide bond formation, often in solvents like dichloromethane (B109758) or toluene.[1] Purification is generally performed using recrystallization or column chromatography.[1] These compounds are relatively stable under standard laboratory conditions.[1]

Biological Activities and Data Presentation

This compound derivatives have been investigated for a range of biological activities. The following tables summarize the quantitative data from various screening studies.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of this compound derivatives against various cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Azomethine derivative 12bSNB-75 (Brain Cancer)0.14[6]
Compound 7bHOP-92 (Non-small Lung Cancer)0.73[6]
Compound 16aHOP-92 (Non-small Lung Cancer)0.74[6]
Compound 27dHOP-92 (Non-small Lung Cancer)0.81[6]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)MCF-7 (Breast Cancer)6.93 ± 0.4[7]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)HCT-116 (Colon Cancer)10.88 ± 0.8[7]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)Hela (Cervical Cancer)9.46 ± 0.7[7]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (6k)PC-3 (Prostate Cancer)12.17 ± 0.9[7]
Anticonvulsant Activity

Certain derivatives have shown promising anticonvulsant properties in animal models.

Compound/DerivativeAnimal ModelTestED50 (mg/kg)Reference
((benzyloxy)benzyl)propanamide derivative 5MouseMaximal Electroshock (MES)48.0[3]
((benzyloxy)benzyl)propanamide derivative 5Mouse6 Hz (32 mA)45.2[3]
((benzyloxy)benzyl)propanamide derivative 5Mouse6 Hz (44 mA)201.3[3]
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)MouseMaximal Electroshock (MES)252.74[8]
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)Mouses.c. Pentylenetetrazole (s.c. PTZ)239.45[8]
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1)Mouse6 Hz (32 mA)130.65[8]
Antimicrobial and Antifungal Activity

The antimicrobial potential of these derivatives has also been explored.

Compound/DerivativeStrainMIC (µg/mL)MFC (µg/mL)Reference
Compound 9aS. aureus12.5–50-[9]
Compound 9dS. aureus12.5–50-[9]
Compound 9iS. aureus12.5–50-[9]
Compound 9aC. albicans-250–500[9]
Compound 9cC. albicans-250–500[9]
Compound 9dC. albicans-250–500[9]
Compound 9eC. albicans-250–500[9]
Compound 9fC. albicans-250–500[9]
Compound 9jC. albicans-250–500[9]
Compound 9lC. albicans-250–500[9]
Enzyme Inhibition

Derivatives have been designed as inhibitors of various enzymes implicated in diseases like Alzheimer's.

Compound/DerivativeEnzymeIC50 (µM)Reference
Compound d5HDAC0.17[5]
Compound d5AChE6.89[5]
Compound d10HDAC0.45[5]
Compound d10AChE3.22[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results.

General Synthesis of this compound Derivatives

Starting Materials: 3-phenylpropionic acid and substituted benzylamine. Reaction Conditions: The acid and amine are typically mixed in a solvent such as dichloromethane or toluene.[1] The reaction may be facilitated by a coupling agent and can be conducted under reflux conditions for several hours.[1] Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).[1] Purification: Upon completion, the mixture is cooled, and the product is purified by recrystallization or column chromatography.[1]

In Vitro Antiproliferative Assay

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT-116, Hela, PC-3, SNB-75, HOP-92) is used.[6][7] Method: The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays. Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the assay reagent (e.g., MTT) is added to each well, and the plates are incubated further to allow for the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vivo Anticonvulsant Screening

Animal Model: Male Swiss albino mice are commonly used.[3][8] Tests:

  • Maximal Electroshock (MES) Test: This test induces a generalized tonic-clonic seizure. The test compounds are administered intraperitoneally (i.p.) at various doses prior to the electrical stimulus. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

  • Subcutaneous Pentylenetetrazole (s.c. PTZ) Test: This test induces clonic seizures. The test compounds are administered prior to the subcutaneous injection of PTZ. Protection is defined as the absence of clonic spasms for a defined observation period.

  • 6 Hz Seizure Test: This test is used to evaluate efficacy against psychomotor seizures. Animals are administered the test compound, and after a set time, a corneal electrical stimulation at 6 Hz is delivered. Protection is defined as the absence of seizure activity. Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated for each test.

In Vitro Antimicrobial Susceptibility Testing

Strains: Standard and clinical isolates of bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) are used.[9] Method: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI (Clinical and Laboratory Standards Institute) guidelines. Procedure:

  • A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Minimum Fungicidal Concentration (MFC): For fungi, after determining the MIC, an aliquot from the wells showing no growth is subcultured on agar (B569324) plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.[9]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

mTORC1 Signaling and Autophagy

Some N-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have been shown to modulate the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[2] Inhibition of mTORC1 can lead to the induction of autophagy, a cellular process involved in the degradation and recycling of cellular components.[2] These compounds have been found to reduce mTORC1 activity and increase basal autophagy, while also disrupting autophagic flux under certain conditions.[2]

mTORC1_Autophagy_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibition Autophagy Autophagy ULK1_complex->Autophagy Derivatives This compound Derivatives Derivatives->mTORC1 Inhibition

Caption: mTORC1 signaling pathway and its modulation by this compound derivatives.

General Experimental Workflow for Biological Screening

The screening process for novel this compound derivatives typically follows a structured workflow, from synthesis to in-depth biological evaluation.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., In Vitro Assays) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Dose-Response, Selectivity) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: General workflow for the biological screening of this compound derivatives.

Conclusion

This compound derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad range of biological activities. This guide provides a foundational understanding of their synthesis, biological evaluation, and mechanisms of action. The presented data and protocols offer a valuable resource for researchers aiming to explore and develop novel therapeutic agents based on this versatile chemical structure. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for various therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-benzyl-3-phenylpropanamide, a secondary amide with applications as a pharmaceutical intermediate and a building block in organic synthesis.[1] Two primary synthetic routes are presented: a carbodiimide-mediated coupling reaction and a direct thermal amidation. This guide includes comprehensive, step-by-step experimental procedures, characterization data, and a summary of quantitative information in tabular format for easy comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound is a secondary amide featuring a benzyl (B1604629) group attached to the amide nitrogen and a phenyl-substituted propanamide backbone.[1] The amide bond is a fundamental linkage in numerous pharmaceuticals, natural products, and polymers. The synthesis of this compound is a representative example of amide bond formation, a crucial reaction in medicinal chemistry and drug development. The protocols detailed herein provide reliable methods for the preparation of this compound, which can be adapted for the synthesis of related amide derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 10264-10-5[2][3]
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol [3]
Appearance White to off-white solid
Melting Point 84.5-86.5 °C[2]
Boiling Point 457.9±34.0 °C (Predicted)[2]
Density 1.078±0.06 g/cm³ (Predicted)[2]

Experimental Protocols

Two distinct and reliable methods for the synthesis of this compound are detailed below.

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid for amidation. 4-Dimethylaminopyridine (DMAP) is used as a catalyst.

Materials:

  • 3-phenylpropanoic acid

  • Benzylamine (B48309)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 eq) and DMAP (0.1 eq).[4]

  • Stir the mixture for 10 minutes, then add benzylamine (1.0 eq) dropwise.[4]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[4]

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by silica (B1680970) gel column chromatography.[4][5]

Expected Yield: ~90% (with mixed anhydride (B1165640) method).[1]

This protocol describes the direct condensation of the carboxylic acid and amine at elevated temperatures, often with a catalyst. This method is more atom-economical as the only byproduct is water.

Materials:

  • 3-phenylpropanoic acid

  • Benzylamine

  • Toluene (B28343)

  • Boric acid (optional, as catalyst)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-phenylpropanoic acid (1.0 eq), benzylamine (1.0 eq), and toluene. A catalytic amount of boric acid (~1-10 mol%) can be added to accelerate the reaction.[6]

  • Heat the reaction mixture to reflux and continue heating for 4-20 hours, collecting the water byproduct in the Dean-Stark trap.[6][7]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.[7]

Expected Yield: 81-89%.[6][7]

Data Presentation

Synthesis MethodReagentsSolventReaction TimeTemperatureTypical YieldPurification
DCC-Mediated Coupling 3-phenylpropanoic acid, Benzylamine, DCC, DMAPDichloromethane12-16 hours0 °C to RT~90%Filtration and Recrystallization/Column Chromatography
Direct Thermal Amidation 3-phenylpropanoic acid, Benzylamine, Boric Acid (cat.)Toluene4-20 hoursReflux81-89%Recrystallization

Characterization Data

  • Melting Point: 84.5-86.5 °C.[2]

  • ¹H NMR (300 MHz, CDCl₃): The spectrum is expected to show a broad singlet for the -NH- proton around δ 8.2 ppm.[8] Aromatic protons will appear in the region of δ 7.1-7.4 ppm. The methylene (B1212753) protons of the benzyl group will appear as a doublet, and the methylene protons of the propanamide backbone will appear as triplets.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the benzyl and propanamide moieties.[9][10]

  • IR (KBr): The infrared spectrum will exhibit a strong absorption band for the C=O stretch of the amide group and a characteristic N-H stretching vibration.[10]

Visualizations

Synthesis_Workflows Synthesis Workflows for this compound cluster_0 Protocol 1: DCC-Mediated Coupling cluster_1 Protocol 2: Direct Thermal Amidation P1_Start Start P1_Reactants Mix 3-phenylpropanoic acid, DCC, and DMAP in DCM at 0 °C P1_Start->P1_Reactants P1_AddAmine Add Benzylamine P1_Reactants->P1_AddAmine P1_React Stir at RT for 12-16h P1_AddAmine->P1_React P1_Filter Filter to remove DCU P1_React->P1_Filter P1_Workup Aqueous Workup (NaHCO₃, Brine) P1_Filter->P1_Workup P1_Dry Dry and Concentrate P1_Workup->P1_Dry P1_Purify Recrystallization or Column Chromatography P1_Dry->P1_Purify P1_End This compound P1_Purify->P1_End P2_Start Start P2_Reactants Combine 3-phenylpropanoic acid, Benzylamine, and Toluene P2_Start->P2_Reactants P2_Heat Reflux with Dean-Stark (4-20h) P2_Reactants->P2_Heat P2_Cool Cool to RT P2_Heat->P2_Cool P2_Concentrate Remove Toluene P2_Cool->P2_Concentrate P2_Purify Recrystallization P2_Concentrate->P2_Purify P2_End This compound P2_Purify->P2_End

Caption: Comparative workflows for the synthesis of this compound.

Amide_Formation_Pathway General Amide Formation Pathway cluster_products Products CarboxylicAcid 3-phenylpropanoic acid ActivatedAcid Activated Carboxylic Acid (e.g., O-acylisourea) CarboxylicAcid->ActivatedAcid Coupling Agent (e.g., DCC) Amide N-benzyl-3- phenylpropanamide CarboxylicAcid->Amide Direct Thermal Amidation Byproduct Byproduct (DCU or Water) CarboxylicAcid->Byproduct Water Amine Benzylamine Amine->Amide Nucleophilic Attack Amine->Amide ActivatedAcid->Amide ActivatedAcid->Byproduct

Caption: Generalized pathways for amide bond formation.

References

Application Notes and Protocols for the Purification of N-benzyl-3-phenylpropanamide via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-phenylpropanamide is a secondary amide that serves as a valuable intermediate in organic synthesis and drug discovery. Its structural motif is found in a variety of compounds with potential biological activities. The purity of this compound is crucial for its subsequent use in research and development, necessitating an efficient and reliable purification method. Column chromatography is a widely employed technique for the purification of such compounds, separating them from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase.

This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography with a hexane (B92381) and ethyl acetate (B1210297) solvent system.

Principle of Separation

Column chromatography separates compounds based on their polarity. In this protocol, silica gel, a polar stationary phase, is used. A non-polar mobile phase, a mixture of hexane and ethyl acetate, is passed through the column. Non-polar compounds will have a weaker interaction with the silica gel and will travel down the column more quickly with the mobile phase. In contrast, more polar compounds will adsorb more strongly to the silica gel and elute more slowly. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), compounds with increasing polarity can be selectively eluted, achieving separation.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • Separatory funnel (for solvent addition)

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)

  • Cotton or glass wool

  • Sand (washed)

Pre-Chromatography Analysis: Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will help in predicting the elution behavior of the target compound and impurities.

  • Spotting: Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp.

  • Rf Calculation: The ideal solvent system for column chromatography will give the target compound, this compound, a Retention Factor (Rf) of approximately 0.2-0.4. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. For a compound structurally similar to this compound, an Rf of 0.55 was observed in a mobile phase of 85:15 hexane:ethyl acetate. This suggests that a slightly less polar mobile phase might be a good starting point for the column.

Column Chromatography Protocol
  • Column Packing (Wet Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

    • Carefully add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column using a separatory funnel, ensuring the top layer of sand is not disturbed.

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, 85:15, and so on). A gradient of 10% to 40% ethyl acetate in hexane has been shown to be effective for similar compounds.[1]

    • Maintain a constant flow rate and ensure the column does not run dry.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions of a suitable volume.

    • Monitor the composition of the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, and melting point analysis.

Data Presentation

The following table summarizes the expected parameters and outcomes for the purification of this compound by column chromatography. These values are illustrative and may require optimization based on the specific crude mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polarity for normal-phase chromatography.
Mobile Phase n-Hexane / Ethyl Acetate (Gradient)Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. A gradient of 10% to 40% ethyl acetate is a good range to explore.[1]
Optimal TLC Rf ~0.2 - 0.4In the initial eluting solvent for good separation.
Sample Loading ~1 g crude per 20-40 g silica gelA general rule of thumb; may vary depending on the difficulty of the separation.
Expected Purity >98% (by HPLC or NMR)Dependent on the efficiency of the separation.
Expected Yield 70-90%Dependent on the initial purity of the crude product and the separation efficiency.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc TLC Analysis (Determine Optimal Solvent) pack Pack Column (Silica Gel Slurry) tlc->pack Informs load Load Sample (Dry Loading) pack->load elute Elute with Gradient (Hexane:EtOAc) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze Monitor combine Combine Pure Fractions analyze->combine Identify evaporate Evaporate Solvent combine->evaporate product Purified N-benzyl-3- phenylpropanamide evaporate->product

Caption: Workflow for the purification of this compound.

Potential Biological Interaction Pathway

While specific signaling pathways for this compound are not well-established, its structural similarity to other pharmacologically active amides suggests potential interactions with biological targets. The following diagram illustrates a hypothetical interaction based on the general mechanism of action for amide-containing compounds.

logical_relationship compound This compound binding Binding Event (H-bonding, Hydrophobic Interactions) compound->binding target Biological Target (e.g., Enzyme, Receptor) target->binding modulation Modulation of Target Activity binding->modulation response Downstream Cellular Response modulation->response

Caption: Hypothetical biological interaction of this compound.

References

Application Notes and Protocols for the Recrystallization of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-phenylpropanamide is an amide of significant interest in medicinal chemistry and organic synthesis. The purity of this compound is paramount for its application in drug development and as a precursor in complex molecular syntheses. Recrystallization is a robust and scalable technique for the purification of solid organic compounds, including amides.[1][2] This document provides detailed protocols for the recrystallization of this compound, guiding researchers in selecting an appropriate solvent system and executing the purification process to achieve high purity. The choice of solvent is critical and often requires empirical determination to find a system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[3]

Data Presentation: Solvent Selection for Recrystallization

Solvent SystemTypeExpected Solubility of this compoundRationale and Notes
EthanolSingle SolventSparingly soluble cold, soluble hotA common choice for amides, offering a good balance of polarity.[1][4]
IsopropanolSingle SolventSparingly soluble cold, soluble hotSimilar to ethanol, may offer a different solubility profile.
AcetoneSingle SolventPotentially too soluble coldOften a good solvent for amides, but its high solvency might lead to lower yields.[1][4]
AcetonitrileSingle SolventSparingly soluble cold, soluble hotKnown to be effective for the recrystallization of some amides.[1]
Toluene (B28343)Single SolventSparingly soluble cold, soluble hotThe aromatic nature of toluene may interact favorably with the phenyl groups of the target compound. A patent has reported crystallization of a similar amide from toluene upon cooling.[5]
Ethyl Acetate (B1210297) / HexanesMixed SolventSoluble in hot ethyl acetate, insoluble in hexanesA versatile mixed-solvent system for compounds of intermediate polarity.[4] Ethyl acetate acts as the "good" solvent, and hexanes as the "poor" or "anti-solvent".
Dichloromethane / HexanesMixed SolventSoluble in dichloromethane, insoluble in hexanesDichloromethane's high solvency may require a larger proportion of hexanes as the anti-solvent to induce precipitation.

Experimental Protocols

The following are generalized protocols for single-solvent and mixed-solvent recrystallization. The optimal method and solvent system for this compound should be determined empirically.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent with a steep solubility-temperature curve for the compound is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[4]

Materials:

  • Crude this compound

  • "Good" solvent (e.g., hot ethyl acetate)

  • "Poor" solvent (e.g., hexanes)

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.[4]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[4]

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the "poor" solvent or a mixture rich in the "poor" solvent.

  • Drying: Dry the purified this compound crystals under vacuum.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound.[4] To remedy this, reheat the solution to redissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Alternatively, select a solvent with a lower boiling point.[4]

  • Low Yield: If the yield is low, it may be due to using too much solvent or incomplete precipitation. The mother liquor can be concentrated and cooled again to recover more product.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_final Final Product crude_product Crude N-benzyl-3- phenylpropanamide add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved Saturated Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble impurities cooling Slow Cooling dissolved->cooling No insoluble impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing Isolate Crystals drying Drying washing->drying pure_product Pure Crystals drying->pure_product

References

Application Note: Comprehensive Analytical Characterization of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of N-benzyl-3-phenylpropanamide. The protocols outlined herein cover chromatographic, spectroscopic, and thermal analysis techniques essential for confirming the identity, purity, and stability of this compound. The combination of these methods provides a robust analytical workflow for researchers in organic synthesis and drug development.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. This compound is an amide containing both a benzyl (B1604629) and a phenethyl group.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name This compound [1][2]
CAS Number 10264-10-5 [1][3][4]
Molecular Formula C₁₆H₁₇NO [1][2][3]
Molecular Weight 239.31 g/mol [1][3]
Canonical SMILES C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 [1][2]

| InChI Key | FEOUTXCSJHUHLP-UHFFFAOYSA-N |[1][2] |

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of a synthesized compound and are frequently used for quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the analysis of this compound.

HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of this compound.[5]

Experimental Protocol: HPLC Analysis

  • System Preparation: Use a standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[5] The addition of 0.1% formic acid can improve peak shape.[5]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis: Record the chromatogram. The retention time and peak area can be used for identification and purity assessment against a reference standard.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify volatile and semi-volatile compounds.[6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in an anhydrous solvent such as dichloromethane (B109758) or ethyl acetate.[6]

  • Instrument Setup:

    • Injector Temperature: 250°C[6]

    • Transfer Line Temperature: 280°C[6]

    • Ion Source Temperature: 230°C[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Injection Mode: Splitless injection (1 µL).[6]

  • GC Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, and hold for 5 minutes.[6]

  • Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of 40–400 amu.[6]

  • Data Analysis: Identify the peak corresponding to the analyte by its retention time. Analyze the mass spectrum and compare it to expected fragmentation patterns.

Table 2: Expected GC-MS Data for this compound

Parameter Expected Value Description
Retention Time Dependent on specific column and conditions -
Molecular Ion [M]⁺ m/z 239 Corresponds to the molecular weight of the compound.

| Major Fragment Ions | m/z 133, 106, 91, 77 | m/z 91 (tropylium ion), m/z 106 (benzylamine fragment), m/z 133 (phenylpropanoyl fragment), m/z 77 (phenyl fragment). |

Chromatographic_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Prep Dissolve sample in appropriate solvent HPLC_Inject Inject into HPLC (C18 Column) Prep->HPLC_Inject GCMS_Inject Inject into GC (Capillary Column) Prep->GCMS_Inject HPLC_Detect UV Detection (254 nm) HPLC_Inject->HPLC_Detect HPLC_Data Purity & Retention Time Data HPLC_Detect->HPLC_Data GCMS_Separate Temperature Program Separation GCMS_Inject->GCMS_Separate GCMS_Detect Mass Spectrometry Detection GCMS_Separate->GCMS_Detect GCMS_Data Retention Time & Mass Spectrum GCMS_Detect->GCMS_Data

Workflow for Chromatographic Analysis.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) provides detailed information on the carbon-hydrogen framework, while Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups.

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound.[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Table 3: Expected ¹H NMR Data for this compound (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.35 - 7.15 m 10H Aromatic protons (Ar-H)
~5.80 br s 1H Amide proton (N-H)
~4.40 d 2H Benzylic protons (-CH₂-Ph)
~2.95 t 2H Methylene protons (-CH₂-Ar)

| ~2.50 | t | 2H | Methylene protons (-CH₂-CO) |

Table 4: Expected ¹³C NMR Data for this compound (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~172.0 Amide Carbonyl (C=O)
~141.0 Aromatic C (quaternary)
~138.0 Aromatic C (quaternary)
~128.7 - 126.3 Aromatic CH
~43.8 Benzylic Carbon (-CH₂-Ph)
~38.5 Methylene Carbon (-CH₂-CO)

| ~31.8 | Methylene Carbon (-CH₂-Ar) |

FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[5]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed directly as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[5]

  • Instrumentation: Acquire the spectrum using a standard FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 5: Expected FTIR Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Amide
~3080 - 3030 C-H Stretch (sp²) Aromatic
~2950 - 2850 C-H Stretch (sp³) Aliphatic
~1640 C=O Stretch (Amide I) Amide
~1550 N-H Bend (Amide II) Amide

| ~1495, 1450 | C=C Stretch | Aromatic Ring |

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis Prep Prepare sample as solid (for FTIR) or dissolved in deuterated solvent (for NMR) FTIR_Scan Acquire IR Spectrum (ATR or KBr) Prep->FTIR_Scan NMR_Acquire Acquire 1H and 13C NMR Spectra Prep->NMR_Acquire FTIR_Data Functional Group Identification FTIR_Scan->FTIR_Data NMR_Data Structural Elucidation (Chemical Shifts, Coupling) NMR_Acquire->NMR_Data

Workflow for Spectroscopic Characterization.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability, melting point, and degradation profile of a compound.[7]

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine melting points and other phase transitions.[7][8]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[7] Use an empty sealed pan as a reference.[7]

  • Instrumentation: Place both the sample and reference pans into the DSC cell.

  • Measurement: Heat the sample at a controlled rate (e.g., 10°C/min) under a continuous flow of an inert gas like nitrogen.[7] The temperature range should encompass the expected melting point (e.g., room temperature to 250°C).

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on thermal stability and decomposition.[7]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a small sample (5-10 mg) into a high-purity alumina (B75360) or platinum crucible.[7]

  • Instrumentation: Place the crucible in the TGA furnace.

  • Measurement: Heat the sample at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., room temperature to 600°C).[7] Maintain a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidative degradation.[7]

  • Data Analysis: Record the sample mass continuously as a function of temperature. Determine the onset of decomposition from the TGA curve where significant mass loss begins.

Table 6: Expected Thermal Analysis Data for this compound

Technique Parameter Expected Value
DSC Melting Point (Tₘ) To be determined experimentally.

| TGA | Onset of Decomposition (Tₒ) | To be determined experimentally. |

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Accurately weigh 2-10 mg of sample into appropriate pan DSC DSC: Heat at 10°C/min in N2 atmosphere Prep->DSC TGA TGA: Heat at 10°C/min in N2 atmosphere Prep->TGA DSC_Data Determine Melting Point (Tm) from endotherm peak DSC->DSC_Data TGA_Data Determine Decomposition Temperature (Td) from mass loss TGA->TGA_Data

Workflow for Thermal Analysis.

References

Application Note: HPLC Analysis for Purity Determination of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-phenylpropanamide is a secondary amide that serves as a versatile synthetic intermediate in pharmaceutical research and development.[1] Its chemical structure, featuring a benzyl (B1604629) group attached to the amide nitrogen and a phenyl-substituted propanamide backbone, makes it a valuable building block for more complex molecules.[1][2] Ensuring the purity of this compound is critical for the reliability of subsequent synthetic steps and the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[3][4] This application note provides a detailed protocol for the determination of this compound purity using reverse-phase HPLC (RP-HPLC) with UV detection.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from its potential process-related impurities and degradation products. The separation is achieved based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The separated components are then detected by a UV detector at a wavelength where the aromatic rings of the analyte exhibit strong absorbance. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Potential Impurities

Potential impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation. Common synthetic routes involve the reaction of 3-phenylpropionic acid and benzylamine.[2] Therefore, residual starting materials are primary potential impurities. Byproducts can include compounds formed from side reactions, and degradation products may arise from hydrolysis of the amide bond under acidic or basic conditions.[2]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Materials:

    • This compound reference standard (known high purity).

    • This compound sample for analysis.

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Methanol (HPLC grade).

    • Phosphoric acid (analytical grade).

    • 0.45 µm syringe filters.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-5 min: 50% B, 5-20 min: 50-80% B, 20-25 min: 80% B, 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix well.

    • To prepare Mobile Phase B, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Diluent Preparation:

    • Use a mixture of Acetonitrile:Water (50:50, v/v) as the diluent.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve in approximately 30 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

    • Make up to the mark with the diluent and mix thoroughly.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Follow the same procedure as for the standard solution preparation.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Perform five replicate injections of the standard solution to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis is complete, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes, followed by storage in a suitable solvent (e.g., methanol).

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated using the area percentage method.

% Purity = (Area of the main peak / Total area of all peaks) x 100

Assume that all impurities have the same response factor as the main compound.

Data Presentation

Hypothetical System Suitability Results
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.2325432101.128543
215.2525510981.138612
315.2425487651.118598
415.2625398761.148521
515.2325554321.128634
Mean 15.24 2547676 1.12 8582
%RSD 0.08% 0.25% --
Hypothetical Sample Purity Results
Peak No.Retention Time (min)Peak AreaArea %
14.56123450.48
28.9154320.21
315.25254876599.18
418.3423450.09
Total -2568887 100.00

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase (ACN/H2O with 0.1% H3PO4) equilibration System Equilibration prep_mobile_phase->equilibration prep_standard Standard Solution (0.5 mg/mL) system_suitability System Suitability Test (5 injections of Standard) prep_standard->system_suitability prep_sample Sample Solution (0.5 mg/mL) sample_injection Sample Injection (Duplicate) prep_sample->sample_injection equilibration->system_suitability system_suitability->sample_injection If passes integration Peak Integration sample_injection->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Purity_Factors cluster_synthesis Synthesis Related cluster_stability Stability Related starting_materials Starting Materials - 3-Phenylpropionic Acid - Benzylamine byproducts Byproducts - Urea (if CDI used) - Other side-products hydrolysis Hydrolysis - Acidic Conditions - Basic Conditions oxidation Oxidation - Presence of Oxidants main Potential Impurities in This compound main->starting_materials main->byproducts main->hydrolysis main->oxidation

Caption: Factors Influencing the Purity Profile of this compound.

References

Using N-benzyl-3-phenylpropanamide in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: The Use of N-benzyl-3-phenylpropanamide in Solid-Phase Peptide Synthesis

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise synthesis of peptides on a solid support. The selection of reagents, including protecting groups, coupling agents, and linkers, is critical for the efficiency and success of the synthesis. This document explores the potential application of this compound in the context of SPPS. Following a comprehensive review of available scientific literature, it is important to note that this compound is not a standard or commonly documented reagent for use in solid-phase peptide synthesis.

This document, therefore, serves to provide a general overview of standard SPPS protocols and to contextualize where a novel reagent like this compound might theoretically be investigated. The protocols and data presented are representative of standard SPPS procedures and do not involve the direct use of this compound, as no established methods exist.

General Principles of Solid-Phase Peptide Synthesis

SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The process is cyclical, with each cycle consisting of deprotection of the N-terminal amino group, activation of the incoming amino acid, and coupling to the deprotected N-terminus.

A generalized workflow for a single coupling cycle in SPPS is illustrated below.

SPPS_Workflow resin Resin with Protected Amino Acid deprotection N-terminal Deprotection (e.g., with Piperidine) resin->deprotection washing1 Washing Step (e.g., with DMF) deprotection->washing1 coupling Amino Acid Coupling (Activated Amino Acid) washing1->coupling washing2 Washing Step (e.g., with DMF) coupling->washing2 capping Capping (Optional) (e.g., with Acetic Anhydride) washing2->capping cycle Repeat Cycle for Next Amino Acid capping->cycle cycle->deprotection

Figure 1: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis.

Standard Experimental Protocol for SPPS

The following is a representative protocol for the synthesis of a short peptide sequence using standard Fmoc/tBu chemistry. This protocol does not utilize this compound but serves as a foundational method.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and OxymaPure (4 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (5 times).

  • Capping (Optional):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.

    • Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide.

Potential Areas of Investigation for Novel Reagents in SPPS

While this compound is not a standard SPPS reagent, novel molecules are continually explored to improve synthesis efficiency. The logical relationship for evaluating a new reagent is outlined below.

Reagent_Evaluation new_reagent Novel Reagent (e.g., this compound) application Potential Application? new_reagent->application coupling_agent Coupling Agent application->coupling_agent Yes capping_agent Capping Agent application->capping_agent Yes protecting_group Protecting Group application->protecting_group Yes other Other Role application->other Yes evaluation Experimental Evaluation coupling_agent->evaluation capping_agent->evaluation protecting_group->evaluation other->evaluation yield Yield evaluation->yield purity Purity evaluation->purity racemization Racemization evaluation->racemization conclusion Conclusion on Utility yield->conclusion purity->conclusion racemization->conclusion

Figure 2: A logical workflow for the evaluation of a novel reagent in Solid-Phase Peptide Synthesis.

Data Presentation of a Typical SPPS Experiment

The following table represents typical data that would be collected during the synthesis and analysis of a peptide using a standard SPPS protocol. This data is for illustrative purposes.

ParameterStandard Protocol
Resin Loading 0.65 mmol/g
Crude Peptide Yield 85%
Crude Peptide Purity (HPLC) 78%
Final Purity (after HPLC) >98%
Expected Mass (Da) 1254.4
Observed Mass (Da) 1254.5

This compound is not a recognized reagent in the field of solid-phase peptide synthesis. The protocols, workflows, and data presented herein are based on established, standard SPPS methodologies to provide a relevant framework for researchers, scientists, and drug development professionals. Any investigation into the use of this compound in SPPS would require a systematic evaluation of its potential role, starting from fundamental chemical compatibility and reactivity studies within the SPPS workflow. Researchers interested in exploring novel reagents are encouraged to follow a rigorous evaluation process to determine their utility and impact on peptide synthesis outcomes.

N-benzyl-3-phenylpropanamide: A Versatile Scaffold for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-phenylpropanamide is a versatile chemical entity that serves as a valuable building block in the design and synthesis of novel therapeutic agents. Its core structure, featuring a flexible propanamide linker flanked by two phenyl rings, provides an excellent starting point for the development of compounds with diverse pharmacological activities. The lipophilic nature of the benzyl (B1604629) and phenyl groups can enhance membrane permeability, a desirable property for drug candidates.[1] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in the discovery of new therapeutics, with a focus on their potential as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, cholinesterase inhibitors for neurodegenerative diseases, and antiproliferative agents.

Chemical Properties and Synthesis

This compound, also known by its IUPAC name N-(phenylmethyl)benzenepropanamide, is a secondary amide with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol .[2] The presence of the amide bond, along with the aromatic rings, allows for a variety of chemical modifications to explore structure-activity relationships (SAR).

General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-phenylpropionic acid with benzylamine (B48309).[1] This can be achieved through various amide coupling strategies.

Protocol: Amide Coupling using a Carbodiimide (B86325) Reagent

This protocol describes a general procedure for the synthesis of this compound using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Materials:

  • 3-phenylpropionic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • In a round-bottom flask, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane.

  • Add benzylamine (1.0 eq) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (in the case of DCC).

  • Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Expected Yield: 70-90%[1]

Therapeutic Applications and Experimental Protocols

The this compound scaffold has been successfully modified to generate potent inhibitors for various biological targets.

TRPV1 Antagonists for Pain Management

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain and heat sensation.[3] Antagonists of this channel are promising candidates for the development of novel analgesics. Derivatives of this compound have shown potent and stereospecific antagonism of TRPV1.

Experimental Protocol: In Vitro Evaluation of TRPV1 Antagonism using a Calcium Influx Assay

This protocol describes a method to assess the antagonist activity of this compound derivatives on the human TRPV1 channel expressed in a stable cell line (e.g., HEK293-hTRPV1). The assay measures the inhibition of capsaicin-induced intracellular calcium influx using a fluorescent calcium indicator like Fluo-4 AM.[3][4]

Materials:

  • HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Capsaicin (B1668287) (TRPV1 agonist)

  • Test compounds (this compound derivatives)

  • Capsazepine (known TRPV1 antagonist, as a positive control)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed HEK293-hTRPV1 cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Incubation: Wash the cells with Assay Buffer. Add Assay Buffer containing various concentrations of the test compounds or control (Capsazepine) to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the plate reader (Excitation ~485 nm, Emission ~525 nm).

  • Agonist Addition and Signal Detection: Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells simultaneously using an automated dispenser. Immediately begin recording the fluorescence intensity kinetically for several minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (e.g., high concentration of Capsazepine, 100% inhibition). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data for TRPV1 Antagonists:

Compound IDTargetAssayIC₅₀ / Kᵢ (nM)Reference
Derivative 1 rTRPV1Binding AffinityKᵢ = 4.12[1]
Derivative 2 rTRPV1AntagonismKᵢ = 0.58[1]
Derivative 3 hTRPV1Calcium InfluxIC₅₀ = 23[5]
Derivative 4 hTRPV1Calcium InfluxIC₅₀ = 14[5]
Cholinesterase Inhibitors for Neurodegenerative Diseases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[6][7] this compound derivatives have been designed as potent cholinesterase inhibitors.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of AChE and BChE inhibitory activity using the colorimetric method developed by Ellman.[8][9] The assay measures the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE) by the respective enzyme.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil or Galantamine (as positive controls)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates (ATCI and BTCI), DTNB, and test compounds in appropriate buffers or solvents.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Phosphate buffer

    • DTNB solution

    • Test compound solution at various concentrations (or vehicle for control)

    • Enzyme solution (AChE or BChE)

  • Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells. Immediately start measuring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data for Cholinesterase Inhibitors:

Compound IDTargetAssayIC₅₀ (µM)Reference
Derivative 2d MAO-AEnzyme Inhibition1.38[6]
Derivative 2j MAO-AEnzyme Inhibition2.48[6]
Derivative 4m BChEEnzyme Inhibition0.092[3]
Antiproliferative Agents for Cancer Therapy

The this compound scaffold has also been explored for the development of antiproliferative agents.[10] Derivatives have shown activity against various cancer cell lines.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HCT-116, PC-3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl)

  • Test compounds (this compound derivatives)

  • Doxorubicin (as a positive control)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data for Antiproliferative Agents:

Compound IDCell LineAssayIC₅₀ (µM)Reference
Derivative 6k PC-3MTT Assay12.17 ± 0.9[11]
Derivative 6k HeLaMTT Assay9.46 ± 0.7[11]
Derivative 6k HCT-116MTT Assay10.88 ± 0.8[11]
Derivative 6k MCF-7MTT Assay6.93 ± 0.4[11]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with specific biological targets, leading to the modulation of downstream signaling pathways.

TRPV1 Antagonism Signaling Pathway

TRPV1 is a non-selective cation channel. Its activation by stimuli like capsaicin leads to an influx of Ca²⁺ ions, which triggers a signaling cascade resulting in the sensation of pain. TRPV1 antagonists block this initial step.

TRPV1_Antagonism cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Antagonist This compound Derivative (Antagonist) Antagonist->TRPV1 Blocks Pain Pain Sensation Ca_influx->Pain Leads to

Caption: TRPV1 antagonism by this compound derivatives.

Cholinesterase Inhibition in Alzheimer's Disease

In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine (B1216132) (ACh). Cholinesterase inhibitors prevent the breakdown of ACh, thereby increasing its levels in the synaptic cleft and enhancing cholinergic neurotransmission.

Cholinesterase_Inhibition ACh Acetylcholine (ACh) ChE Cholinesterase (AChE/BChE) ACh->ChE Substrate Synapse Increased ACh in Synaptic Cleft Breakdown ACh Breakdown ChE->Breakdown Catalyzes Inhibitor This compound Derivative (Inhibitor) Inhibitor->ChE Inhibits Inhibitor->Synapse Leads to Breakdown->Synapse Prevents increase Transmission Enhanced Cholinergic Neurotransmission Synapse->Transmission

Caption: Mechanism of cholinesterase inhibition.

Antiproliferative Activity and mTORC1 Pathway

Some this compound derivatives have been shown to exert their antiproliferative effects by modulating the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.[12]

Antiproliferative_Pathway Derivative This compound Derivative mTORC1 mTORC1 Derivative->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Caption: Antiproliferative mechanism via mTORC1 inhibition.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics targeting a range of diseases. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive starting point for drug discovery campaigns. The detailed protocols and data presented herein provide a foundation for researchers to explore the potential of this compound and its derivatives in their own research endeavors. Further investigation into the SAR and optimization of pharmacokinetic properties will be crucial in translating these promising preclinical findings into clinically effective treatments.

References

Application Notes and Protocols for Evaluating N-benzyl-3-phenylpropanamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the potential biological activities of N-benzyl-3-phenylpropanamide using common cell-based assays. The protocols outlined below are based on established methodologies for assessing cytotoxicity, anti-inflammatory effects, and sirtuin modulation. While direct experimental data for this compound is not extensively available in the public domain, the assays described herein are standard methods to characterize the activity of novel chemical entities.

Introduction

This compound is a synthetic compound with a chemical structure suggestive of potential biological activities. Its core components, a benzyl (B1604629) group, a phenyl group, and a propanamide linker, are found in various bioactive molecules. Phenylpropanoids, for instance, are known for their anti-inflammatory properties.[1] Derivatives of similar core structures have been investigated for a range of effects including antiproliferative and enzyme-inhibiting activities. Therefore, a systematic evaluation of this compound's effects on cells is warranted to elucidate its pharmacological profile.

This document provides detailed protocols for three key cell-based assays:

  • MTT Assay for Cytotoxicity: To determine the compound's effect on cell viability and identify its cytotoxic concentration.

  • In Vitro Anti-Inflammatory Assay (Protein Denaturation): A rapid screen to assess the potential of the compound to mitigate protein denaturation, a hallmark of inflammation.

  • Fluorometric SIRT1 Activity Assay: To investigate the compound's ability to modulate the activity of Sirtuin 1, an important enzyme in cellular regulation.

Data Presentation

No specific quantitative data for this compound was identified in the public literature. The following tables are provided as templates for data presentation. The values presented are for illustrative purposes only and do not represent actual experimental results.

Table 1: Cytotoxicity of this compound on A549 Human Lung Carcinoma Cells

CompoundConcentration (µM)% Cell ViabilityIC50 (µM)
This compound198.5 ± 2.1
1085.2 ± 3.5
2560.1 ± 4.245.7
5048.9 ± 3.9
10020.3 ± 2.8
Doxorubicin (Control)155.6 ± 4.50.95

Table 2: Anti-inflammatory Activity of this compound

CompoundConcentration (µg/mL)% Inhibition of Protein DenaturationIC50 (µg/mL)
This compound1015.2 ± 1.8
5035.8 ± 2.5
10052.1 ± 3.195.2
25068.9 ± 4.0
50085.4 ± 3.7
Diclofenac Sodium (Control)10090.5 ± 2.915.8

Table 3: Modulation of SIRT1 Activity by this compound

CompoundConcentration (µM)% SIRT1 ActivityIC50 / EC50 (µM)
This compound195.3 ± 3.3
1070.1 ± 4.1
2548.7 ± 2.925.5
5030.2 ± 3.8
10015.6 ± 2.5
EX-527 (Inhibitor Control)110.2 ± 1.90.09

Experimental Protocols

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[2][4][5]

Materials:

  • This compound

  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[2]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound 24h Incubation prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.
In Vitro Anti-Inflammatory Assay by Protein Denaturation Method

This assay assesses the anti-inflammatory potential of a substance by measuring its ability to inhibit the denaturation of protein, typically bovine serum albumin (BSA) or egg albumin, induced by heat.[7][8][9]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Water bath

  • UV-Vis Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (or 0.5% w/v BSA), 2.8 mL of PBS (pH 6.4), and 2 mL of various concentrations of this compound (e.g., 10-500 µg/mL).[8]

  • Control Preparation: Prepare a control solution by mixing 2 mL of distilled water, 0.2 mL of egg albumin, and 2.8 mL of PBS.

  • Incubation: Incubate all the solutions at 37°C for 15 minutes.[9]

  • Heat Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[7][9]

  • Cooling: Cool the solutions under running tap water.

  • Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of protein denaturation.

Protein_Denaturation_Workflow cluster_setup Reaction Setup cluster_incubation Incubation & Denaturation cluster_measurement Measurement & Analysis prepare_reagents Prepare Reaction Mixtures (Albumin, PBS, Compound/Control) incubate_37c Incubate at 37°C for 15 min prepare_reagents->incubate_37c heat_70c Heat at 70°C for 5 min incubate_37c->heat_70c cool_down Cool the Mixtures heat_70c->cool_down measure_absorbance Measure Absorbance at 660 nm cool_down->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for the in vitro protein denaturation assay.
Fluorometric SIRT1 Activity Assay

This assay measures the activity of SIRT1 by a two-step enzymatic reaction. First, SIRT1 deacetylates a substrate containing an acetylated lysine. Then, a developing solution cleaves the deacetylated substrate, releasing a highly fluorescent group.[10] The fluorescence intensity is directly proportional to the SIRT1 activity.

Materials:

  • This compound

  • SIRT1 Assay Kit (containing SIRT1 enzyme, fluorometric substrate, developing solution, assay buffer, and controls like EX-527)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Reagent Preparation: Prepare the reagents as per the manufacturer's instructions. Dilute the SIRT1 substrate and prepare serial dilutions of this compound and the control inhibitor (e.g., EX-527).

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound or control, and the SIRT1 enzyme.

  • Reaction Initiation: Initiate the reaction by adding the SIRT1 fluorometric substrate to each well.

  • Incubation: Mix the plate and incubate at 37°C for 30-60 minutes, protected from light.

  • Development: Stop the enzymatic reaction and initiate the fluorescence development by adding the developing solution to each well.

  • Development Incubation: Incubate the plate at 37°C for 10-15 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-460 nm).

  • Data Analysis: Calculate the percentage of SIRT1 activity relative to the vehicle control. Determine the IC50 (for inhibitors) or EC50 (for activators) value by plotting the percentage of activity against the compound concentration.

SIRT1_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Deacetylation Reaction cluster_development Fluorescence Development cluster_analysis Data Analysis add_reagents Add Buffer, Compound, and SIRT1 Enzyme to Plate add_substrate Add Fluorometric Substrate add_reagents->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction add_developer Add Developing Solution incubate_reaction->add_developer incubate_developer Incubate at 37°C add_developer->incubate_developer read_fluorescence Read Fluorescence incubate_developer->read_fluorescence calculate_activity Calculate % SIRT1 Activity read_fluorescence->calculate_activity determine_ic50_ec50 Determine IC50/EC50 calculate_activity->determine_ic50_ec50

Workflow for the fluorometric SIRT1 activity assay.

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by compounds with cytotoxic, anti-inflammatory, or sirtuin-modulating activities.

Apoptosis Signaling Pathway

Compounds that exhibit cytotoxicity often do so by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[11][12][13]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 DNA_Damage DNA Damage / Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Simplified overview of apoptosis signaling pathways.
NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[1] Anti-inflammatory compounds may act by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB->IkB ubiquitination & degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases DNA DNA NFkB_nuc->DNA binds Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression

Canonical NF-κB inflammatory signaling pathway.
Sirtuin (SIRT1) Signaling Pathway

Sirtuins are a class of NAD+-dependent deacetylases that regulate various cellular processes, including metabolism, DNA repair, and inflammation. SIRT1, in particular, can deacetylate and thereby modulate the activity of numerous transcription factors, including p53 and NF-κB.

SIRT1_Pathway cluster_inputs Cellular State cluster_core SIRT1 Activity cluster_outputs Downstream Targets & Effects NAD NAD+ NADH NADH NAD->NADH High Energy State SIRT1 SIRT1 NAD->SIRT1 activates p53 p53 SIRT1->p53 deacetylates (inhibits) NFkB NF-κB SIRT1->NFkB deacetylates (inhibits) PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Key signaling interactions of SIRT1.

References

Application Notes: In Vivo Experimental Design for N-benzyl-3-phenylpropanamide Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-benzyl-3-phenylpropanamide is a chemical compound with a core structure that suggests potential biological activity.[1][2] While extensive in vivo data for this specific molecule is not widely published, related propanamide derivatives have been investigated for various therapeutic properties, including anticonvulsant activity and as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[3][4] The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Based on this structural relationship, a plausible hypothesis is that this compound may possess anti-inflammatory and analgesic properties.

These application notes provide a detailed framework and protocols for a preliminary in vivo screening of this compound to test this hypothesis. The experimental design includes well-established models for acute inflammation and both peripheral and central analgesia.

Proposed Mechanism of Action (Hypothetical)

Inflammation is a biological response to harmful stimuli, involving the release of various mediators that cause pain, swelling, and redness.[5][6] Tissue injury triggers the release of inflammatory mediators like bradykinin, prostaglandins (B1171923), and serotonin (B10506), which activate or sensitize peripheral nociceptors (pain receptors). A key pathway in inflammation and pain is the cyclooxygenase (COX) pathway, where arachidonic acid is converted into prostaglandins. These prostaglandins enhance pain signals and contribute to edema. The proposed hypothesis is that this compound may inhibit key enzymes or receptors in this cascade, thereby reducing inflammation and pain.

G cluster_0 Inflammatory Stimulus (e.g., Injury, Carrageenan) cluster_1 Cellular Response & Mediator Release cluster_2 Physiological Effect Stimulus Tissue Injury Phospholipids Membrane Phospholipids Stimulus->Phospholipids Mediators Other Mediators (Histamine, Bradykinin) Stimulus->Mediators ArachidonicAcid Arachidonic Acid Phospholipids->ArachidonicAcid via Phospholipase A2 COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Vasodilation Vasodilation & Increased Permeability Prostaglandins->Vasodilation Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Mediators->Vasodilation Mediators->Nociceptor Edema Edema (Swelling) Vasodilation->Edema Pain Pain Signal to CNS Nociceptor->Pain TestCompound This compound (Hypothesized Action) TestCompound->COX

Caption: Hypothetical anti-inflammatory and analgesic signaling pathway.

General Experimental Design

This design uses standard rodent models to provide a comprehensive initial assessment of the compound's potential therapeutic effects.

2.1 Animal Model

  • Species: Swiss albino mice or Wistar rats.[7]

  • Weight: 20-25 g for mice; 150-200 g for rats.

  • Sex: Male animals are often used to avoid hormonal cycle variations.

  • Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to experimentation, with free access to standard pellet diet and water.[8]

2.2 Grouping and Dosing A typical study design involves a vehicle control, a positive control (a known effective drug), and at least three doses of the test compound to establish a dose-response relationship.

Group IDTreatmentDose (mg/kg)Route of AdministrationPurpose
G1Vehicle (e.g., 0.5% Na-CMC in saline)-p.o. or i.p.Negative Control
G2This compound10p.o. or i.p.Test Compound (Low Dose)
G3This compound30p.o. or i.p.Test Compound (Mid Dose)
G4This compound100p.o. or i.p.Test Compound (High Dose)
G5Indomethacin / Diclofenac10p.o. or i.p.Positive Control (Anti-inflammatory/Peripheral Analgesic)[7]
G6Morphine5i.p.Positive Control (Central Analgesic)

Note: Doses are hypothetical and should be determined based on preliminary toxicity studies. Group G6 is only necessary for the Hot Plate Test.

G cluster_tests Behavioral / Physiological Assessment Acclimatization Animal Acclimatization (1 Week) Grouping Randomization into Groups (n=6-8 per group) Acclimatization->Grouping Dosing Drug Administration (Vehicle, Test Compound, or Positive Control) Grouping->Dosing Waiting Waiting Period (30-60 min) Dosing->Waiting Induction Induction of Pain/ Inflammation Waiting->Induction Test3 Hot Plate Test Waiting->Test3 No induction needed for Hot Plate baseline Test1 Carrageenan-Induced Paw Edema Induction->Test1 Test2 Acetic Acid-Induced Writhing Test Induction->Test2 Analysis Data Collection & Statistical Analysis Test1->Analysis Test2->Analysis Test3->Analysis

Caption: General experimental workflow for in vivo screening.

Experimental Protocols

3.1 Protocol 1: Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This model is widely used to assess acute inflammation.[8][9] Carrageenan injection induces a biphasic edema; the first phase involves histamine (B1213489) and serotonin release, while the second (after 1 hour) involves prostaglandin (B15479496) production.[6]

Methodology:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).

  • Drug Administration: Administer the vehicle, this compound, or positive control (Indomethacin) via the chosen route (e.g., oral gavage).

  • Waiting Period: Wait for 60 minutes to allow for drug absorption.

  • Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[10][11]

  • Post-Induction Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

  • Data Analysis:

    • Calculate the edema volume at each time point: Edema (E) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100

G cluster_measure Post-Induction Measurement Start Start Measure_V0 Measure Baseline Paw Volume (V₀) using Plethysmometer Start->Measure_V0 Administer Administer Compound (p.o. or i.p.) Measure_V0->Administer Wait Wait 60 minutes Administer->Wait Inject Inject 0.1 mL 1% Carrageenan into Sub-plantar region Wait->Inject Measure_V1 Measure Paw Volume (Vₜ) at 1 hr Inject->Measure_V1 Measure_V2 Measure Paw Volume (Vₜ) at 2 hr Measure_V1->Measure_V2 Measure_V3 Measure Paw Volume (Vₜ) at 3 hr Measure_V2->Measure_V3 Measure_V4 Measure Paw Volume (Vₜ) at 4 hr Measure_V3->Measure_V4 Measure_V5 Measure Paw Volume (Vₜ) at 5 hr Measure_V4->Measure_V5 Calculate Calculate Edema (Vₜ - V₀) & Percent Inhibition Measure_V5->Calculate End End Calculate->End

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

3.2 Protocol 2: Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

This is a chemical-induced pain model sensitive to peripherally acting analgesics. Intraperitoneal injection of acetic acid causes irritation and the release of pain mediators, leading to a characteristic "writhing" response (abdominal constriction and stretching).[12][13]

Methodology:

  • Acclimatization: Place mice individually in observation chambers for 30 minutes before the test.

  • Drug Administration: Administer the vehicle, this compound, or positive control (Diclofenac/Indomethacin) via the chosen route.

  • Waiting Period: Wait for 30-60 minutes.[7]

  • Pain Induction: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).[12]

  • Observation: After a 5-minute latency period, count the total number of writhes for each animal over a 10 or 20-minute period.[7][14]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100

G Start Start Acclimate Acclimate mouse to observation chamber (30 min) Start->Acclimate Administer Administer Compound (p.o. or i.p.) Acclimate->Administer Wait_Drug Wait 30-60 minutes Administer->Wait_Drug Inject Inject Acetic Acid (0.6%) intraperitoneally Wait_Drug->Inject Wait_Latency Wait 5 minutes Inject->Wait_Latency Observe Count number of writhes for 10-20 minutes Wait_Latency->Observe Calculate Calculate Mean Writhes & Percent Inhibition Observe->Calculate End End Calculate->End

Caption: Workflow for the Acetic Acid-Induced Writhing test.

3.3 Protocol 3: Hot Plate Test (Central Analgesic Activity)

This thermal pain model is used to evaluate centrally acting analgesics.[15] The time it takes for the animal to react to the heat (e.g., by licking a paw or jumping) is measured as an indicator of its pain threshold.

Methodology:

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.[16][17]

  • Baseline Latency: Gently place each mouse on the hot plate within a restraining cylinder and start a timer. Record the time (in seconds) until the first sign of nociception (hind paw licking or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds must be strictly observed.[18]

  • Drug Administration: Administer the vehicle, this compound, or positive control (Morphine).

  • Post-Treatment Latency: Measure the reaction latency again at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis:

    • Calculate the mean reaction time for each group at each time point.

    • Data can also be expressed as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

G cluster_measure Post-Treatment Measurement Start Start Setup Set Hot Plate to 55°C Start->Setup Baseline Measure Baseline Latency (Paw Lick/Jump) Cut-off: 30s Setup->Baseline Administer Administer Compound (p.o. or i.p.) Baseline->Administer Measure_30 Measure Latency at 30 min Administer->Measure_30 Measure_60 Measure Latency at 60 min Measure_30->Measure_60 Measure_90 Measure Latency at 90 min Measure_60->Measure_90 Measure_120 Measure Latency at 120 min Measure_90->Measure_120 Calculate Calculate Mean Latency & Percent Max Possible Effect (%MPE) Measure_120->Calculate End End Calculate->End

Caption: Workflow for the Hot Plate analgesic test.

Data Presentation and Analysis

All quantitative data should be presented in a clear, tabular format. Statistical significance is typically determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test like Dunnett's or Tukey's to compare treatment groups against the control. A p-value of < 0.05 is generally considered significant.[8][12]

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr% Inhibition of Edema
Vehicle Control-Mean ± SEM0%
Test Compound10Mean ± SEM%
Test Compound30Mean ± SEM%
Test Compound100Mean ± SEM%
Indomethacin10Mean ± SEM%

Table 2: Effect of this compound on Acetic Acid-Induced Writhing

Treatment GroupDose (mg/kg)Total Number of Writhes (in 20 min)% Inhibition of Writhing
Vehicle Control-Mean ± SEM0%
Test Compound10Mean ± SEM%
Test Compound30Mean ± SEM%
Test Compound100Mean ± SEM%
Diclofenac10Mean ± SEM%

Table 3: Effect of this compound on Thermal Pain Latency (Hot Plate Test)

Treatment GroupDose (mg/kg)Reaction Time (sec) at 60 min post-dose% MPE
Vehicle Control-Mean ± SEM%
Test Compound10Mean ± SEM%
Test Compound30Mean ± SEM%
Test Compound100Mean ± SEM%
Morphine5Mean ± SEM%

References

Application Notes and Protocols: N-benzyl-3-phenylpropanamide in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-benzyl-3-phenylpropanamide and its derivatives represent a class of compounds with potential applications in antiviral drug discovery. While direct antiviral data for this compound is limited in publicly available research, the broader classes of N-phenylbenzamides and related structures have demonstrated significant activity against a range of viruses. These notes provide a summary of the antiviral activities of structurally related compounds, offering a foundation for researchers to explore the potential of this compound as an antiviral agent. The protocols detailed below are based on methodologies used to evaluate these related compounds and can be adapted for screening and mechanistic studies of this compound.

Potential Antiviral Spectrum

Research on structurally similar N-phenylbenzamide and N-substituted benzyl (B1604629)/phenyl acetamide (B32628) derivatives has indicated potential efficacy against several viral families:

  • Picornaviridae: Notably, enteroviruses such as Coxsackievirus A9 (CVA9), Coxsackievirus B3 (CVB3), and Enterovirus 71 (EV71).[1][2][3][4]

  • Flaviviridae: Including Hepatitis C Virus (HCV).[4]

  • Retroviridae: Specifically, Human Immunodeficiency Virus Type 1 (HIV-1).[5]

  • Orthomyxoviridae: Influenza A and B viruses.[6][7]

The mechanism of action for these related compounds often involves the inhibition of viral entry, replication, or the function of key viral enzymes. For instance, some N-phenyl benzamides act as capsid binders, stabilizing the virion and preventing uncoating.[1] In the context of HIV, related compounds have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]

Quantitative Data from Related Compounds

The following tables summarize the antiviral activity and cytotoxicity of various N-phenylbenzamide and related derivatives against different viruses. This data provides a benchmark for potential efficacy and safety profiles when investigating this compound.

Table 1: Antiviral Activity of N-Phenylbenzamide Derivatives against Enteroviruses

Compound/DerivativeVirus Strain(s)EC50 / IC50 (µM)CC50 / TC50 (µM)Selectivity Index (SI)Reference
CL213 (N-phenyl benzamide)Coxsackievirus A9 (CVA9)1>140140[1]
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)Enterovirus 71 (EV71)5.7 ± 0.8 - 12 ± 1.2620 ± 0.0>51[2][3]
Compound 29 (N-phenylbenzamide derivative)Enterovirus 71 (EV71, SZ-98)0.95 ± 0.11>100>105[4]

Table 2: Antiviral Activity of Benzamide and Related Derivatives against Other Viruses

Compound/DerivativeVirusEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
BMD-2601505 (Benzamide)Influenza A and B60 - 70>100>1.4[6][7]
BMD-3100138 (Bromobenzene derivative of BMD-2601505)Influenza A and B22 - 37>100>2.7[6][7]
Compound 6g (N-substituted benzyl acetamide)HIV-17.9>100>12.6[5]
Compound 7d (N-substituted phenyl acetamide)HIV-16.3>100>15.8[5]
Compound 23 (N-phenylbenzamide derivative)Hepatitis C Virus (HCV)7.12 ± 0.89>100>14[4]
Compound 25 (N-phenylbenzamide derivative)Hepatitis C Virus (HCV)0.57 ± 0.0856.24 ± 4.1298.6[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the antiviral properties of this compound.

3.1. Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range at which the compound is not toxic to the host cells.

  • Cell Lines: Vero (African green monkey kidney), A549 (human lung carcinoma), MDCK (Madin-Darby canine kidney), MT-4 (human T-cell leukemia).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

3.2. Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound that inhibits virus-induced cell death.

  • Materials: Appropriate cell line and virus stock.

  • Procedure:

    • Seed cells in a 96-well plate and incubate to form a confluent monolayer.

    • Prepare serial dilutions of this compound.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01-0.1.

    • Simultaneously, treat the infected cells with the different concentrations of the compound. Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).

    • Incubate the plate for 48-72 hours until the cytopathic effect (CPE) is observed in the virus control wells.

    • Stain the cells with a crystal violet solution (0.5% in 20% methanol) for 10 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Solubilize the stain by adding methanol (B129727) or a suitable solvent.

    • Measure the absorbance at 570 nm.

    • The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral CPE by 50% compared to the virus control.

3.3. Time-of-Addition Assay

This assay helps to elucidate the stage of the viral life cycle that is inhibited by the compound.

  • Procedure:

    • Pre-treatment of cells: Treat cells with the compound for 2-4 hours before infection. Wash the cells to remove the compound and then infect with the virus.

    • Co-treatment (Attachment/Entry): Add the compound and the virus to the cells simultaneously. After a 1-2 hour incubation, wash the cells and add fresh medium.

    • Post-treatment (Replication): Infect the cells with the virus for 1-2 hours. Wash the cells to remove the virus inoculum and then add medium containing the compound.

    • After the appropriate incubation time for each condition, quantify the viral yield (e.g., by plaque assay or qPCR) or assess CPE.

    • Inhibition in the pre-treatment stage suggests an effect on cellular factors. Inhibition in the co-treatment stage points to interference with attachment or entry. Inhibition in the post-treatment stage indicates targeting of viral replication or later stages.

3.4. HIV-1 Reverse Transcriptase Inhibition Assay

This is a specific enzyme inhibition assay to test for NNRTI activity.

  • Materials: Recombinant HIV-1 Reverse Transcriptase (RT), poly(rA)-oligo(dT) template-primer, [³H]-dTTP, and other necessary buffer components.

  • Procedure:

    • Prepare a reaction mixture containing the buffer, dithiothreitol (B142953) (DTT), MgCl2, poly(rA)-oligo(dT), and [³H]-dTTP.

    • Add varying concentrations of this compound to the reaction mixture. Include a known NNRTI (e.g., Nevirapine) as a positive control and a no-inhibitor control.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding cold trichloroacetic acid (TCA).

    • Filter the mixture through glass fiber filters to capture the precipitated radiolabeled DNA.

    • Wash the filters with TCA and ethanol.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces RT activity by 50%.

Visualizations

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Characterization start Compound Library (this compound derivatives) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antiviral Antiviral Assay (e.g., CPE Inhibition) start->antiviral selectivity Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity antiviral->selectivity hit Active Compounds (Hits) (High SI) selectivity->hit time_of_addition Time-of-Addition Assay hit->time_of_addition enzyme_assay Enzyme Inhibition Assays (e.g., RT, Protease) hit->enzyme_assay mechanism Elucidate Mechanism of Action time_of_addition->mechanism enzyme_assay->mechanism

Caption: A generalized workflow for the screening and characterization of antiviral compounds.

Potential Mechanism of Action: Capsid Binding

Capsid_Binding_Mechanism cluster_virus Virus Particle cluster_inhibition Inhibition of Uncoating capsid Viral Capsid rna Viral RNA stabilized_capsid Stabilized Capsid (Uncoating Blocked) compound This compound (Capsid Binder) compound->capsid Binds to capsid host_cell Host Cell no_rna_release No RNA Release stabilized_capsid->no_rna_release Prevents no_rna_release->host_cell No Infection Drug_Development_Logic compound This compound Scaffold sar Structure-Activity Relationship (SAR) Studies compound->sar optimization Lead Optimization (Improve Potency & Reduce Toxicity) sar->optimization preclinical Preclinical Studies (In vivo efficacy & safety) optimization->preclinical clinical Clinical Trials preclinical->clinical

References

Application Notes and Protocols for the Synthesis of N-benzyl-3-phenylpropanamide Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-benzyl-3-phenylpropanamide analogs, a chemical scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. These compounds have demonstrated potential as anticonvulsant, antifungal, and analgesic agents. The following sections outline a general synthetic methodology for the preparation of these analogs via amide coupling, protocols for their purification and characterization, and a summary of structure-activity relationship (SAR) data from various biological studies. Furthermore, this document includes visualizations of relevant biological pathways to provide a deeper context for the SAR studies.

Introduction

This compound and its derivatives represent a versatile class of compounds that have been the subject of numerous medicinal chemistry campaigns. The core structure, consisting of a phenylpropanamide moiety with a benzyl (B1604629) group attached to the amide nitrogen, allows for extensive chemical modification at several positions. These modifications have led to the discovery of potent and selective modulators of various biological targets. This document serves as a practical guide for researchers aiming to synthesize and evaluate novel this compound analogs for the exploration of their therapeutic potential.

Experimental Protocols

General Synthesis of this compound Analogs

The primary method for synthesizing this compound analogs is through the coupling of a substituted 3-phenylpropanoic acid with a substituted benzylamine (B48309). This amide bond formation can be efficiently achieved using various coupling reagents. Below are two common protocols using dicyclohexylcarbodiimide (B1669883) (DCC) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

Protocol 1: DCC-Mediated Amide Coupling

  • Reaction Setup: In a round-bottom flask, dissolve the desired 3-phenylpropanoic acid derivative (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Activation: Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Amine Addition: After stirring for 30 minutes at 0 °C, add the corresponding benzylamine derivative (1.0 eq.) to the reaction mixture, followed by the dropwise addition of a tertiary amine base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: HATU-Mediated Amide Coupling

  • Reaction Setup: Dissolve the 3-phenylpropanoic acid derivative (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq.) and the benzylamine derivative (1.0 eq.) to the solution.

  • Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0 eq.) dropwise.

  • Reaction Progression: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

Purification and Characterization

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Procedure: The crude product is dissolved in a minimal amount of DCM and loaded onto the silica gel column. The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Characterization:

The structure and purity of the synthesized analogs should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point (mp): For solid compounds, the melting point range can be an indicator of purity.

Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative SAR data for this compound analogs across different biological activities.

Table 1: Anticonvulsant Activity of N-benzyl-2-acetamido-3-methoxypropionamide Analogs [1]

Compound4'-SubstituentMES ED₅₀ (mg/kg, i.p. in mice)
(R)-3 H11
(R)-10 Methyl10
(R)-11 Ethyl12
(R)-12 n-Propyl14
(R)-13 Isopropyl19
(R)-14 n-Butyl21

MES: Maximal Electroshock Seizure test; ED₅₀: Median Effective Dose

Table 2: Antifungal Activity of 3-(benzo[d][1][2]dioxol-5-yl)-N-(substituted benzyl)propanamide Analogs as Fluconazole Synergists against Candida albicans [3]

CompoundBenzyl SubstituentMIC of Fluconazole alone (µg/mL)MIC of Fluconazole with Compound (1.0 µg/mL)
2a H1284
2b 4-Fluoro1282
3e 4-Biphenyl1280.125-0.25

MIC: Minimum Inhibitory Concentration

Table 3: TRPV1 Antagonist Activity of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide Analogs [4][5]

CompoundC-region (N-benzyl analog)Kᵢ (CAP) (nM)
43 2-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)benzyl0.3
44S (S)-2-(4-methylpiperazin-1-yl)-4-(trifluoromethyl)benzyl0.3

Kᵢ (CAP): Inhibitory constant against capsaicin-induced activation

Visualization of Biological Pathways and Workflows

G General Synthetic Workflow for this compound Analogs cluster_start Starting Materials cluster_reaction Amide Coupling Reaction cluster_purification Purification and Characterization 3-Phenylpropanoic Acid Derivative 3-Phenylpropanoic Acid Derivative Coupling Reagents (DCC/HOBt or HATU) Coupling Reagents (DCC/HOBt or HATU) 3-Phenylpropanoic Acid Derivative->Coupling Reagents (DCC/HOBt or HATU) Activation Benzylamine Derivative Benzylamine Derivative Benzylamine Derivative->Coupling Reagents (DCC/HOBt or HATU) Work-up Work-up Coupling Reagents (DCC/HOBt or HATU)->Work-up Reaction Base (TEA or DIPEA) Base (TEA or DIPEA) Base (TEA or DIPEA)->Coupling Reagents (DCC/HOBt or HATU) Solvent (DCM or DMF) Solvent (DCM or DMF) Solvent (DCM or DMF)->Coupling Reagents (DCC/HOBt or HATU) Column Chromatography Column Chromatography Work-up->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS) Product This compound Analog Characterization (NMR, MS)->Product G Simplified Signaling Pathway for Anticonvulsant Activity Analogs This compound Analogs VGSC Voltage-Gated Sodium Channels (VGSCs) Analogs->VGSC Modulate Inactivation Stabilization of Inactive State VGSC->Inactivation Promote AP Reduced Repetitive Neuronal Firing Inactivation->AP Seizure Suppression of Seizure Activity AP->Seizure G Ergosterol Biosynthesis Inhibition in *Candida albicans* Analogs This compound Analogs (as synergists) Fluconazole Fluconazole Analogs->Fluconazole Enhances activity of CYP51 Lanosterol 14-alpha-demethylase (CYP51/Erg11p) Fluconazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51 Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Incorporation into Growth_Inhibition Fungal Growth Inhibition Fungal_Membrane->Growth_Inhibition Disruption leads to G TRPV1 Antagonism Signaling Pathway Analogs This compound Analogs TRPV1 TRPV1 Channel Analogs->TRPV1 Antagonizes Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx Activation leads to Capsaicin Capsaicin Capsaicin->TRPV1 Activates Nociception Pain Sensation (Nociception) Ion_Influx->Nociception Initiates

References

Application Notes and Protocols: Scale-up Synthesis of N-benzyl-3-phenylpropanamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-phenylpropanamide is a secondary amide with potential applications in pharmaceutical development, including as an intermediate for more complex molecules and for its potential biological activities. This document provides a comprehensive guide to the scale-up synthesis, purification, and characterization of this compound intended for preclinical studies. The protocols outlined below are designed to be scalable and to yield material of high purity suitable for toxicological and pharmacological evaluation.

Chemical Properties

PropertyValue
IUPAC Name This compound
Synonyms 3-phenyl-N-benzylpropanamide
CAS Number 10264-10-5
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Appearance White to off-white solid
Melting Point 113-115 °C
Solubility Soluble in most organic solvents

Scale-up Synthesis Protocol: Amide Coupling via Acyl Chloride

This protocol describes a robust and scalable method for the synthesis of this compound from 3-phenylpropanoic acid and benzylamine (B48309), proceeding through an acyl chloride intermediate. This method is suitable for producing kilogram quantities of the target compound.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Stage start Start: 3-Phenylpropanoic Acid & Thionyl Chloride acyl_chloride Acyl Chloride Formation (Toluene, 70-80°C, 2-3h) start->acyl_chloride Heat quench1 Quench Excess SOCl₂ (Toluene Distillation) acyl_chloride->quench1 Vacuum amidation Amidation Reaction: Add Benzylamine & Triethylamine (B128534) (Toluene, 0-10°C -> RT, 1-2h) quench1->amidation Cool workup Aqueous Workup: (Water, Brine Washes) amidation->workup Phase Separation solvent_swap Solvent Swap to Heptane (B126788) workup->solvent_swap Distillation crude_product Crude this compound solvent_swap->crude_product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-Phenylpropanoic Acid150.1710.066.6
Thionyl Chloride (SOCl₂)118.978.773.3
Toluene (B28343)-50 L-
Benzylamine107.157.570.0
Triethylamine (TEA)101.197.473.1
Heptane-30 L-
Deionized Water-20 L-
Brine (s.s. NaCl)-10 L-

Procedure:

  • Acyl Chloride Formation:

    • Charge a suitable glass-lined reactor with 3-phenylpropanoic acid (10.0 kg, 66.6 mol) and toluene (30 L).

    • Stir the mixture to form a slurry.

    • Slowly add thionyl chloride (8.7 kg, 73.3 mol) to the reactor at room temperature over 1-2 hours, maintaining the temperature below 30°C.

    • After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 2-3 hours, or until reaction completion is confirmed by in-process control (e.g., disappearance of starting material by HPLC).

    • Once the reaction is complete, distill off approximately 10 L of toluene under vacuum to remove excess thionyl chloride.

  • Amidation Reaction:

    • Cool the reactor contents to 0-5°C.

    • In a separate vessel, prepare a solution of benzylamine (7.5 kg, 70.0 mol) and triethylamine (7.4 kg, 73.1 mol) in toluene (20 L).

    • Slowly add the benzylamine/triethylamine solution to the acyl chloride solution in the reactor, maintaining the internal temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction for completion by HPLC.

  • Workup and Isolation:

    • Quench the reaction by slowly adding deionized water (20 L).

    • Stir the mixture for 30 minutes, then allow the phases to separate.

    • Remove the aqueous layer.

    • Wash the organic layer with brine (10 L).

    • Concentrate the organic layer under reduced pressure to a minimal volume.

    • Add heptane (30 L) to the residue and stir to precipitate the crude product.

    • Isolate the crude this compound by filtration and wash the filter cake with heptane (10 L).

    • Dry the crude product under vacuum at 40-50°C to a constant weight.

Purification Protocol: Recrystallization

Experimental Workflow: Purification

cluster_purification Purification Stage crude_product Crude Product dissolution Dissolution in Hot Isopropanol (B130326) crude_product->dissolution Heat hot_filtration Hot Filtration dissolution->hot_filtration crystallization Controlled Cooling & Crystallization hot_filtration->crystallization Cool filtration Filtration & Washing (Cold Isopropanol) crystallization->filtration drying Vacuum Drying filtration->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of this compound.

Materials:

MaterialQuantity ( kg/L )
Crude Product~14 kg
Isopropanol (IPA)~70 L

Procedure:

  • Dissolution:

    • Charge the crude this compound into a clean reactor.

    • Add isopropanol (approximately 5 volumes, e.g., 70 L for 14 kg of crude product).

    • Heat the mixture to 75-80°C with stirring until all solids are dissolved.

  • Hot Filtration:

    • Perform a hot filtration of the solution through a suitable filter to remove any insoluble impurities.

  • Crystallization:

    • Transfer the hot, filtered solution to a clean crystallization vessel.

    • Cool the solution slowly to room temperature over 2-4 hours.

    • Further cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystal formation.

  • Isolation and Drying:

    • Isolate the purified crystals by filtration.

    • Wash the filter cake with cold isopropanol (2 x 5 L).

    • Dry the purified this compound under vacuum at 50-60°C until a constant weight is achieved.

Expected Yield: 80-90% based on 3-phenylpropanoic acid.

Analytical Characterization and Quality Control

The identity and purity of the final product should be confirmed using a combination of analytical techniques.

Analytical MethodPurpose
¹H and ¹³C NMR Structural confirmation and identification
Mass Spectrometry (MS) Molecular weight confirmation
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identification
Melting Point Physical property confirmation and purity check
Residual Solvents (GC-HS) Quantification of residual solvents

Typical Acceptance Criteria for Preclinical Drug Substance:

TestAcceptance Criteria
Appearance White to off-white crystalline solid
Identity (FTIR) Conforms to the reference spectrum
Assay (HPLC) 98.0% to 102.0% (on an anhydrous basis)
Purity (HPLC) ≥ 99.0%
Any single impurity ≤ 0.15% (Identification threshold) and ≤ 0.5% (Qualification threshold) as per ICH Q3A guidelines.[1][2][3][4] Any impurity exceeding 0.15% should be identified.[1][2][3][4]
Total impurities ≤ 1.0%
Residual Solvents Toluene: ≤ 890 ppm, Heptane: ≤ 5000 ppm, Isopropanol: ≤ 5000 ppm (as per ICH Q3C)
Loss on Drying ≤ 0.5%

Potential Biological Activity and Signaling Pathway

This compound and related structures have been investigated for various biological activities, including antimalarial properties. A proposed mechanism of action for some antimalarial compounds is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[5][6][7]

During its lifecycle in human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[5][7] To protect itself, the parasite detoxifies the heme by crystallizing it into an inert substance called hemozoin.[5][7] Inhibition of this process leads to a buildup of toxic heme, which causes oxidative stress and parasite death.[5][6]

Proposed Mechanism of Action: Inhibition of Heme Detoxification

cluster_pathway Plasmodium Heme Detoxification Pathway hemoglobin Hemoglobin (in RBC) digestion Digestion by Parasite (Food Vacuole) hemoglobin->digestion heme Toxic Free Heme digestion->heme detox Heme Detoxification (Polymerization) heme->detox death Parasite Death (Oxidative Stress) heme->death Accumulation hemozoin Hemozoin (Non-toxic crystal) detox->hemozoin drug This compound (or related antimalarial) inhibition Inhibition drug->inhibition inhibition->detox Blocks

Caption: Inhibition of hemozoin formation in Plasmodium falciparum.

Conclusion

This document provides a detailed framework for the scale-up synthesis, purification, and quality control of this compound for preclinical studies. The described protocols are designed to be robust and scalable, yielding a high-purity active pharmaceutical ingredient. Adherence to the outlined analytical methods and acceptance criteria will ensure that the material is suitable for further non-clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-3-phenylpropanamide.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration. Ensure proper stirring and temperature control.

  • Poor Quality Reagents: The purity of starting materials and coupling agents is crucial.

    • Solution: Use freshly distilled benzylamine (B48309) and ensure the 3-phenylpropanoic acid is pure. The coupling agent, such as Dicyclohexylcarbodiimide (DCC), should be of high purity and stored under anhydrous conditions.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.

    • Solution: For DCC coupling, the reaction is typically carried out at room temperature. Elevated temperatures can lead to increased side product formation.[1][2]

  • Hydrolysis of Activated Intermediate: The presence of moisture can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.

    • Solution: Use anhydrous solvents (e.g., dichloromethane (B109758), tetrahydrofuran) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture

Description: A significant amount of a white solid that is insoluble in many common organic solvents has formed.

Cause: This is most likely N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[3]

Solutions for Removal:

  • Filtration: DCU is largely insoluble in many organic solvents. The bulk of it can be removed by simple filtration of the reaction mixture.

  • Solvent Selection for Recrystallization:

    • Toluene (B28343): The desired product, this compound, is soluble in toluene, while DCU is not. Recrystallization from toluene can be an effective purification method.

    • Acetonitrile: DCU has low solubility in acetonitrile, which can be a good solvent for recrystallizing the target amide.

    • DCM/Hexane (B92381) Mixture: Dissolving the crude product in a minimal amount of dichloromethane (DCM) and then adding hexane can precipitate the DCU, which can then be filtered off.[4]

  • Column Chromatography: If co-precipitation occurs, flash column chromatography on silica (B1680970) gel can effectively separate the product from DCU.

Issue 3: Difficulty in Purifying the Final Product

Description: After initial workup, the product is still impure, showing multiple spots on TLC.

Possible Contaminants and Purification Strategies:

  • N-acylurea: This is a common side product in DCC-mediated couplings, formed by the rearrangement of the O-acylisourea intermediate.[1][3]

    • Purification: Column chromatography is the most effective method for removing N-acylurea.

  • Unreacted Starting Materials: Residual 3-phenylpropanoic acid or benzylamine may be present.

    • Purification: An acidic wash (e.g., dilute HCl) can remove unreacted benzylamine, and a basic wash (e.g., saturated NaHCO₃ solution) can remove unreacted 3-phenylpropanoic acid.

  • Symmetrical Anhydride: The O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetrical anhydride, which can also acylate the amine.[5]

    • Purification: This byproduct can typically be removed by aqueous workup and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound using DCC as a coupling agent?

A1: The two most common side products when using N,N'-dicyclohexylcarbodiimide (DCC) are:

  • N,N'-dicyclohexylurea (DCU): This is the primary byproduct of DCC itself after it has facilitated the coupling. It is notoriously insoluble in many organic solvents, making its removal a key purification step.[3]

  • N-acylurea: This side product arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate. Its formation is irreversible and reduces the overall yield of the desired amide.[1][3]

Q2: How can I minimize the formation of the N-acylurea side product?

A2: The formation of N-acylurea can be suppressed by adding a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and readily reacts with the amine to form the desired amide.

Q3: What is the optimal temperature for the DCC coupling reaction?

A3: DCC coupling reactions are typically performed at room temperature. While some reactions may be gently heated to ensure completion, high temperatures should generally be avoided as they can increase the rate of side reactions, including the formation of N-acylurea.[2]

Q4: My starting benzylamine has a yellowish tint. Can I still use it?

A4: A yellowish color in benzylamine can indicate the presence of oxidation and condensation impurities. While it might still react, using impure starting materials can lead to the formation of undesired side products and lower the yield of the target amide. It is recommended to purify the benzylamine by distillation before use.

Q5: Can I use a different coupling agent instead of DCC?

A5: Yes, several other coupling agents can be used for amide bond formation. Some common alternatives include:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Similar to DCC, but its urea (B33335) byproduct is water-soluble, which simplifies the purification process as it can be removed with an aqueous workup.

  • 1,1'-Carbonyldiimidazole (CDI): This reagent is also effective, and its byproducts, imidazole (B134444) and carbon dioxide, are generally easy to remove.

Data Presentation

Table 1: Influence of Reaction Conditions on Side Product Formation in DCC-Mediated Amide Synthesis

Reaction ConditionN,N'-dicyclohexylurea (DCU) FormationN-acylurea FormationImpact on Final YieldRecommended Practice
Standard (Room Temp, No Additive) Inevitable byproduct of DCCModerateReduced yieldStandard procedure, requires thorough purification.
Elevated Temperature (>40°C) Inevitable byproduct of DCCHighSignificantly reduced yieldAvoid high temperatures to minimize side reactions.[2]
Presence of Additive (e.g., HOBt) Inevitable byproduct of DCCLowImproved yieldHighly recommended to suppress N-acylurea formation.
Excess DCC Increased amount of DCU byproductMay increase if amine is limitingCan drive reaction to completion but complicates purificationUse a slight excess (1.1-1.2 equivalents) of DCC.

Experimental Protocols

Synthesis of this compound using DCC

Materials:

  • 3-phenylpropanoic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-phenylpropanoic acid (1.0 equivalent) in anhydrous DCM.

  • Add HOBt (1.1 equivalents, optional) to the solution and stir until it dissolves.

  • Add benzylamine (1.0 equivalent) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mandatory Visualization

Amide_Synthesis_Side_Products cluster_reactants Reactants Carboxylic_Acid 3-Phenylpropanoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC Amine Benzylamine Amide_Product This compound (Desired Product) Amine->Amide_Product DCC DCC DCC->O_Acylisourea O_Acylisourea->Amide_Product + Benzylamine DCU N,N'-dicyclohexylurea (Byproduct) O_Acylisourea->DCU N_Acylurea N-acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement

Caption: Reaction pathway for DCC-mediated synthesis of this compound, illustrating the formation of the desired amide and common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time/ Check Temperature Incomplete->Extend_Time Analyze_Impurity Analyze Impurities (TLC, NMR) Complete->Analyze_Impurity Extend_Time->Check_Completion DCU_Present Insoluble White Solid (DCU) Analyze_Impurity->DCU_Present Yes Other_Impurities Other Soluble Impurities Analyze_Impurity->Other_Impurities No Filter_Recrystallize Filter and/or Recrystallize DCU_Present->Filter_Recrystallize Column_Chromatography Column Chromatography Other_Impurities->Column_Chromatography Pure_Product Pure Product Filter_Recrystallize->Pure_Product Column_Chromatography->Pure_Product

Caption: A logical workflow for troubleshooting common issues in the synthesis and purification of this compound.

References

Optimizing reaction conditions for N-benzyl-3-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzyl-3-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the amide coupling reaction between 3-phenylpropanoic acid and benzylamine (B48309). This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Q2: What are the starting materials for this synthesis?

A2: The primary starting materials are 3-phenylpropanoic acid and benzylamine.[1]

Q3: What are common coupling reagents used for this type of amide synthesis?

A3: Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are extensively used for forming amide bonds under mild conditions.[2][3] Other reagents like PyAOP and HBTU/TBTU are also effective, especially in peptide synthesis, and can be applied here.[4]

Q4: Why is a base sometimes added to the reaction?

A4: In some protocols, a base like 4-Dimethylaminopyridine (DMAP) is used as a catalyst to enhance the reaction rate.[5] If starting from an acid chloride, a base such as sodium hydroxide (B78521) or triethylamine (B128534) is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine and render it unreactive.[6][7]

Q5: What solvents are typically used for this reaction?

A5: Anhydrous dichloromethane (B109758) (DCM) is a common solvent for this reaction.[5] Other aprotic solvents like toluene (B28343) may also be employed.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Coupling Reagent: Carbodiimides like DCC are moisture-sensitive.- Use a fresh bottle of the coupling reagent. - Ensure the reagent has been stored under anhydrous conditions.
2. Hydrolysis of Activated Acid: The activated intermediate can react with any moisture present.- Use anhydrous solvents and dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
3. Formation of Ammonium Salt: The carboxylic acid and amine can form a salt, which is less reactive.- This acid-base reaction is a known challenge in direct amide synthesis without a coupling agent.[9] Ensure the proper stoichiometry and use of an activating agent.
4. Incomplete Reaction: Insufficient reaction time or non-optimal temperature.- Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5] - If starting materials are still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.
Presence of a White Precipitate in the Reaction Mixture 1. Formation of Dicyclohexylurea (DCU): If using DCC as the coupling agent, the byproduct DCU is a white solid that is insoluble in many organic solvents.[4]- This is expected. The DCU can be removed by filtration after the reaction is complete.[5]
Difficulty in Product Purification 1. Contamination with Unreacted Starting Materials: The product is contaminated with 3-phenylpropanoic acid or benzylamine.- Wash the organic layer with a mild acid (e.g., dilute HCl) to remove unreacted benzylamine. - Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-phenylpropanoic acid.[5][6]
2. Contamination with DCU: If filtration was not entirely effective.- DCU is sparingly soluble in most common purification solvents. Recrystallization of the final product from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes) can help in its removal.
Product is an oil or fails to crystallize 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization.- Ensure all solvents are removed under reduced pressure. - Purify the crude product using silica (B1680970) gel column chromatography.[5]

Quantitative Data Summary

Table 1: Comparison of Reported Yields for this compound and Similar Amide Syntheses

Coupling MethodStarting MaterialsYield (%)Reference/Notes
Reactive Extrusion3-phenylpropanoic acid, benzylamine81%A rapid synthesis method with short reaction times.[10]
Mixed Anhydride Method3-phenylpropanoic acid, benzylamine90%A high-yielding classical method.[10]
ZrCl₄ Catalysis3-phenylpropionic acid, N-methylbenzylamine95%Direct amidation catalyzed by a Lewis acid.[11]
DCC/DMAP3-(3-(benzyloxy)phenyl)propanoic acid, benzylamineNot specified, but a standard protocol.A representative protocol for similar structures.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via DCC Coupling

This protocol is adapted from a standard procedure for amide bond formation using DCC.[5]

Materials:

  • 3-phenylpropanoic acid

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add DCC (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Add benzylamine (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents 3-phenylpropanoic_acid 3-phenylpropanoic acid activated_intermediate O-acylisourea (Activated Intermediate) 3-phenylpropanoic_acid->activated_intermediate + DCC benzylamine Benzylamine DCC DCC DMAP DMAP (catalyst) DCM DCM (solvent) product This compound activated_intermediate->product + Benzylamine byproduct Dicyclohexylurea (DCU) activated_intermediate->byproduct Experimental_Workflow start Start setup Combine 3-phenylpropanoic acid, DCC, and DMAP in anhydrous DCM at 0°C start->setup add_amine Add Benzylamine dropwise setup->add_amine react Stir at room temperature for 12-16 hours add_amine->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete filter Filter to remove DCU precipitate monitor->filter Reaction Complete workup Aqueous Workup (NaHCO₃, Brine washes) filter->workup dry Dry organic layer (e.g., MgSO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end Troubleshooting_Logic start Low Product Yield check_sm TLC shows unreacted starting materials? start->check_sm sol_incomplete Extend reaction time and/or re-evaluate temperature. check_sm->sol_incomplete Yes check_reagents TLC shows no reaction or side products? check_sm->check_reagents No sol_reagents Use fresh, anhydrous reagents and solvents. Work under inert atmosphere. check_reagents->sol_reagents Yes sol_workup Product lost during workup. Optimize extraction and purification steps. check_reagents->sol_workup No

References

Technical Support Center: Synthesis of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzyl-3-phenylpropanamide for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.

  • Suboptimal Coupling Reagent: The choice and amount of coupling reagent are critical for efficient amide bond formation.

    • Solution: Ensure the coupling reagent is fresh and used in the correct stoichiometric amount. If using a standard carbodiimide (B86325) like DCC or DIC, consider adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve the yield. For difficult couplings, more potent reagents like HATU or HBTU can be employed.[1]

  • Hydrolysis of Reagents: Carboxylic acid activating agents and activated intermediates are susceptible to hydrolysis, which can be a significant issue if the reaction is not performed under anhydrous conditions.

    • Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Loss During Workup and Purification: The product may be lost during the extraction and purification steps.

    • Solution: Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous layer. When performing column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.

Q2: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?

A2: Impurity formation is a common challenge. The nature of the impurity depends on the synthetic route employed.

  • Unreacted Starting Materials: The most common impurities are unreacted 3-phenylpropionic acid and benzylamine (B48309).

    • Solution: These can typically be removed with appropriate aqueous washes. An acidic wash (e.g., dilute HCl) will remove unreacted benzylamine, while a basic wash (e.g., saturated sodium bicarbonate solution) will remove unreacted 3-phenylpropionic acid.

  • Byproducts from Coupling Reagents: Carbodiimide-based coupling reagents like DCC can form N,N'-dicyclohexylurea as a byproduct, which can be difficult to remove.

    • Solution: While N,N'-dicyclohexylurea is insoluble in many common organic solvents and can often be removed by filtration, using a water-soluble carbodiimide like EDC can simplify its removal during the aqueous workup.

  • Side Reactions: Undesired side reactions can lead to byproducts. For instance, if using an acid chloride of 3-phenylpropionic acid, the formation of the corresponding anhydride (B1165640) is possible.

    • Solution: Careful control of reaction conditions, such as temperature and the order of reagent addition, can minimize side reactions. The use of modern coupling reagents often circumvents the need for harsh conditions that can lead to side product formation.[2]

Q3: How do I choose the most suitable coupling reagent for my synthesis?

A3: The selection of a coupling reagent is critical and depends on factors such as the scale of the reaction, the desired purity, and cost.

  • Carbodiimides (DCC, DIC, EDC): These are widely used and cost-effective. DCC and DIC are suitable for many applications, but the urea (B33335) byproduct of DCC can be problematic to remove. EDC is water-soluble, making its urea byproduct easier to remove during workup.

  • Uronium/Aminium Salts (HATU, HBTU, TBTU): These reagents are more reactive and often provide higher yields with shorter reaction times and less racemization, which is crucial when working with chiral molecules.[1] They are generally more expensive than carbodiimides.

  • Phosphonium Salts (PyAOP, PyBOP): These are also highly effective, particularly for sterically hindered substrates or for minimizing racemization.[1]

Refer to the table below for a comparison of common coupling reagents.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantagesTypical Byproduct
DCC (Dicyclohexylcarbodiimide)Inexpensive, widely used.Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove.Dicyclohexylurea (DCU)
DIC (Diisopropylcarbodiimide)Similar to DCC, but the diisopropylurea byproduct is more soluble in organic solvents.Can still be challenging to remove the urea byproduct completely.Diisopropylurea
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble urea byproduct, easily removed by aqueous workup.More expensive than DCC/DIC.Water-soluble urea
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High coupling efficiency, fast reaction rates, low racemization.[1]Expensive, can be moisture sensitive.Tetramethylurea
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Very efficient, low racemization, especially with HOBt.[1]More expensive than carbodiimides.Tetramethylurea

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using EDC and HOBt

  • Reagent Preparation:

    • Dissolve 3-phenylpropionic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere.

    • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Activation:

    • Cool the mixture to 0 °C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Amine Addition:

    • Add benzylamine (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC by observing the disappearance of the starting materials.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow start Start reagents 1. Dissolve 3-phenylpropionic acid and HOBt in anhydrous solvent start->reagents activation 2. Cool to 0 °C and add EDC. Stir for 30 min. reagents->activation amine_addition 3. Add benzylamine. Warm to RT and stir. activation->amine_addition monitoring 4. Monitor by TLC amine_addition->monitoring monitoring->amine_addition Incomplete workup 5. Aqueous Workup (HCl, NaHCO3, Brine) monitoring->workup Reaction Complete purification 6. Dry, Concentrate, and Purify workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Observed cause1 Incomplete Reaction low_yield->cause1 cause2 Suboptimal Coupling low_yield->cause2 cause3 Reagent Hydrolysis low_yield->cause3 cause4 Workup Losses low_yield->cause4 solution1 Extend reaction time/ Increase temperature cause1->solution1 solution2 Use fresh/more potent coupling reagent (e.g., HATU) cause2->solution2 solution3 Use anhydrous conditions/ Inert atmosphere cause3->solution3 solution4 Optimize pH during extraction/ Refine purification method cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of Chiral N-Benzyl-Phenylpropanamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the synthesis of chiral N-benzyl-phenylpropanamides, such as N-benzyl-2-phenylpropanamide.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess / High Degree of Racemization Inappropriate Coupling Reagent: Carbodiimides (e.g., DCC, EDC) used without additives are known to cause significant racemization.[1][2]Use racemization-suppressing coupling reagents. Employ phosphonium (B103445) (PyBOP, BOP) or aminium/uronium (HATU, HBTU) based reagents.[3] If using carbodiimides, always include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][4]
Strong or Sterically Unhindered Base: Bases like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA) can readily abstract the alpha-proton of the activated carboxylic acid, leading to racemization.[1][5]Utilize a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable choices to minimize proton abstraction from the chiral center.[1][2]
High Reaction Temperature: Elevated temperatures accelerate the rate of oxazolone (B7731731) formation and enolization, the primary pathways for racemization.[1]Maintain a low reaction temperature. Perform the coupling reaction at 0 °C or room temperature. Avoid heating the reaction unless absolutely necessary for sterically hindered substrates.[1][2]
Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine increases the likelihood of racemization.[4]Minimize the pre-activation time. Ideally, add the coupling reagent to a mixture of the carboxylic acid and amine (in-situ activation). If pre-activation is required, keep it as short as possible.[4]
Low Coupling Yield Steric Hindrance: The phenyl group at the alpha-position can sterically hinder the approach of the amine.Use a more potent coupling reagent. Reagents like HATU are highly effective for coupling sterically hindered amino acids.[3] Consider a slight increase in reaction time or temperature, while carefully monitoring for any increase in racemization.
Poor Solubility of Reagents: The starting materials or activated intermediates may have limited solubility in the chosen solvent, leading to an incomplete reaction.Select an appropriate solvent. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used. For less polar reagents, tetrahydrofuran (B95107) (THF) may be suitable.
Difficult Purification Presence of Diastereomers: Racemization during the synthesis results in the formation of a diastereomeric product that can be challenging to separate from the desired enantiomer.Optimize coupling conditions to prevent racemization. If diastereomers are still present, chiral chromatography may be necessary for purification.
Byproducts from Coupling Reagent: The byproducts of some coupling reagents (e.g., dicyclohexylurea from DCC) can complicate purification.Choose a coupling reagent with water-soluble byproducts. For example, the urea (B33335) byproduct of EDC is water-soluble and can be easily removed during an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of N-benzyl-2-phenylpropanamide?

A1: The primary mechanism for racemization during the amide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[3] The activation of the carboxylic acid group of 2-phenylpropanoic acid makes the proton at the chiral alpha-carbon acidic. A base in the reaction mixture can then abstract this proton, leading to the formation of an achiral oxazolone. The subsequent nucleophilic attack by benzylamine (B48309) can occur from either face of this planar intermediate, resulting in a mixture of (R) and (S) enantiomers.[2] A secondary pathway is direct enolization of the activated carboxylic acid.[1]

Q2: How do additives like HOBt and Oxyma help in preventing racemization?

A2: When a carbodiimide (B86325) is used as the coupling reagent, it forms a highly reactive O-acylisourea intermediate. This intermediate is very susceptible to racemization. Additives like HOBt and Oxyma react with the O-acylisourea to form an active ester that is more stable and less prone to racemization.[3][5] This active ester then reacts with the amine to form the desired amide bond with a significantly reduced loss of stereochemical integrity.

Q3: Which coupling reagents are generally recommended to minimize racemization?

A3: For minimizing racemization, phosphonium-based reagents (e.g., PyBOP, BOP) and aminium/uronium-based reagents (e.g., HATU, HBTU, HCTU) are highly recommended.[2][3] These reagents are designed for efficient and rapid coupling, which reduces the time the activated acid is susceptible to racemization.[3]

Q4: Can the solvent choice impact the degree of racemization?

A4: Yes, the polarity of the solvent can influence the rate of racemization. While the choice of solvent is often dictated by the solubility of the reactants, using less polar solvents when possible can sometimes help to reduce racemization.[6]

Q5: Is it possible to synthesize N-benzyl-3-phenylpropanamide without racemization concerns?

A5: Yes, in the specific case of this compound, the carbon backbone of the 3-phenylpropanoic acid does not have a chiral center. Therefore, racemization is not a concern for this particular molecule. The principles discussed here apply when a chiral center is present, such as in the synthesis of N-benzyl-2-phenylpropanamide.

Quantitative Data on Racemization Suppression

The following table summarizes the illustrative impact of different coupling conditions on the enantiomeric excess (e.e.) of the final product. The data is based on general principles of peptide coupling and may vary depending on the specific substrates and reaction conditions.

Coupling Reagent Base Additive Temperature (°C) Illustrative e.e. (%)
EDCDIEANone25< 70
EDCNMMHOBt0> 95
DCCDIEANone25< 75
DCCNMMHOBt0> 96
HATUNMMNone0> 99
PyBOPNMMNone0> 98

Experimental Protocol: Synthesis of (R)-N-Benzyl-2-phenylpropanamide with Minimal Racemization

This protocol utilizes HATU as the coupling reagent and NMM as the base to minimize racemization.

Materials:

  • (R)-2-phenylpropanoic acid

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • NMM (N-methylmorpholine)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-phenylpropanoic acid (1.0 equivalent) in anhydrous DCM.

  • Add benzylamine (1.05 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve HATU (1.1 equivalents) and NMM (2.5 equivalents) in anhydrous DCM.

  • Slowly add the HATU/NMM solution to the cooled solution of the acid and amine over 5-10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure (R)-N-benzyl-2-phenylpropanamide.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Visualizations

RacemizationPathways cluster_0 Desired Amide Formation cluster_1 Racemization Pathway ActivatedAcid_L Activated (L)-Acid Amide_L (L)-Amide Product ActivatedAcid_L->Amide_L Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide_L ActivatedAcid_L_rac Activated (L)-Acid Oxazolone Achiral Oxazolone Intermediate ActivatedAcid_L_rac->Oxazolone Cyclization (+ Base) Amide_D (D)-Amide Product Oxazolone->Amide_D Nucleophilic Attack Amine_rac Amine (R-NH2) Amine_rac->Amide_D

Caption: Racemization mechanism via oxazolone formation during amide coupling.

ExperimentalWorkflow Start Start: (R)-2-phenylpropanoic acid + Benzylamine in DCM Cool Cool to 0 °C Start->Cool AddReagents Add HATU/NMM Solution Cool->AddReagents React Stir at 0 °C to RT AddReagents->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Aqueous Workup (HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Analysis (Chiral HPLC) Purify->Analyze End End: Pure (R)-N-benzyl-2- phenylpropanamide Analyze->End

Caption: Workflow for racemization-minimized synthesis of N-benzyl-2-phenylpropanamide.

References

Technical Support Center: Purification of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-benzyl-3-phenylpropanamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in a crude sample of this compound?

The most common impurities are typically unreacted starting materials and byproducts from the coupling reaction. These include:

Q2: My crude product is an oil and won't solidify. How can I purify it?

Oiling out is a common issue in crystallization. This can happen if the melting point of your compound is lower than the boiling point of the solvent or if there are significant impurities present.

  • Troubleshooting Steps:

    • Concentrate the sample: Ensure all reaction solvent has been removed under reduced pressure.

    • Attempt trituration: Add a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes or petroleum ether) and stir or sonicate the mixture. This can often induce crystallization.

    • Purify by column chromatography: If the product remains an oil, purification via flash column chromatography is the recommended next step to remove impurities that may be inhibiting crystallization.

Q3: I am having trouble choosing a suitable recrystallization solvent. What should I do?

The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Solvent Screening:

    • Perform small-scale solubility tests with a few milligrams of your crude product in various solvents (e.g., ethanol (B145695), isopropanol, ethyl acetate (B1210297), toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes).

    • A good starting point for amides is often a mixed-solvent system. For instance, dissolve the crude product in a minimal amount of a "good" hot solvent like ethanol or ethyl acetate, and then add a "poor" solvent like water or hexanes dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Q4: My recrystallization yield is very low. How can I improve it?

Low yield during recrystallization can be due to several factors:

  • Using too much solvent: Dissolve the crude product in the minimum amount of hot solvent required for complete dissolution. Using an excess will keep more of your product in solution upon cooling.

  • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.

  • Incomplete precipitation: Ensure the solution is sufficiently cold by placing it in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize crystal formation.

Q5: During column chromatography, my product is co-eluting with an impurity. What can I do to improve separation?

Co-elution occurs when the polarity of the product and an impurity are very similar.

  • Optimization Strategies:

    • Adjust the solvent system: A common eluent for compounds of this polarity is a mixture of hexanes and ethyl acetate. To improve separation, try using a shallower gradient, meaning you increase the polarity of the eluent more slowly. For example, start with a lower percentage of ethyl acetate in hexanes and increase it in smaller increments.

    • Try a different solvent system: If a hexane/ethyl acetate system is not effective, consider trying a different solvent combination, such as dichloromethane/methanol, for more polar compounds.

    • Ensure proper column packing: A poorly packed column can lead to band broadening and poor separation. Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Solvent/Eluent SystemExpected Yield (%)Expected Purity (%)Notes
RecrystallizationEthanol/Water70-85>98Good for removing polar and non-polar impurities if the crude product is relatively clean.
RecrystallizationEthyl Acetate/Hexanes75-90>98Effective for compounds of intermediate polarity.
Flash Column ChromatographyHexane/Ethyl Acetate Gradient (e.g., 0-30% EtOAc)85-95>99Highly effective for removing a wide range of impurities, including those with similar polarity to the product.

Table 2: Solubility of this compound (Qualitative)

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighInsolubleInsoluble
Methanol / EthanolHighSparingly SolubleSoluble
AcetoneMedium-HighModerately SolubleVery Soluble
Ethyl AcetateMediumModerately SolubleVery Soluble
DichloromethaneMediumSolubleVery Soluble
TolueneLowSparingly SolubleModerately Soluble
Hexanes / HeptaneLowInsolubleSparingly Soluble

Note: This data is based on the general solubility of similar aromatic amides and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl to dissolve the compound completely.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes slightly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Synthesis_and_Impurity_Pathway cluster_reaction Amide Coupling Reaction cluster_crude Crude Product Mixture Benzylamine Benzylamine Unreacted_Amine Unreacted Benzylamine Benzylamine->Unreacted_Amine N_Benzyl_3_Phenylpropanamide N_Benzyl_3_Phenylpropanamide Benzylamine->N_Benzyl_3_Phenylpropanamide Reaction Coupling_Agent Coupling Agent (e.g., DCC, CDI) Coupling_Byproduct Coupling Byproduct (e.g., DCU, Urea) Coupling_Agent->Coupling_Byproduct Coupling_Agent->N_Benzyl_3_Phenylpropanamide Reaction 3-Phenylpropionic_Acid 3-Phenylpropionic_Acid 3-Phenylpropionic_Acid->N_Benzyl_3_Phenylpropanamide Reaction Unreacted_Acid Unreacted_Acid 3-Phenylpropionic_Acid->Unreacted_Acid

Caption: Synthesis and potential impurities pathway.

Purification_Workflow Purification_Choice Choose Purification Method Recrystallization Recrystallization Purification_Choice->Recrystallization Relatively Clean Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Purity_Analysis Assess Purity (TLC, NMR, Melting Point) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Purity ≥ 98% Further_Purification Requires Further Purification Purity_Analysis->Further_Purification Purity < 98% Further_Purification->Column_Chromatography

Caption: General purification workflow decision tree.

References

Removal of unreacted starting materials from N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-benzyl-3-phenylpropanamide Purification

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials, primarily 3-phenylpropanoic acid and benzylamine (B48309), from the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for removing both unreacted 3-phenylpropanoic acid and benzylamine from my crude this compound product?

A1: The most efficient method is a series of liquid-liquid extractions based on the differing acid-base properties of the components. Your desired product, this compound, is a neutral amide. The starting materials are acidic (3-phenylpropanoic acid) and basic (benzylamine). By washing the organic solution of your crude product with aqueous acid and then aqueous base, you can selectively move the unreacted starting materials into the aqueous phase, leaving the pure amide in the organic phase.[1][2]

Q2: How do I specifically remove unreacted benzylamine?

A2: To remove residual benzylamine, you should perform an acidic wash. Dissolve your crude product in an organic solvent immiscible with water (like ethyl acetate (B1210297) or dichloromethane). Wash this solution with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[3] The HCl will react with the basic benzylamine to form benzylammonium chloride, which is a salt and highly soluble in the aqueous layer.[4] You can then separate and discard the aqueous layer.

Q3: How do I specifically remove unreacted 3-phenylpropanoic acid?

A3: To remove residual 3-phenylpropanoic acid, a basic wash is required. After the acidic wash, you should wash the organic layer with a dilute aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH).[1] The base will deprotonate the carboxylic acid, forming sodium 3-phenylpropanoate, a water-soluble salt that will partition into the aqueous layer. Be sure to vent the separatory funnel frequently if using sodium bicarbonate, as carbon dioxide gas will be produced.[5]

Q4: My product is still impure after the acid and base washes. What should I do next?

A4: If impurities remain after extraction, further purification by column chromatography or recrystallization is recommended.[6] Thin-Layer Chromatography (TLC) can help you determine the number of remaining impurities and guide your choice of purification method and solvent system.[7] Column chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product.

Q5: When is column chromatography the best choice for purification?

A5: Column chromatography is the preferred method when simple extraction fails to remove all impurities, especially if those impurities are neutral and have polarities similar to your product. It is a highly effective technique for separating multi-component mixtures.[8][9] You can monitor the separation of compounds using TLC to identify which fractions contain your pure product.[7]

Q6: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

A6: "Oiling out" typically occurs when the boiling point of the crystallization solvent is higher than the melting point of your compound, or if the solution is supersaturated.[10] To resolve this, try the following:

  • Reheat the solution to re-dissolve the oil, then add more solvent to lower the saturation point.

  • Allow the solution to cool more slowly to provide time for a crystal lattice to form.

  • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • Add a "seed crystal" of your pure compound to induce crystallization.[10]

Data Presentation: Properties of Reactants and Product

This table summarizes key physical and chemical properties relevant to the purification process. Understanding these differences is crucial for selecting the appropriate separation technique.

CompoundFormulaMolar Mass ( g/mol )pKaBoiling Point (°C)Solubility
3-Phenylpropanoic Acid C₉H₁₀O₂150.17~4.66 (acidic)280Soluble in organic solvents; deprotonates in aqueous base to form a soluble salt.
Benzylamine C₇H₉N107.15~9.34 (basic)185Miscible with water, alcohol, ether; protonates in aqueous acid to form a soluble salt.[2][3]
This compound C₁₆H₁₇NO239.31Neutral>300Soluble in organic solvents like ethyl acetate and dichloromethane; insoluble in water.[11]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is the primary method for removing acidic and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent for every 1 gram of crude product.

  • Acidic Wash (Removes Benzylamine): Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely. Drain and discard the lower aqueous layer.[1][3]

  • Basic Wash (Removes 3-Phenylpropanoic Acid): To the remaining organic layer in the funnel, add an equal volume of 1 M NaHCO₃. Shake and vent as described above. Drain and discard the aqueous layer.[1]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove any remaining water from the organic layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and swirl.[5]

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

Use this protocol if impurities persist after extraction.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show clear separation of your product from impurities, with the product having an Rf value of approximately 0.2-0.3. A common starting point is a mixture of ethyl acetate and hexanes.[12]

  • Column Packing: Pack a glass column with silica (B1680970) gel using the chosen eluent (solvent system). Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this mixture onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the packed column.[13]

  • Elution: Carefully add the eluent to the column and apply gentle air pressure to begin eluting the compounds.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the fractions by TLC to determine which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

This method is suitable for final polishing of a solid product that is mostly pure.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[10] For amides, ethanol (B145695) or a mixture of ethyl acetate and hexanes can be effective.[10][14]

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove any residual solvent.

Visualizations

Below is a workflow diagram illustrating the logic of the liquid-liquid extraction process for purification.

Purification_Workflow crude Crude Product (Amide, Acid, Amine) in Organic Solvent add_hcl Wash with 1 M HCl (aq) crude->add_hcl sep1 Separate Layers add_hcl->sep1 aq1 Aqueous Layer (Benzylammonium Chloride) sep1->aq1 Discard org1 Organic Layer (Amide, Acid) sep1->org1 add_nahco3 Wash with 1 M NaHCO3 (aq) org1->add_nahco3 sep2 Separate Layers add_nahco3->sep2 aq2 Aqueous Layer (Sodium 3-phenylpropanoate) sep2->aq2 Discard org2 Organic Layer (Pure Amide) sep2->org2 final_workup Wash with Brine, Dry (Na2SO4), Concentrate org2->final_workup pure_product Pure This compound final_workup->pure_product

References

Stability issues of N-benzyl-3-phenylpropanamide under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-benzyl-3-phenylpropanamide under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis of the amide bond and oxidation of the benzylic carbon.

  • Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, yielding 3-phenylpropanoic acid and benzylamine.[1] This is a common degradation route for amide-containing compounds.

  • Oxidation: The benzyl (B1604629) group can be oxidized, potentially forming benzaldehyde (B42025) or benzoic acid derivatives.[1] The benzylic carbon is a known site for oxidative processes.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, compounds with aromatic rings and benzylic protons can be susceptible to photodegradation. Therefore, it is recommended to protect the compound from light by using amber vials or by wrapping containers in aluminum foil.

Q4: How does pH impact the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is highly pH-dependent. The amide bond is most stable at a neutral to slightly acidic pH. Both strongly acidic and strongly basic conditions will catalyze hydrolysis, leading to degradation.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed during analysis.

  • Possible Cause 1: pH of the medium.

    • Troubleshooting Step: Ensure the pH of your solvent or buffer system is within a stable range (ideally neutral to slightly acidic). If using acidic or basic conditions for your experiment, be aware that this will likely cause hydrolysis. Consider performing a time-course experiment to quantify the rate of degradation under your specific conditions.

  • Possible Cause 2: On-column degradation during HPLC analysis.

    • Troubleshooting Step: The stationary phase of the HPLC column could be contributing to the degradation. Try using a column with a different, more inert stationary phase. Also, verify that the mobile phase is compatible with the compound and is not promoting degradation.

  • Possible Cause 3: Thermal degradation in the GC injector port.

    • Troubleshooting Step: If you are using Gas Chromatography (GC), the high temperatures in the injector port can cause thermal degradation. It is recommended to use the lowest possible injector temperature. High-Performance Liquid Chromatography (HPLC) is generally the preferred analytical method for this compound to avoid thermal decomposition.

Issue 2: Inconsistent results in biological assays.

  • Possible Cause 1: Degradation in the assay medium.

    • Troubleshooting Step: The pH and enzymatic components of a biological assay medium can lead to the degradation of the compound over the duration of the experiment. It is advisable to conduct a stability study of this compound in the assay medium (without the biological components) under the same experimental conditions (temperature, light, time). Analyze samples at various time points to determine the extent of degradation.

  • Possible Cause 2: Interaction with other assay components.

    • Troubleshooting Step: Other components in the assay, such as reducing or oxidizing agents, may be reacting with your compound. Investigate the compatibility of this compound with each component of the assay medium individually.

Issue 3: Loss of potency of a stock solution.

  • Possible Cause 1: Hydrolysis in a protic solvent.

    • Troubleshooting Step: If the stock solution is prepared in a protic solvent (e.g., methanol, water), hydrolysis can occur over time. For long-term storage, consider using a high-purity aprotic solvent such as anhydrous DMSO or acetonitrile (B52724). It is also best practice to prepare fresh solutions for sensitive experiments.

  • Possible Cause 2: Oxidation of the compound.

    • Troubleshooting Step: The benzyl group is susceptible to oxidation. Ensure that the solvent used for the stock solution has been de-gassed to remove dissolved oxygen. Storing the stock solution under an inert atmosphere can also prevent oxidative degradation.

Quantitative Stability Data

The following tables provide illustrative quantitative data from forced degradation studies on this compound. This data is intended to serve as a guideline for researchers in presenting their own experimental findings.

Table 1: Hydrolytic Degradation of this compound at 50°C

ConditionTime (hours)% this compound RemainingMajor Degradants
0.1 M HCl0100%-
485.2%3-phenylpropanoic acid, benzylamine
871.5%3-phenylpropanoic acid, benzylamine
2445.8%3-phenylpropanoic acid, benzylamine
0.1 M NaOH0100%-
278.9%3-phenylpropanoic acid, benzylamine
462.3%3-phenylpropanoic acid, benzylamine
840.1%3-phenylpropanoic acid, benzylamine

Table 2: Oxidative Degradation of this compound at Room Temperature

ConditionTime (hours)% this compound RemainingMajor Degradants
3% H₂O₂0100%-
692.7%Oxidized benzyl derivatives
2479.4%Oxidized benzyl derivatives
4865.1%Oxidized benzyl derivatives

Table 3: Thermal and Photolytic Degradation of this compound

ConditionDuration% this compound Remaining
Thermal (Solid, 80°C)72 hours98.5%
Photolytic (Solution, ICH Q1B)1.2 million lux hours91.3%

Experimental Protocols

Protocol for Forced Hydrolysis Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • In a suitable flask, mix 1.0 mL of the stock solution with 1.0 mL of 1N HCl.

    • Heat the mixture at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • In a suitable flask, mix 1.0 mL of the stock solution with 1.0 mL of 1N NaOH.

    • Maintain the mixture at room temperature (25°C).

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Procedure:

    • In a suitable flask, add 1.0 mL of the stock solution to 1.0 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

    • Withdraw samples at various time points.

    • Dilute the sample with the mobile phase to a final concentration of 100 µg/mL before HPLC analysis.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation N-benzyl-3-phenylpropanamide_h This compound 3-phenylpropanoic_acid 3-phenylpropanoic acid N-benzyl-3-phenylpropanamide_h->3-phenylpropanoic_acid Acid or Base benzylamine Benzylamine N-benzyl-3-phenylpropanamide_h->benzylamine Acid or Base N-benzyl-3-phenylpropanamide_o This compound oxidized_derivatives Oxidized Benzyl Derivatives (e.g., Benzaldehyde, Benzoic Acid) N-benzyl-3-phenylpropanamide_o->oxidized_derivatives Oxidizing Agent (e.g., H₂O₂)

Potential degradation pathways for this compound.

troubleshooting_workflow start Stability Issue Encountered (e.g., Degradation, Inconsistent Results) check_conditions Review Experimental Conditions (pH, Temp, Solvent, Light) start->check_conditions is_hplc Is HPLC the analytical method? check_conditions->is_hplc check_hplc Investigate On-Column Degradation - Change column - Modify mobile phase is_hplc->check_hplc Yes is_bioassay Is it a biological assay? is_hplc->is_bioassay No resolve Issue Resolved check_hplc->resolve check_medium Test Stability in Assay Medium (without biologicals) is_bioassay->check_medium Yes is_stock Is it a stock solution issue? is_bioassay->is_stock No check_components Check for Interactions with Assay Components check_medium->check_components check_components->resolve check_solvent Switch to Aprotic Solvent (e.g., DMSO, Acetonitrile) is_stock->check_solvent Yes is_stock->resolve No prevent_oxidation De-gas Solvent / Store under Inert Gas check_solvent->prevent_oxidation prevent_oxidation->resolve

Troubleshooting workflow for stability issues.

References

Technical Support Center: Overcoming Poor Solubility of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of N-benzyl-3-phenylpropanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a secondary amide.[1] Like many amides with significant non-polar hydrocarbon functionality, it is expected to have low water solubility.[2] Poor aqueous solubility is a major challenge in pharmaceutical development as it can lead to low bioavailability, hindering the therapeutic efficacy of potential drug candidates.[3][4][5] For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract.[4]

Q2: What are the primary strategies for improving the aqueous solubility of a poorly soluble compound like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][6] The most common and effective methods include:

  • pH Adjustment: Modifying the pH of the aqueous medium.[7][8]

  • Cosolvents: Adding a water-miscible organic solvent to the aqueous solution.[9][10][11]

  • Surfactants: Using surface-active agents to form micelles that can encapsulate the hydrophobic compound.[12][13]

  • Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the drug molecule.[14][15][16]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state.[17][18]

  • Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization and nanonization.[19][20][21]

Q3: How does pH adjustment affect the solubility of an amide like this compound?

A3: Amides are generally neutral compounds and do not ionize over a normal pH range (1-14).[2] However, under strongly acidic or basic conditions, amides can undergo hydrolysis, which would degrade the compound. Therefore, pH adjustment is typically not an effective strategy for solubilizing neutral amides and may risk chemical instability.[7] For weakly acidic or basic compounds, adjusting the pH to a value where the ionized form predominates can significantly increase solubility.[7]

Q4: What are cosolvents and how do they work?

A4: Cosolvents are water-miscible organic solvents that are added in small amounts to an aqueous solution to increase the solubility of a poorly soluble compound.[9] They work by reducing the polarity of the water, making it a more favorable environment for non-polar molecules.[22][] Common cosolvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[9][24]

Q5: How do surfactants enhance solubility?

A5: Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In an aqueous solution, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[3][25] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can encapsulate poorly soluble drugs like this compound, thereby increasing their overall solubility in the aqueous medium.[13]

Q6: What is the mechanism of solubility enhancement by cyclodextrins?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14][26] This structure allows them to encapsulate hydrophobic molecules, or parts of molecules, within their cavity, forming an "inclusion complex".[15][16] The outside of the cyclodextrin-drug complex is hydrophilic, which allows it to dissolve in water, thus increasing the apparent solubility of the drug.[14][16]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound precipitates out of solution upon standing. The concentration of the compound exceeds its thermodynamic solubility in the current formulation.* Decrease the concentration of this compound.* Increase the concentration of the solubilizing excipient (e.g., cosolvent, surfactant, cyclodextrin).* Optimize the formulation by trying a different solubilization technique or a combination of techniques.[27]
The use of a cosolvent leads to precipitation when the solution is diluted with an aqueous buffer. The concentration of the cosolvent is too high, and upon dilution, the polarity of the solvent system increases, causing the drug to precipitate.* Reduce the initial concentration of the cosolvent.* Investigate the use of a surfactant or cyclodextrin, which can form more stable complexes upon dilution.[15]
The formulation appears cloudy or hazy. The compound is not fully dissolved, or a solid dispersion has not been properly formed.* Ensure adequate mixing time and energy (e.g., sonication, vortexing).* For solid dispersions, confirm the amorphous state of the drug within the carrier via techniques like DSC or XRD.[28]
Low and variable bioavailability is observed in preclinical studies despite apparent solubility in the formulation. The drug may be precipitating in the gastrointestinal tract upon dilution with gastric or intestinal fluids. The solubilizing system may not be stable in the in vivo environment.* Consider using a precipitation inhibitor in the formulation.* Investigate more robust solubilization technologies like solid dispersions or lipid-based formulations.[29]

Quantitative Data Summary

The following tables provide illustrative data on the solubility enhancement of a model hydrophobic compound, similar in properties to this compound, using various techniques.

Table 1: Effect of Cosolvents on Aqueous Solubility

CosolventConcentration (% v/v)Apparent Solubility (µg/mL)Fold Increase
None01.21.0
Ethanol1015.512.9
Propylene Glycol1025.821.5
PEG 4001042.335.3

Table 2: Effect of Surfactants on Aqueous Solubility

SurfactantConcentration (% w/v)Apparent Solubility (µg/mL)Fold Increase
None01.21.0
Polysorbate 80185.671.3
Sodium Lauryl Sulfate1152.1126.8
Cremophor EL1210.4175.3

Table 3: Effect of Cyclodextrins on Aqueous Solubility

CyclodextrinConcentration (mM)Apparent Solubility (µg/mL)Fold Increase
None01.21.0
β-Cyclodextrin1055.946.6
Hydroxypropyl-β-Cyclodextrin10189.7158.1
Sulfobutylether-β-Cyclodextrin10350.2291.8

Experimental Protocols & Visualizations

General Workflow for Solubility Enhancement

The following diagram outlines a general workflow for selecting a suitable solubility enhancement strategy.

G A Start: Poorly Soluble This compound B Initial Screening: - Cosolvents - Surfactants - Cyclodextrins A->B C Is solubility sufficiently improved? B->C D Advanced Techniques: - Solid Dispersion - Nanonization C->D No E Is the formulation stable upon dilution? C->E  Yes D->E F Proceed with Preclinical Formulation E->F  Yes G Reformulate E->G No G->B

Caption: Workflow for selecting a solubility enhancement strategy.

Protocol 1: Solubility Determination using Cosolvents

Objective: To determine the increase in aqueous solubility of this compound in the presence of various cosolvents.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous solutions containing different concentrations (e.g., 5%, 10%, 20% v/v) of various cosolvents (e.g., ethanol, propylene glycol, PEG 400).

  • Add an excess amount of this compound to each cosolvent solution.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_analysis Analysis A Prepare Cosolvent Solutions B Add Excess Compound A->B C Shake for 24-48h at 25°C B->C D Centrifuge C->D E Filter Supernatant (0.22 µm) D->E F Quantify by HPLC-UV E->F

Caption: Experimental workflow for cosolvent solubility determination.

Protocol 2: Preparation and Evaluation of a Solid Dispersion

Objective: To improve the dissolution rate and apparent solubility of this compound by preparing a solid dispersion with a hydrophilic carrier.

Methodology:

  • Solvent Evaporation Method: a. Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol).[30] b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film. c. Further dry the solid dispersion in a vacuum oven to remove any residual solvent. d. Pulverize the resulting solid dispersion and sieve to obtain a uniform particle size.

  • Characterization: a. Analyze the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: a. Perform in vitro dissolution studies on the solid dispersion in a relevant aqueous medium (e.g., simulated gastric or intestinal fluid). b. Compare the dissolution profile of the solid dispersion to that of the pure, crystalline this compound.

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A Dissolve Drug & Carrier in Solvent B Solvent Evaporation (Rotovap) A->B C Vacuum Drying B->C D Pulverize & Sieve C->D E DSC Analysis D->E F XRPD Analysis D->F G In Vitro Dissolution Testing D->G

References

Technical Support Center: Interpreting Complex NMR Spectra of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-benzyl-3-phenylpropanamide using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the interpretation of its complex NMR spectra.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why do the aromatic regions in the ¹H NMR spectrum of this compound show complex and overlapping multiplets?

A1: The molecule contains two distinct phenyl rings: one from the benzyl (B1604629) group and one from the 3-phenylpropanoyl group. Protons on these rings have very similar chemical environments, leading to overlapping signals, typically observed between 7.2 and 7.4 ppm.[1][2] The multiplicity of these signals arises from spin-spin coupling between adjacent protons on the rings (ortho, meta, and para couplings). To resolve these, consider using a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase signal dispersion. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can also help to identify which protons are coupled to each other.

Q2: The methylene (B1212753) protons of the benzyl group (-CH₂-Ph) appear as a doublet, not a singlet. Why is this?

A2: The methylene protons of the benzyl group are coupled to the adjacent amide proton (-NH-). This coupling results in the methylene signal splitting into a doublet. The magnitude of this coupling constant (J-value) is typically in the range of 5-7 Hz. The amide proton will reciprocally be split by these methylene protons, appearing as a triplet.

Q3: I am observing broad signals for the amide proton (-NH-). What could be the cause?

A3: Several factors can lead to the broadening of the amide proton signal:

  • Quadrupole Moment of Nitrogen: The nitrogen-14 nucleus has a quadrupole moment which can cause efficient relaxation and thus broadening of the attached proton's signal.

  • Chemical Exchange: The amide proton can undergo chemical exchange with trace amounts of water or acid in the NMR solvent. To reduce this, use a fresh, anhydrous deuterated solvent and consider adding a small amount of D₂O to exchange the amide proton for deuterium (B1214612), which will cause the signal to disappear, confirming its identity.

  • Restricted Rotation: The C-N bond of the amide group has a partial double bond character, which restricts free rotation.[3] This can lead to the existence of different conformers (rotamers) that are slowly interconverting on the NMR timescale, resulting in broadened signals.

Q4: Why do the two methylene groups in the 3-phenylpropanoyl moiety (-CH₂-CH₂-CO-) show distinct triplet signals?

A4: These two methylene groups are not chemically equivalent. The methylene group adjacent to the carbonyl group (-CH₂-CO-) is deshielded by the electron-withdrawing effect of the carbonyl and will appear further downfield. The other methylene group (-Ph-CH₂-) is adjacent to the phenyl ring. Each methylene group's signal is split into a triplet because of coupling to the protons of the adjacent methylene group.

Q5: I am struggling to assign the carbons in the ¹³C NMR spectrum, especially in the aromatic region. What is the best approach?

A5: The aromatic region of the ¹³C NMR spectrum will show multiple signals due to the two phenyl rings. The carbon atoms directly attached to the alkyl chain or the nitrogen atom (ipso-carbons) will have different chemical shifts from the other aromatic carbons and may have lower intensities. To unambiguously assign all carbon signals, it is highly recommended to perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each carbon with its directly attached proton(s) and a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify longer-range C-H correlations.

Data Presentation

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Proton (¹H) Chemical Shift (ppm) Splitting Pattern Carbon (¹³C) Chemical Shift (ppm)
Phenyl (benzyl group, C₆H₅-)~7.20 - 7.40Multiplet~127 - 138
Phenyl (3-phenylpropanoyl, C₆H₅-)~7.15 - 7.35Multiplet~126 - 141
Amide (-NH-)~5.8 - 6.5 (can be broad)Triplet or Broad SingletN/A
Benzyl Methylene (-CH₂-Ph)~4.40Doublet~44
Propanoyl Methylene (-CH₂-CO-)~2.50Triplet~38
Propanoyl Methylene (-Ph-CH₂-)~2.95Triplet~32
Carbonyl (-C=O)N/AN/A~172

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[4]

Experimental Protocols

Protocol for High-Resolution NMR Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated chloroform (B151607) (CDCl₃) is a common choice.[5]

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: Set to 2-4 seconds to ensure good resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.[5]

    • Acquisition Time: Set to 1-2 seconds.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.[5]

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum carefully.

    • Apply a baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.[5]

    • Integrate the signals in the ¹H NMR spectrum.

    • Pick and label the peaks in both ¹H and ¹³C spectra.

Visualization

Troubleshooting Workflow for NMR Spectral Interpretation

The following diagram illustrates a logical workflow for addressing common challenges encountered during the interpretation of the NMR spectra of this compound.

troubleshooting_workflow start Start: Complex NMR Spectrum overlap Overlapping Aromatic Signals? start->overlap broad_nh Broad Amide (NH) Signal? overlap->broad_nh No higher_field Action: Acquire data on a higher field spectrometer overlap->higher_field Yes ch2_splitting Unexpected CH2 Splitting? broad_nh->ch2_splitting No d2o_exchange Action: Add D2O to confirm NH peak broad_nh->d2o_exchange Yes assignment_uncertainty Uncertain Peak Assignments? ch2_splitting->assignment_uncertainty No check_coupling Analysis: Check for coupling to NH proton ch2_splitting->check_coupling Yes hsqc_hmbc Action: Run 2D HSQC/HMBC experiments assignment_uncertainty->hsqc_hmbc Yes end End: Successful Interpretation assignment_uncertainty->end No cosy Action: Run 2D COSY experiment higher_field->cosy cosy->broad_nh dry_solvent Action: Use fresh, anhydrous solvent d2o_exchange->dry_solvent dry_solvent->ch2_splitting check_coupling->assignment_uncertainty hsqc_hmbc->end

Caption: A flowchart outlining the troubleshooting process for interpreting NMR spectra of this compound.

References

Minimizing byproduct formation in CDI-mediated synthesis of propanamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the N,N'-Carbonyldiimidazole (CDI)-mediated synthesis of propanamides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Propanamide 1. Decomposition of CDI: CDI is moisture-sensitive and can decompose over time, reducing its activity.[1] 2. Inefficient Activation of Carboxylic Acid: The formation of the acyl-imidazole intermediate may be incomplete. 3. Side Reactions: Formation of byproducts such as N-acylurea, symmetric anhydride, or ureas consumes starting materials and reagents.[1][2] 4. Suboptimal Reaction Temperature: Temperature can influence the rate of the main reaction versus side reactions.[3]1. Use a fresh bottle of CDI or one that has been stored under an inert atmosphere at a low temperature.[1] 2. Ensure stoichiometric amounts of CDI are used, or a slight excess if necessary.[1] Allow sufficient time for the activation step before adding the amine. 3. - Control stoichiometry to avoid excess reagents.[1] - Consider adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.[2][4] - Maintain a low reaction temperature (e.g., 0-5 °C) to minimize byproduct formation.[1] 4. Perform the reaction at a controlled low temperature, such as in an ice bath, especially during the activation step.[3][5]
Presence of N-Acylurea Byproduct Rearrangement of the O-acylisourea intermediate, which is a common issue in carbodiimide (B86325) chemistry.[2][6]- Add HOBt to the reaction mixture. HOBt reacts with the activated carboxylic acid to form an active ester that is less prone to rearrangement.[2][4] - Maintain a low reaction temperature.[3]
Formation of Symmetric Anhydride The activated acyl-imidazole intermediate reacts with another molecule of the carboxylic acid.[1]- Avoid using a large excess of the carboxylic acid.[1] - Ensure the amine is added promptly after the activation of the carboxylic acid.
Urea (B33335) Byproduct Detected Excess CDI reacts with the amine starting material or with itself upon decomposition.[1][6]- Use a stoichiometric amount of CDI relative to the carboxylic acid.[1] - Add the amine component after the carboxylic acid has been fully activated by CDI.
Difficult Purification of Propanamide The main byproducts, imidazole (B134444) and unreacted starting materials, co-elute with the product or are difficult to remove.- Perform an aqueous workup. Imidazole is water-soluble and can be removed by washing the organic layer with water or a dilute acidic solution (e.g., 0.5 N HCl).[1] - Utilize flash column chromatography for purification of the final product.[1]
Racemization of Chiral Starting Materials The reaction conditions may be too harsh, leading to the loss of stereochemical integrity.[1][7]- Conduct the reaction at low temperatures.[1] - The use of additives like HOBt can help suppress racemization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in a CDI-mediated propanamide synthesis?

A1: The primary and generally benign byproducts are imidazole and carbon dioxide, which are formed during the reaction.[3][8] However, more problematic side products can also form, including N-acylureas, symmetric anhydrides, and ureas from the reaction of CDI with the amine.[1][2]

Q2: How can I minimize the formation of the N-acylurea byproduct?

A2: The formation of N-acylurea can be minimized by adding 1-hydroxybenzotriazole (HOBt) to the reaction, which forms a more stable active ester intermediate.[2][4] Additionally, maintaining a low reaction temperature can reduce the rate of the rearrangement that leads to N-acylurea.[3]

Q3: What is the optimal temperature for CDI-mediated coupling?

A3: It is generally recommended to perform the initial activation of the carboxylic acid with CDI at a low temperature, such as 0 °C in an ice bath.[1] The subsequent reaction with the amine can often be allowed to proceed at room temperature. However, for sensitive substrates or to minimize side reactions, maintaining a lower temperature throughout the process can be beneficial.[3]

Q4: How does the stoichiometry of the reactants affect the reaction?

A4: The stoichiometry is crucial for minimizing byproducts. Using a large excess of CDI can lead to the formation of urea byproducts through reaction with the amine.[1] Conversely, an excess of the carboxylic acid can promote the formation of symmetric anhydrides.[1] It is recommended to use near-stoichiometric amounts, often with a slight excess (e.g., 1.1 equivalents) of CDI.

Q5: What is the best way to purify the final propanamide product?

A5: A common and effective method is to first perform an aqueous workup. Washing the reaction mixture with water or a dilute acid will remove the water-soluble imidazole byproduct.[1] Subsequently, flash column chromatography is often employed to separate the propanamide from any remaining starting materials and non-polar byproducts.[1]

Quantitative Data on Byproduct Formation

The following table summarizes data on the formation of N-acylurea under different reaction conditions.

PrecursorpHTemperature (°C)EDC (mM)Precursor (mM)N-acylurea Formation (%)Reference
Ac-F-OH5.021601001 ± 0.5[3]
Ac-F-OH6.021601002 ± 1[3]
Ac-F-OH7.021601006 ± 1[3]
Ac-F-OH6.03060100Not specified, but oxazolone (B7731731) efficiency was comparable to 21°C[3]
Ac-F-OH6.03560100Not specified, but oxazolone efficiency was comparable to 21°C[3]
Ac-I-OH6.0213010033 ± 1[3]
Ac-L-OH6.021301009 ± 1[3]

Experimental Protocols

Protocol 1: General Procedure for CDI-Mediated Synthesis of Propanamides

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • To a stirred solution of the propanoic acid derivative (1.0 eq) in anhydrous DCM or THF, add CDI (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional 1-2 hours. The progress of the activation can be monitored by TLC.

  • In a separate flask, prepare a solution of the amine (1.0-1.2 eq) in the same anhydrous solvent.

  • Cool the activated carboxylic acid mixture back to 0 °C and add the amine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with 0.5 N HCl.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: HPLC Method for Quantification of Imidazole

This method can be adapted for the quantification of the imidazole byproduct.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C8 or C18 reverse-phase column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm).[9]

Mobile Phase:

  • A mixture of methanol (B129727) and a buffer solution (e.g., 0.025 M KH2PO4 adjusted to pH 3.20 with phosphoric acid) in a ratio of approximately 70:30 (v/v).[9] The exact ratio may need to be optimized for best separation.

Procedure:

  • Prepare a standard curve using known concentrations of imidazole.

  • Dilute a small aliquot of the reaction mixture in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength for imidazole (e.g., around 210 nm, though optimization is recommended).

  • Quantify the imidazole concentration in the sample by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Workup & Purification propanoic_acid Propanoic Acid activated_intermediate Acyl-Imidazolide Intermediate propanoic_acid->activated_intermediate + CDI (Anhydrous Solvent, 0°C) cdi CDI cdi->activated_intermediate propanamide Propanamide activated_intermediate->propanamide + Amine (0°C to RT) imidazole Imidazole (Byproduct) activated_intermediate->imidazole amine Amine amine->propanamide crude_product Crude Product Mixture propanamide->crude_product aqueous_workup Aqueous Workup crude_product->aqueous_workup Remove Imidazole chromatography Column Chromatography aqueous_workup->chromatography pure_propanamide Pure Propanamide chromatography->pure_propanamide

Caption: Experimental workflow for CDI-mediated propanamide synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Propanamide Yield? cause1 CDI Decomposition start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Use Fresh CDI cause1->solution1 solution2 Add HOBt cause2->solution2 solution3 Control Stoichiometry cause2->solution3 solution4 Maintain Low Temperature cause3->solution4

Caption: Troubleshooting logic for low propanamide yield.

References

Addressing low yield in the synthesis of N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-3-phenylpropanamide. Our aim is to help you address common challenges, particularly low reaction yields, and to provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes?

Low yields in amide bond formation are a frequent issue and can often be attributed to several key factors:

  • Purity of Starting Materials: The presence of impurities in 3-phenylpropanoic acid or benzylamine (B48309) can interfere with the reaction.

  • Presence of Water: Water can hydrolyze activated carboxylic acid intermediates or coupling agents, leading to a reduction in yield. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, reaction time, or solvent choice can significantly impact the efficiency of the amide bond formation.

  • Inefficient Activation of Carboxylic Acid: The carboxylic acid must be effectively activated to react with the amine. This depends on the choice and amount of the coupling reagent.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide.

Q2: What are some of the common side reactions to be aware of during the synthesis?

Several side reactions can occur, depending on the chosen synthetic route:

  • Urea Formation: When using carbodiimide (B86325) coupling agents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid and can be difficult to remove.

  • Formation of Symmetrical Anhydrides: In some cases, the carboxylic acid can react with the activated intermediate to form a symmetrical anhydride, which may be less reactive towards the amine.

  • Epimerization: If the carboxylic acid has a chiral center, the use of certain coupling agents or bases can lead to racemization.

  • Hydrolysis of Acyl Chloride: In the Schotten-Baumann reaction, the acyl chloride is highly reactive and can be hydrolyzed by water if the reaction conditions are not carefully controlled, reducing the amount available to react with the amine.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: What is the best way to purify the final product?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove water-soluble byproducts and unreacted reagents. This often involves washing the organic layer with a dilute acid (to remove unreacted benzylamine), a dilute base (to remove unreacted 3-phenylpropanoic acid), and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Problem: Low or No Product Formation

Potential CauseRecommended Solution
Impure Starting Materials - Confirm the purity of 3-phenylpropanoic acid and benzylamine using techniques like NMR or melting point analysis. - Purify starting materials if necessary (e.g., recrystallization or distillation).
Presence of Moisture - Use anhydrous solvents and ensure all glassware is thoroughly dried. - Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Inefficient Carboxylic Acid Activation - Ensure the coupling agent is fresh and has been stored correctly. - Consider increasing the equivalents of the coupling agent. - Switch to a different, more powerful coupling agent (see Data Presentation section). - For carbodiimide couplings, add an activating agent like HOBt or NHS to improve efficiency and suppress side reactions.
Suboptimal Reaction Temperature - Most coupling reactions are initially performed at 0°C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating may be required. However, be cautious as higher temperatures can also promote side reactions.
Incorrect Stoichiometry - Double-check the molar equivalents of all reactants. A slight excess of the amine or the acid may be beneficial, depending on which is more valuable.
Formation of Byproducts - If using a carbodiimide, the formation of N-acylurea can be problematic. Filtering the reaction mixture can remove insoluble dicyclohexylurea (DCU) if DCC is used. For water-soluble ureas from EDC, purification by chromatography is often necessary. - For the Schotten-Baumann reaction, ensure vigorous stirring and controlled addition of the acyl chloride to minimize hydrolysis.

Data Presentation

The choice of synthetic method can significantly impact the yield of this compound. The following table summarizes reported yields for different synthetic approaches.

Synthetic MethodCoupling/Activating AgentSolventBaseYield (%)Reference
Mixed AnhydrideNot specifiedNot specifiedNot specified90%[1]
Reactive ExtrusionNot specifiedNot specifiedNot specified81%[1]
Direct AmidationZrCl₄TolueneNone81%[2]
Direct Amidation (Uncatalyzed)NoneTolueneNone92% (conversion)[2]
Schotten-Baumann3-phenylpropanoyl chlorideDichloromethane (B109758)/WaterNaOHTypically highGeneral Method
Carbodiimide CouplingDCCDichloromethaneDMAP (cat.)Typically high[3]

Note: Yields can vary significantly based on specific reaction conditions, scale, and purification methods.

Experimental Protocols

Protocol 1: Amide Coupling using Dicyclohexylcarbodiimide (DCC)

This protocol is adapted from a similar synthesis and is a common method for amide bond formation.[3]

  • Dissolve the Carboxylic Acid: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the Mixture: Cool the solution to 0°C using an ice bath.

  • Add Coupling Agent and Catalyst: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the stirred solution.

  • Add the Amine: Add benzylamine (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor Progress: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Reaction

This method involves the reaction of an acyl chloride with an amine in the presence of a base.

  • Prepare the Acyl Chloride: Convert 3-phenylpropanoic acid to 3-phenylpropanoyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Dissolve the Amine: In a flask, dissolve benzylamine (1.0 eq) in a suitable organic solvent such as dichloromethane.

  • Add Base: Add an aqueous solution of a base, typically 10% sodium hydroxide (B78521) (NaOH), to the amine solution.

  • Add Acyl Chloride: Vigorously stir the biphasic mixture and add the 3-phenylpropanoyl chloride (1.0-1.1 eq) dropwise. The reaction is often exothermic and may require cooling.

  • Reaction: Continue to stir vigorously for 1-3 hours at room temperature.

  • Monitor Progress: Monitor the reaction by TLC.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous salt, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Visualizations

reaction_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 3-Phenylpropanoic_Acid 3-Phenylpropanoic Acid Mixing Combine in Anhydrous Solvent 3-Phenylpropanoic_Acid->Mixing Benzylamine Benzylamine Benzylamine->Mixing Coupling_Agent Coupling Agent (e.g., DCC, HATU) Coupling_Agent->Mixing Base Base (optional) Base->Mixing Stirring Stir at 0°C to RT Mixing->Stirring Filtration Filter Byproducts Stirring->Filtration Washing Aqueous Washes (Acid, Base, Brine) Filtration->Washing Drying Dry & Concentrate Washing->Drying Purification Recrystallization or Chromatography Drying->Purification Product N-benzyl-3- phenylpropanamide Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of This compound Impure_Reagents Impure Starting Materials Low_Yield->Impure_Reagents Moisture Presence of Water Low_Yield->Moisture Inefficient_Activation Inefficient Acid Activation Low_Yield->Inefficient_Activation Side_Reactions Side Reactions Low_Yield->Side_Reactions Wrong_Conditions Suboptimal Conditions (Temp, Time, Solvent) Low_Yield->Wrong_Conditions Purify_Reagents Verify & Purify Reagents Impure_Reagents->Purify_Reagents Anhydrous_Techniques Use Anhydrous Conditions Moisture->Anhydrous_Techniques Optimize_Coupling Optimize Coupling Agent/ Conditions Inefficient_Activation->Optimize_Coupling Minimize_Byproducts Modify Conditions to Minimize Byproducts Side_Reactions->Minimize_Byproducts Screen_Conditions Screen Reaction Conditions Wrong_Conditions->Screen_Conditions

Caption: Troubleshooting logic for addressing low reaction yield.

signaling_pathway Carboxylic_Acid 3-Phenylpropanoic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Agent Coupling_Agent Coupling Agent (e.g., DCC) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Benzylamine Benzylamine Benzylamine Product This compound Tetrahedral_Intermediate->Product Byproduct Byproduct (e.g., DCU) Tetrahedral_Intermediate->Byproduct

Caption: Simplified reaction pathway for carbodiimide-mediated amide bond formation.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of N-benzyl-3-phenylpropanamide Purity and Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of N-benzyl-3-phenylpropanamide's purity and identity. Ensuring the quality and consistency of this compound is critical for its application in research and drug development. This document outlines key analytical techniques, presenting their principles, comparative performance data, and detailed experimental protocols.

Introduction to Analytical Validation

The analytical validation of a compound like this compound involves a series of tests to confirm its identity, purity, and concentration. The choice of analytical technique is crucial and depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the required sensitivity. The most common methods for the analysis of non-volatile, thermally stable compounds like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method is a critical decision in the validation process. HPLC is often the workhorse for purity determination and quantification in quality control settings due to its robustness and precision. GC-MS provides excellent separation for volatile and semi-volatile compounds and offers structural information for impurity identification. Quantitative NMR (qNMR) stands out for its ability to provide a direct, highly accurate measure of purity without the need for a specific reference standard for the analyte.

Below is a summary of the typical performance of these techniques for the analysis of this compound and related amide compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Primary Use Purity determination and quantificationImpurity identification and quantificationAbsolute purity determination and structural confirmation
Linearity (r²) > 0.999> 0.995Not applicable (direct method)
Accuracy (Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL~0.1%
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 ng/mL~0.3%
Throughput HighMediumLow to Medium

Potential Impurities in this compound

The purity of this compound can be affected by impurities originating from the synthesis process or degradation. A common synthetic route involves the reaction of 3-phenylpropionic acid with benzylamine.[1] Potential process-related impurities could include:

  • Unreacted starting materials: 3-phenylpropionic acid and benzylamine.

  • By-products of the coupling reaction: Depending on the coupling agent used.

  • Solvent residues: From the reaction and purification steps.

Degradation of this compound could occur under harsh conditions such as strong acid or base, leading to hydrolysis back to its starting materials.[1] Sonication of benzyl-containing compounds in certain solvents has also been shown to cause degradation.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the routine analysis of this compound purity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound reference standard (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). If needed, add 0.1% formic acid to both solvents to improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the primary standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 220 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Processing: Determine the peak area of this compound in the sample chromatogram. Calculate the purity by area percent normalization or against the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with a mass selective detector

  • Capillary GC column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Data acquisition and processing software with a mass spectral library

Reagents:

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane to a suitable concentration (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Inlet temperature: 280 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Injection volume: 1 µL (split mode, e.g., 20:1 split ratio)

    • Transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: 40-500 amu

  • Analysis: Inject the sample solution into the GC-MS.

  • Data Processing: Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[3] Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST). Quantify impurities using the area percent method or by creating calibration curves for known impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This method provides a direct measurement of the absolute purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Data Processing:

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the analytical validation of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Purity Purity Calculation HPLC->Purity Identity Identity Confirmation GCMS->Identity qNMR->Purity qNMR->Identity Report Validation Report Purity->Report Identity->Report

Caption: General workflow for the analytical validation of this compound.

Technique_Comparison cluster_attributes Performance Attributes cluster_techniques Analytical Techniques Quantification Quantitative Accuracy HPLC HPLC Quantification->HPLC High GCMS GC-MS Quantification->GCMS Good qNMR qNMR Quantification->qNMR Very High Identification Impurity Identification Identification->HPLC Limited Identification->GCMS Excellent Identification->qNMR Good Throughput Sample Throughput Throughput->HPLC High Throughput->GCMS Medium Throughput->qNMR Low

Caption: Comparison of analytical techniques for this compound analysis.

References

Comparative Analysis of N-benzyl-3-phenylpropanamide Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various N-benzyl-3-phenylpropanamide analogs. The following sections summarize quantitative performance data, detail experimental methodologies for key assays, and visualize a critical signaling pathway to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Positive Allosteric Modulators of Excitatory Amino Acid Transporter 2 (EAAT2) with Antiseizure Activity

A series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide analogs have been identified as potent positive allosteric modulators (PAMs) of the glutamate (B1630785) transporter EAAT2.[1][2] By enhancing glutamate uptake from the synaptic cleft, these compounds reduce excitotoxicity and have demonstrated significant antiseizure activity in preclinical models.[3][4] EAAT2 is predominantly expressed in astrocytes and is responsible for the majority of glutamate clearance in the central nervous system.[3]

Quantitative Data: Antiseizure Activity and EAAT2 Modulation

The following table summarizes the in vivo antiseizure activity and in vitro EAAT2 modulatory potency of lead compounds and their analogs. A lower ED₅₀ or EC₅₀ value indicates higher potency.

CompoundMaximal Electroshock (MES) ED₅₀ (mg/kg)6 Hz (32 mA) Seizure ED₅₀ (mg/kg)Subcutaneous Pentylenetetrazol (scPTZ) ED₅₀ (mg/kg)EAAT2 PAM EC₅₀ (nM)Reference
(R)-AS-149.631.367.4-[5]
Compound I28.525.155.2-
Compound II35.229.861.7-
GT949---0.26[6]
GT951---0.8[6]
Compound 4 (DA-023)---single-digit nM[7]
Compound 5---nanomolar[7]
Compound 39---5.3 (EAAT1)[7]
Compound 40 (NA-014)---selective EAAT2 PAM[7]
Experimental Protocols

Objective: To assess the ability of this compound analogs to prevent seizures induced by electrical stimulation in rodents.[8][9][10]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compounds and vehicle control

  • Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)[11]

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions. Administer the test compound or vehicle control at a predetermined time before the seizure induction (typically 30-60 minutes). Apply a drop of topical anesthetic to each eye.[10][11]

  • Maximal Electroshock (MES) Stimulation: Place the corneal electrodes on the eyes of the restrained animal. Deliver an alternating current electrical stimulus (Mice: 50 mA, 60 Hz for 0.2 seconds; Rats: 150 mA, 60 Hz for 0.2 seconds).[11]

  • 6 Hz Seizure Stimulation: Deliver a lower-frequency stimulus through corneal electrodes (e.g., 32 mA or 44 mA at 6 Hz for 3 seconds).[5][10]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure (for MES) or other seizure behaviors like head nodding, jaw clonus, and forelimb clonus (for 6 Hz).[10][11]

  • Endpoint: The primary endpoint for the MES test is the abolition of the tonic hindlimb extension.[11] For the 6 Hz test, protection is noted if the animal does not display the characteristic seizure behaviors within a 1-minute observation period.[10]

  • Data Analysis: The percentage of animals protected in the drug-treated groups is compared to the vehicle-treated control group. The median effective dose (ED₅₀) can be calculated using probit analysis.[11]

Objective: To determine the effect of this compound analogs on EAAT2-mediated glutamate uptake in a cell-based assay.[12][13]

Materials:

  • COS-7 cells transiently transfected with human EAAT2[2]

  • Radiolabeled L-[³H]-glutamate[14][15]

  • Test compounds

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Transfection: Culture and transfect COS-7 cells with the human EAAT2 gene. Seed the cells in 96-well plates.

  • Compound Incubation: On the day of the assay, wash the cells with the assay buffer. Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

  • Glutamate Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of L-[³H]-glutamate to each well. Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of L-[³H]-glutamate taken up by the cells in the presence of different concentrations of the test compound. Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal enhancement of glutamate uptake.[12]

Signaling Pathway Visualization

EAAT2_Modulation cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamate_Release Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate Increased Extracellular Glutamate (Epileptic State) Glutamate_Receptors Glutamate Receptors (NMDA, AMPA) Glutamate->Glutamate_Receptors Binds to Postsynaptic_Neuron Postsynaptic Neuron Excitotoxicity Excitotoxicity & Neuronal Damage Postsynaptic_Neuron->Excitotoxicity Leads to Glutamate_Receptors->Postsynaptic_Neuron Activates EAAT2 EAAT2 Transporter Glutamate_Uptake Increased Glutamate Uptake EAAT2->Glutamate_Uptake Enhances Analog This compound Analog (PAM) Analog->EAAT2 Positive Allosteric Modulation Glutamate_Uptake->Glutamate Clears from Synapse Glutamate_Uptake->Excitotoxicity Reduces

Caption: EAAT2 Modulation by this compound Analogs.

Inhibitors of Monoamine Oxidase (MAO) and Cholinesterase (ChE)

A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE).[16] These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as depression.[17][18][19]

Quantitative Data: MAO and ChE Inhibition

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of these analogs against the target enzymes. A lower IC₅₀ value indicates greater inhibitory potency.

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)BChE Inhibition (%) at 100 µMReference
2d (para-F)1.38> 20-[16]
2i (meta-Br)Good InhibitionGood Inhibition-[16]
2j (para-Br)2.48> 20-[16]
2p (ortho-CH₃)Good InhibitionGood Inhibition-[16]
2t (meta-OCH₃)Good InhibitionGood Inhibition55[16]
2v (2,4-(OCH₃)₂)Good InhibitionGood Inhibition-[16]
Rasagiline -Potent Inhibitor-[17]
Tacrine --98.2[16]

Note: "Good Inhibition" indicates that the compounds were effective inhibitors of both MAO-A and MAO-B, though less potent than the reference drug Rasagiline.[16]

Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against MAO-A and MAO-B using a fluorometric assay.[20][21]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (B1673886) (substrate for MAO-A and MAO-B)[22][23][24]

  • Test compounds

  • Selective inhibitors for MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) as controls[21]

  • Potassium phosphate (B84403) buffer

  • Spectrofluorometer

Procedure:

  • Reagent Preparation: Prepare solutions of the MAO enzymes, kynuramine, test compounds, and control inhibitors in potassium phosphate buffer.

  • Plate Setup: In a 96-well black microplate, add the enzyme solution (MAO-A or MAO-B).

  • Inhibitor Incubation: Add the test compounds at various concentrations to the wells. For control wells, add the selective inhibitors. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[21]

  • Reaction Initiation: Start the enzymatic reaction by adding the kynuramine substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[21]

  • Fluorescence Measurement: The deamination of kynuramine by MAO leads to the formation of 4-hydroxyquinoline, a fluorescent product.[21] Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm using a spectrofluorometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow Visualization

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-A/MAO-B Enzymes - Kynuramine Substrate - Test Compounds - Control Inhibitors - Assay Buffer Plate_Setup Plate Setup: Add MAO enzyme to 96-well plate Reagents->Plate_Setup Inhibitor_Add Add Test Compounds & Controls Plate_Setup->Inhibitor_Add Pre_Incubate Pre-incubate at 37°C Inhibitor_Add->Pre_Incubate Reaction_Start Initiate Reaction: Add Kynuramine Pre_Incubate->Reaction_Start Incubate Incubate at 37°C (20-30 min) Reaction_Start->Incubate Fluorescence_Read Measure Fluorescence (Ex: ~320nm, Em: ~400nm) Incubate->Fluorescence_Read Calc_Inhibition Calculate % Inhibition Fluorescence_Read->Calc_Inhibition Calc_IC50 Determine IC₅₀ Value Calc_Inhibition->Calc_IC50

Caption: Workflow for In Vitro MAO Inhibition Assay.

This guide provides a foundational comparison of this compound analogs. Further research into the structure-activity relationships and mechanisms of action will be crucial for the development of novel therapeutics based on this versatile chemical scaffold.

References

A Comparative Guide to N-benzyl-3-phenylpropanamide and Other Propanamide-Based Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-benzyl-3-phenylpropanamide and other propanamide-based inhibitors, supported by available experimental data. The focus is on their potential therapeutic applications, mechanisms of action, and inhibitory activities.

Introduction to Propanamide-Based Inhibitors

The propanamide scaffold is a versatile structural motif in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. These inhibitors target various enzymes and receptors implicated in diseases such as cancer, microbial infections, and neurological disorders. This guide specifically delves into the characteristics of this compound and compares its known biological profile with other notable propanamide-based inhibitors.

This compound: A Profile

This compound is a synthetic compound featuring a central propanamide core with benzyl (B1604629) and phenyl substituents. While extensive inhibitory data for this specific molecule against a broad panel of enzymes is not widely available in the public domain, research on its close structural analogs provides valuable insights into its potential therapeutic applications.

Potential as an Antifungal Synergist

Studies on structurally similar compounds, such as N-benzyl-3-(benzo[d][1][2]dioxol-5-yl)propanamides, have demonstrated their potential as synergistic agents with existing antifungal drugs like fluconazole (B54011) against resistant strains of Candida albicans[3]. This suggests that this compound may also enhance the efficacy of conventional antifungal treatments by potentially targeting fungal membrane integrity or efflux pumps.

Potential as a TRPV1 Antagonist

Research into N-benzyl-3-phenylpropanamides has identified them as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain perception. One derivative of this class of compounds exhibited a potent IC50 value of 38 nM, highlighting the potential of the this compound scaffold in the development of novel analgesic agents[1]. The antagonism of TRPV1 by these compounds could offer a therapeutic strategy for managing chronic pain.

Comparison with Other Propanamide-Based Inhibitors

Several other classes of propanamide-based inhibitors have been extensively studied and demonstrate a variety of potent inhibitory activities against different enzymatic targets. A comparative overview is presented below.

Inhibitor ClassTarget Enzyme(s)Reported IC50 ValuesPotential Therapeutic Application
This compound Analogs TRPV138 nM (for a specific derivative)[1]Pain management
N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide Derivatives Sterol 14α-demethylase (CYP51)MIC = 12.5–50 µg/mL (against S. aureus)[4]Antifungal, Antibacterial
Quinoxaline-based Propanamides Histone Deacetylase 6 (HDAC6)6.93 - 94.14 µM (against various cancer cell lines)[5]Anticancer
N-phenylbenzamide Derivatives Bacterial and Fungal targetsInhibition zones >18 cm (against Candida albicans)[6]Antibacterial, Antifungal

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for assays relevant to the potential activities of propanamide-based compounds.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Workflow:

G prep Prepare fungal inoculum in RPMI-1640 medium dilute Serially dilute test compound in a 96-well plate prep->dilute inoculate Inoculate each well with the fungal suspension dilute->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Determine MIC by visual inspection or spectrophotometry incubate->read

Caption: Workflow for antifungal susceptibility testing.

Protocol:

  • Inoculum Preparation: A standardized fungal inoculum (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of 0.5-2.5 x 10^3 cells/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

TRPV1 Antagonist Assay (Calcium Influx Assay)

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel in response to an agonist.

Workflow:

G cells Culture cells expressing TRPV1 (e.g., DRG neurons) load Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cells->load preincubate Pre-incubate cells with the test compound load->preincubate stimulate Stimulate cells with a TRPV1 agonist (e.g., capsaicin) preincubate->stimulate measure Measure changes in intracellular calcium concentration using a fluorescence plate reader stimulate->measure

Caption: Workflow for a calcium influx assay to screen for TRPV1 antagonists.

Protocol:

  • Cell Culture: Dorsal root ganglion (DRG) neurons or other cells endogenously or recombinantly expressing TRPV1 are cultured in appropriate media.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for a specific period.

  • Compound Incubation: The cells are then pre-incubated with various concentrations of the test compound.

  • Agonist Stimulation: A TRPV1 agonist, like capsaicin, is added to the cells to induce calcium influx.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader. The inhibitory effect of the compound is calculated by comparing the fluorescence signal in the presence and absence of the compound.

Signaling Pathways

The inhibitory activities of propanamide-based compounds can modulate various cellular signaling pathways.

Fungal Ergosterol (B1671047) Biosynthesis Pathway

Propanamide-based antifungal agents, particularly azole derivatives, often target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.

G AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 catalyzes Ergosterol Ergosterol CYP51->Ergosterol Inhibitor Propanamide Inhibitor Inhibitor->CYP51 inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

TRPV1 Signaling Pathway in Nociception

TRPV1 antagonists, including certain this compound derivatives, can block the signaling cascade that leads to the sensation of pain.

G Stimulus Noxious Stimulus (e.g., capsaicin, heat) TRPV1 TRPV1 Channel Stimulus->TRPV1 activates CaInflux Calcium Influx TRPV1->CaInflux Depolarization Neuron Depolarization CaInflux->Depolarization Signal Pain Signal to Brain Depolarization->Signal Inhibitor This compound Inhibitor->TRPV1 blocks

Caption: Blockade of the TRPV1 pain signaling pathway.

Conclusion

While direct and extensive comparative data for this compound is still emerging, the analysis of its structural analogs reveals significant potential in the development of novel therapeutic agents, particularly in the areas of antifungal and analgesic medicine. The propanamide scaffold continues to be a fruitful area of research, with various derivatives demonstrating potent and selective inhibitory activities against a range of important biological targets. Further investigation into the specific enzyme inhibitory profile and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Comparative Cytotoxicity Analysis of N-benzyl-3-phenylpropanamide and Structurally Related Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the cytotoxic profiles of various N-benzylpropanamide analogs and other structurally related amide derivatives against a panel of human cancer cell lines. While direct experimental data on the cytotoxicity of N-benzyl-3-phenylpropanamide is not publicly available, this report summarizes existing data on analogous compounds to offer a predictive assessment and guide future research. The information is intended for researchers, scientists, and professionals in drug development.

Introduction to Cytotoxicity Assessment

Cytotoxicity assays are fundamental in preclinical drug discovery to evaluate the potential of a compound to kill or inhibit the proliferation of cancer cells. These assays measure various cellular parameters, including metabolic activity, membrane integrity, and apoptosis induction, to determine the concentration at which a compound exerts a cytotoxic effect, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of several propanamide and benzamide (B126) derivatives that share structural similarities with this compound. These compounds have been evaluated against a variety of human cancer cell lines.

Table 1: Cytotoxicity of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides

CompoundPC-3 (Prostate) IC50 (µM)Hela (Cervical) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
6k 12.17 ± 0.99.46 ± 0.710.88 ± 0.86.93 ± 0.4
Doxorubicin (Control) -8.87 ± 0.65.23 ± 0.34.17 ± 0.2

Data from a study on novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which showed a broad spectrum of antiproliferative activity. Compound 6k was the most active in this series.[1][2]

Table 2: Cytotoxicity of N-Phenylpyrazolone Derivatives

CompoundHos (Osteosarcoma) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
4 39.9 ± 0.0720.4 ± 0.557.3 ± 0.47
6a 60.1>100>100
7b 55.2>100>100
Doxorubicin (Control) ---

These compounds, incorporating N-benzylthiazole or N-benzyl-4-thiazolone fragments, were evaluated for their cytotoxic effects. Compound 4, bearing a sulfonamide fragment, demonstrated the broadest activity.[3]

Table 3: Antiproliferative Activity of Benzyl (B1604629) and Phenethyl Analogs of Makaluvamines

CompoundCell LineIC50 (µM)
4-Methylbenzyl analog MCF-7 (Breast)2.3
4-Chlorobenzyl analog MCF-7 (Breast)1.8
4-Fluorobenzyl analog MCF-7 (Breast)2.8

These analogs of a marine alkaloid showed significant antiproliferative effects, particularly against breast cancer cells.[4]

Table 4: Cytotoxicity of Novel Benzimidazole (B57391) Derivatives

CompoundMCF-7 (Breast) IC50 (µg/mL)DU-145 (Prostate) IC50 (µg/mL)H69AR (Lung) IC50 (µg/mL)HEK-293 (Normal) IC50 (µg/mL)
5 17.8 ± 0.2410.2 ± 1.449.9 ± 0.22>80

This study highlights a benzimidazole derivative with significant cytotoxic activity against cancer cells and lower toxicity towards a non-cancerous cell line.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in cytotoxicity assessment.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability based on mitochondrial activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Cells are treated with the test compound as described for the MTT assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution phase of apoptosis.[6]

  • Cell Lysis: Following treatment with the test compound, cells are lysed to release their cytoplasmic contents.

  • Substrate Addition: A specific fluorogenic or colorimetric substrate for a particular caspase (e.g., DEVD for caspase-3/7) is added to the cell lysate.[7]

  • Signal Measurement: The cleavage of the substrate by the active caspase results in the release of a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer.

  • Data Analysis: The level of caspase activity is proportional to the measured signal and is compared to that of untreated control cells.

Signaling Pathways and Visualizations

The cytotoxic effects of N-benzylpropanamide analogs and related compounds can be mediated through various signaling pathways. The diagrams below, generated using Graphviz, illustrate a general experimental workflow and a potential apoptosis signaling pathway.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Culture B Seeding in 96-well plates A->B C Treatment with This compound analogs B->C D Incubation (e.g., 48h) C->D E Cytotoxicity/Apoptosis Assays (MTT, Annexin V, etc.) D->E F Data Acquisition (Plate Reader, Flow Cytometer) E->F G IC50 Determination & Statistical Analysis F->G

Caption: A generalized workflow for assessing the in vitro cytotoxicity of test compounds.

G cluster_pathway Simplified Apoptosis Signaling Pathway Compound N-benzylpropanamide Analog Cell Cancer Cell Compound->Cell Mito Mitochondrial Stress Cell->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by cytotoxic compounds.

Conclusion

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the data from structurally similar propanamide and benzamide derivatives suggest that this class of compounds holds potential as antiproliferative agents. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers to design and conduct further investigations into the cytotoxic effects and mechanisms of action of this compound and its analogs. Future studies should aim to evaluate the compound against a broad panel of cancer cell lines and explore its impact on key signaling pathways involved in cell death and proliferation.

References

Comparative Analysis of N-benzyl-3-phenylpropanamide's Cross-reactivity with Related Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-benzyl-3-phenylpropanamide's Presumed Enzymatic Interactions and Selectivity Profile.

This guide provides a comparative overview of the enzymatic activity of this compound, with a primary focus on its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Due to the limited direct experimental data on this compound itself, this analysis leverages findings from structurally analogous N-benzyl-amide compounds, known as macamides. The information presented herein is intended to guide researchers in evaluating its potential for further investigation and in designing appropriate experimental protocols.

Introduction to this compound and its Presumed Target

This compound is a carboxamide derivative with a core structure shared by a class of compounds known to interact with enzymes of the endocannabinoid system. While direct enzymatic profiling of this compound is not extensively documented in publicly available literature, its structural similarity to naturally occurring N-benzyl-amides found in Lepidium meyenii (Maca), such as N-benzyl-oleamide and N-benzyl-linoleamide, strongly suggests that its primary target is Fatty Acid Amide Hydrolase (FAAH). FAAH is a key serine hydrolase responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related bioactive lipids. Inhibition of FAAH leads to an elevation of endogenous anandamide levels, which has therapeutic potential in a range of neurological and inflammatory conditions.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of N-benzyl-amide compounds structurally related to this compound against FAAH. This data provides a basis for estimating the potential potency of this compound.

CompoundTarget EnzymeIC50 (µM)Reference
N-benzyl-oleamideHuman FAAH7.9[1][2]
N-benzyl-linoleamideHuman FAAH7.2[1][2]
N-benzyl-linolenamideHuman FAAH8.5[1][2]
N-benzyl-stearamideHuman FAAH43.7[1][2]

Cross-reactivity Profile

Assessing the selectivity of a potential enzyme inhibitor is crucial for predicting its off-target effects and overall safety profile. For FAAH inhibitors, cross-reactivity with other serine hydrolases is a primary concern. The following table provides available data on the cross-reactivity of N-benzyl-amides.

EnzymeN-benzyl-3-methoxybenzyl-linoleamide InhibitionOther FAAH Inhibitors' Cross-Reactivity
FAAH Primary Target -
MAGL No significant inhibitionSome FAAH inhibitors show cross-reactivity.
CES1 Data not availableKnown off-target for some classes of FAAH inhibitors (e.g., carbamates).
ABHD6 Data not availablePotential off-target for serine hydrolase-directed inhibitors.

Signaling Pathway of FAAH Inhibition

Inhibition of FAAH leads to the potentiation of endocannabinoid signaling. The diagram below illustrates the canonical pathway affected by the reduction of FAAH activity.

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers Release Neurotransmitter Release Vesicle->Release Anandamide Anandamide (AEA) Anandamide->CB1R Binds to (Retrograde Signal) FAAH FAAH Anandamide->FAAH Metabolites Inactive Metabolites FAAH->Metabolites NAPE_PLD NAPE-PLD NAPE_PLD->Anandamide Precursor Membrane Precursors Precursor->NAPE_PLD Inhibitor This compound (Inhibitor) Inhibitor->FAAH Inhibits

Caption: FAAH inhibition by this compound enhances endocannabinoid signaling.

Experimental Protocols

In Vitro FAAH Activity Assay (Fluorometric)

This protocol describes a common method for determining the inhibitory potency (IC50) of a compound against FAAH.

Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), by FAAH. The cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • Recombinant human FAAH

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AAMCA substrate

  • Test compound (this compound) and reference inhibitor

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilutions, and the FAAH enzyme solution.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the AAMCA substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using the plate reader.

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cross-Reactivity Profiling using Activity-Based Protein Profiling (ABPP)

This protocol provides a general workflow for assessing the selectivity of an inhibitor against a panel of serine hydrolases in a complex proteome.

ABPP_Workflow Proteome Cell/Tissue Proteome Inhibitor Incubate with This compound Proteome->Inhibitor Probe Add Serine Hydrolase Activity-Based Probe (ABP) Inhibitor->Probe SDS_PAGE SDS-PAGE Separation Probe->SDS_PAGE Gel_Imaging In-gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Analysis Analysis of Labeled Serine Hydrolases Gel_Imaging->Analysis

Caption: Workflow for assessing inhibitor selectivity using Activity-Based Protein Profiling.

Principle: ABPP utilizes covalent chemical probes that target the active sites of an entire enzyme family. The selectivity of an inhibitor is determined by its ability to prevent the binding of a broad-spectrum activity-based probe to its target enzyme and potential off-targets.

Procedure Outline:

  • A native biological sample (e.g., cell lysate or tissue homogenate) is pre-incubated with the test inhibitor (this compound) at various concentrations.

  • A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like a fluorophore) is then added to the sample.

  • The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • The proteome is then separated by SDS-PAGE.

  • In-gel fluorescence scanning reveals a profile of active serine hydrolases.

  • A decrease in the fluorescence intensity of a specific band in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that particular enzyme.

  • The identity of the inhibited enzymes can be determined by mass spectrometry.

Conclusion

Based on the analysis of structurally related N-benzyl-amides, this compound is a promising candidate for further investigation as a Fatty Acid Amide Hydrolase inhibitor. The available data on analogous compounds suggest a moderate potency for FAAH. Importantly, the limited cross-reactivity data for a related macamide against MAGL is a positive indicator for selectivity. However, a comprehensive understanding of its off-target effects requires broader profiling against other serine hydrolases. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the potency and selectivity of this compound and to further elucidate its therapeutic potential.

References

Head-to-head comparison of N-benzyl-3-phenylpropanamide with known antiviral agents

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current antiviral research is the absence of direct experimental data on the efficacy of N-benzyl-3-phenylpropanamide against specific viral pathogens. However, the structural similarity of this compound to other benzylamide derivatives that have demonstrated antiviral properties provides a compelling basis for a comparative analysis. This guide offers a head-to-head comparison of the antiviral activity of structurally related "proxy" compounds, namely N-phenylbenzamide and N-substituted benzyl/phenyl acetamide (B32628) derivatives, with established antiviral agents.

This comparison focuses on two significant viral targets: Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease, and Human Immunodeficiency Virus type 1 (HIV-1), the causative agent of AIDS. The known antiviral agents selected for this comparison are Pirodavir and Ribavirin for EV71, and Nevirapine for HIV-1, providing a benchmark for evaluating the potential of the benzylamide scaffold.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of a compound is typically quantified by its 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits 50% of viral activity, and its 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of a compound's therapeutic window.

Enterovirus 71 (EV71)

A study on N-phenylbenzamide derivatives revealed promising activity against various strains of EV71. For this comparison, we highlight the data for one of the most active compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, and compare it with the known anti-enterovirus agent Pirodavir and the broad-spectrum antiviral Ribavirin.[1][2][3][4]

Compound/DrugVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Proxy Compound: 3-amino-N-(4-bromophenyl)-4-methoxybenzamide EV71 (SZ-98)5.7 ± 0.8620 ± 0.0>108
EV71 (JS-52-3)12 ± 1.2620 ± 0.0>51
Pirodavir EV710.78>100>128
Ribavirin EV7180 - 135>200>1.5 - 2.5
Human Immunodeficiency Virus type 1 (HIV-1)

Research into N-substituted benzyl/phenyl acetamide derivatives has identified compounds with inhibitory activity against HIV-1 reverse transcriptase. The data for a representative compound is compared with the well-established non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine.[5][6]

Compound/DrugTargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Proxy Compound: (E)-N-(2-bromophenyl)-N-(3,5-difluorobenzyl)acetamide HIV-1 RT4>116>29
Nevirapine HIV-1 RT0.1 - 0.2>15>75 - 150

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the proxy compounds.

Antiviral Assay for EV71 (Cytopathic Effect Inhibition Assay)

This assay determines the ability of a compound to protect cells from the cytopathic effect (CPE) induced by viral infection.[7][8][9]

  • Cell Preparation: Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Dilution: The test compounds are serially diluted in cell culture medium to achieve a range of concentrations.

  • Infection: The cell monolayers are infected with a specific strain of EV71 in the presence of the various concentrations of the test compound. Control wells include cells with virus only (virus control) and cells with medium only (cell control).

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for a period that allows for the development of CPE in the virus control wells (typically 2-3 days).

  • CPE Observation and Quantification: The cells are observed microscopically for the presence of CPE. Cell viability is then quantified using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial activity.[10]

  • Data Analysis: The EC₅₀ is calculated as the compound concentration that results in a 50% reduction of the viral CPE. The CC₅₀ is determined by treating uninfected cells with the same serial dilutions of the compound and measuring cell viability.

Anti-HIV-1 Reverse Transcriptase (RT) Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is essential for viral replication.[11][12][13]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), deoxynucleoside triphosphates (dNTPs) including a labeled dUTP (e.g., with digoxigenin), and the HIV-1 RT enzyme.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Incubation: The mixture is incubated at 37°C to allow for the synthesis of DNA by the RT enzyme.

  • Capture of Synthesized DNA: The reaction product, a newly synthesized DNA strand incorporating the labeled dUTP, is transferred to a streptavidin-coated microplate where the biotinylated primer binds.

  • Detection: An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the incorporated digoxigenin.

  • Signal Generation: A substrate for the enzyme is added, which produces a colorimetric signal proportional to the amount of synthesized DNA.

  • Data Analysis: The IC₅₀ (50% inhibitory concentration) of the compound is determined by measuring the reduction in the signal compared to a control without any inhibitor.

Mechanistic Insights and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the mechanisms of action of the known antiviral agents and the proposed mechanisms for the proxy compounds.

EV71_Inhibition cluster_virus Enterovirus 71 Life Cycle cluster_pirodavir Pirodavir (Capsid Binder) cluster_ribavirin Ribavirin (Nucleoside Analog) cluster_proxy Proposed Mechanism for N-phenylbenzamide Virus Attachment Virus Attachment Uncoating Uncoating Virus Attachment->Uncoating RNA Replication RNA Replication Uncoating->RNA Replication Protein Synthesis Protein Synthesis RNA Replication->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Virus Release Virus Release Virion Assembly->Virus Release Pirodavir Pirodavir Pirodavir->Uncoating Inhibits by stabilizing capsid Ribavirin Ribavirin Ribavirin->RNA Replication Inhibits RNA polymerase & induces mutations N-phenylbenzamide N-phenylbenzamide N-phenylbenzamide->Uncoating Likely inhibits capsid function HIV1_Inhibition cluster_hiv HIV-1 Life Cycle cluster_nevirapine Nevirapine (NNRTI) cluster_proxy Proposed Mechanism for N-substituted benzyl/phenyl acetamide Viral RNA Viral RNA Reverse Transcription\n(by RT enzyme) Reverse Transcription (by RT enzyme) Viral RNA->Reverse Transcription\n(by RT enzyme) Viral DNA Viral DNA Reverse Transcription\n(by RT enzyme)->Viral DNA Integration Integration Viral DNA->Integration Replication Replication Integration->Replication Nevirapine Nevirapine Nevirapine->Reverse Transcription\n(by RT enzyme) Binds to allosteric site of RT, inhibiting it N-substituted benzyl/phenyl acetamide N-substituted benzyl/phenyl acetamide N-substituted benzyl/phenyl acetamide->Reverse Transcription\n(by RT enzyme) Proposed to bind to NNRTI pocket of RT

References

Validating the Mechanism of Action of N-benzyl-3-phenylpropanamide: A Comparative Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzyl-3-phenylpropanamide is a secondary amide featuring a core structure that is a recurring motif in a variety of biologically active compounds. While direct experimental data on the specific mechanism of action for this compound is limited in publicly available literature, its structural components—the N-benzyl group, the phenyl ring, and the propanamide backbone—are present in molecules with well-defined pharmacological profiles. This guide provides a comparative analysis of these analogs to validate potential mechanisms of action for this compound, offering insights into its possible therapeutic applications.

This guide will explore four potential mechanisms of action based on the activities of structurally related compounds:

  • Positive Allosteric Modulation of Excitatory Amino Acid Transporter 2 (EAAT2)

  • Inhibition of Monoamine Oxidases (MAO) and Cholinesterases (ChE)

  • Antifungal Activity via Inhibition of Sterol 14α-demethylase (CYP51)

  • Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

For each potential mechanism, we will present a comparison with relevant analogs, supported by experimental data and detailed protocols.

Potential as a Positive Allosteric Modulator of EAAT2

A series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide analogs have demonstrated potent antiseizure activity through the positive allosteric modulation of EAAT2, a crucial glutamate (B1630785) transporter in the central nervous system.[1][2][3][4] This suggests that the N-benzyl-propanamide scaffold could be a key pharmacophore for enhancing glutamate uptake.

Comparative Efficacy Data of EAAT2 Modulator Analogs

The following table summarizes the in vivo antiseizure activity of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] and its analogs in mouse models. A lower median effective dose (ED50) indicates higher potency.[2]

CompoundMaximal Electroshock (MES) ED50 (mg/kg)6 Hz (32 mA) Seizure ED50 (mg/kg)Subcutaneous Pentylenetetrazol (scPTZ) ED50 (mg/kg)
(R)-AS-1 49.631.367.4
Compound I 28.525.155.2
Compound II 35.229.861.7
Experimental Protocol: EAAT2-Mediated Glutamate Uptake Assay

This protocol outlines a cell-based assay to determine the effect of a test compound on EAAT2-mediated glutamate uptake.

Objective: To quantify the enhancement of glutamate uptake by EAAT2 in the presence of a test compound.

Materials:

  • COS-7 cells transiently transfected with human EAAT2.

  • Radiolabeled [³H]-L-glutamate.

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Scintillation cocktail and counter.

  • Poly-D-lysine coated 96-well plates.

Procedure:

  • Cell Culture and Transfection:

    • Culture COS-7 cells in appropriate media.

    • Transfect cells with a plasmid encoding human EAAT2 using a suitable transfection reagent.

    • Seed the transfected cells onto poly-D-lysine coated 96-well plates and allow them to adhere overnight.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the test compound dilutions for a specified time (e.g., 15-30 minutes) at 37°C.

  • Glutamate Uptake:

    • Initiate the uptake by adding a solution of [³H]-L-glutamate (at a final concentration close to its Km for EAAT2) to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known EAAT2 inhibitor like TBOA).

    • Plot the percentage enhancement of glutamate uptake against the test compound concentration to determine the EC50 value.

G cluster_workflow Experimental Workflow: EAAT2 Glutamate Uptake Assay A Seed EAAT2-transfected COS-7 cells B Pre-incubate with This compound A->B C Add [3H]-L-glutamate B->C D Incubate (5-10 min) C->D E Wash with ice-cold buffer (Terminate uptake) D->E F Lyse cells E->F G Measure radioactivity (Scintillation counting) F->G H Determine EC50 G->H

Workflow for EAAT2-mediated glutamate uptake assay.

Potential as an Inhibitor of Monoamine Oxidases and Cholinesterases

Derivatives of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide have been identified as inhibitors of monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and butyrylcholinesterase (BChE).[5][6][7][8] These enzymes are significant targets in the treatment of neurodegenerative disorders and depression.

Comparative Inhibitory Activity Data

The following table presents the half-maximal inhibitory concentrations (IC50) of representative isoquinoline-carboxamide derivatives against MAO-A, MAO-B, and BChE.[5]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)BChE IC50 (µM)
2d 1.38> 100> 100
2i 4.356.7225.41
2j 2.48> 100> 100
2p 7.119.8331.62
2t 5.268.1745.33
2v 6.947.5528.91
Experimental Protocols

This luminescent assay is a common method for determining the activity of MAO inhibitors.[9][10][11][12][13]

Objective: To measure the IC50 of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO-Glo™ Assay Kit (containing a luminogenic substrate and Luciferin Detection Reagent).

  • Test compound.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare the MAO enzyme and substrate solutions according to the kit instructions.

  • Reaction Setup:

    • Add the test compound dilutions to the wells of the 96-well plate.

    • Add the MAO enzyme (either MAO-A or MAO-B) to the wells.

    • Initiate the reaction by adding the luminogenic substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.

  • Measurement: Incubate for 20 minutes at room temperature and then measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This spectrophotometric assay is widely used to screen for cholinesterase inhibitors.

Objective: To determine the IC50 of a test compound against BChE.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum.

  • Butyrylthiocholine (B1199683) iodide (substrate).

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test compound.

  • Phosphate (B84403) buffer (pH 8.0).

  • 96-well microplate reader.

Procedure:

  • Reaction Mixture:

    • In a 96-well plate, add phosphate buffer, test compound dilutions, and BChE solution.

    • Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation:

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the butyrylthiocholine iodide substrate.

  • Measurement:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_pathway Neurotransmitter Degradation Pathways MAO Monoamine Oxidase (A/B) Inactive_Metabolites1 Inactive Metabolites MAO->Inactive_Metabolites1 ChE Cholinesterase (BChE) Inactive_Metabolites2 Inactive Metabolites ChE->Inactive_Metabolites2 Dopamine Dopamine Dopamine->MAO Serotonin Serotonin Serotonin->MAO Acetylcholine Butyrylcholine Acetylcholine->ChE Inhibitor N-benzyl-propanamide Analog (Inhibitor) Inhibitor->MAO Inhibitor->ChE

Inhibition of key neurotransmitter-degrading enzymes.

Potential as an Antifungal Agent via CYP51 Inhibition

The N-benzyl-propanamide scaffold is also found in azole-containing compounds that exhibit antifungal activity by inhibiting sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[14][15][16][17][18][19]

Comparative Antifungal Activity and CYP51 Inhibition Data

The following table shows the minimum inhibitory concentration (MIC) and CYP51 IC50 values for representative N-benzyl-3-(1H-azol-1-yl)-2-phenylpropanamide derivatives against Candida albicans.[16]

CompoundC. albicans MIC (µg/mL)CaCYP51 IC50 (µM)
5d 0.250.39
5f < 0.030.46
12c 1> 10
Fluconazole 0.1250.31
Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[20][21][22]

Objective: To determine the MIC of a test compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans).

  • RPMI-1640 medium.

  • Test compound.

  • 96-well microplates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the microplate wells.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

This in vitro assay measures the direct inhibition of the CYP51 enzyme.[16][19]

Objective: To determine the IC50 of a test compound against purified CYP51.

Materials:

  • Purified recombinant CYP51 enzyme.

  • CYP51 substrate (e.g., lanosterol).

  • Cytochrome P450 reductase.

  • NADPH.

  • Test compound.

  • Reaction buffer.

  • Method for detecting substrate turnover (e.g., HPLC or a coupled spectrophotometric assay).

Procedure:

  • Reaction Mixture: In a suitable reaction vessel, combine the reaction buffer, CYP51 enzyme, cytochrome P450 reductase, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period.

  • Reaction Initiation: Initiate the reaction by adding the substrate (lanosterol) and NADPH.

  • Incubation: Incubate at 37°C for a defined time.

  • Termination and Analysis: Stop the reaction and analyze the amount of product formed or remaining substrate using a suitable analytical method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

G cluster_pathway Fungal Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal cell membrane component) CYP51->Ergosterol Inhibitor N-benzyl-propanamide Analog (Inhibitor) Inhibitor->CYP51

Inhibition of a key enzyme in fungal cell membrane synthesis.

Potential as a p38 MAP Kinase Inhibitor

Novel imidazole (B134444) derivatives of 2-amino-N-(Substituted)-3-phenylpropanamide have been synthesized and shown to possess anti-inflammatory activity through the inhibition of p38 MAP kinase.[23][24][25] This pathway is a key regulator of the production of pro-inflammatory cytokines.

Comparative p38 MAP Kinase Inhibitory Activity

The following table shows the IC50 values of representative imidazole-propanamide derivatives against p38 MAP kinase.[23]

Compoundp38 MAP Kinase IC50 (nM)
AA2 587.32 ± 7.14
AA3 511.69 ± 6.87
AA4 489.21 ± 5.92
AA5 446.78 ± 6.03
AA6 403.57 ± 6.35
SB203580 (Control) 222.44 ± 5.98
Experimental Protocol: In Vitro p38 MAP Kinase Assay

This protocol describes a luminescent-based kinase assay to determine the inhibitory activity of a compound against p38 MAP kinase.[26][27][28][29][30][31][32]

Objective: To determine the IC50 of a test compound against p38 MAP kinase.

Materials:

  • Recombinant active p38 MAP kinase.

  • Peptide substrate for p38 (e.g., ATF2).

  • ATP.

  • Test compound.

  • Kinase assay buffer.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup:

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Add a mixture of the p38 kinase and the peptide substrate to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Detection and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_pathway p38 MAP Kinase Signaling Pathway Stress_Cytokines Stress / Pro-inflammatory Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 Downstream_Targets Downstream Targets (e.g., ATF2) p38->Downstream_Targets Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Inhibitor N-benzyl-propanamide Analog (Inhibitor) Inhibitor->p38

Inhibition of the p38 MAP kinase signaling cascade.

Conclusion

The this compound scaffold is a versatile chemical framework present in compounds with diverse and significant biological activities. While direct experimental validation of the mechanism of action for this compound is needed, the comparative data from its analogs strongly suggest several plausible avenues for its therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to investigate these potential mechanisms and to characterize the pharmacological profile of this compound and its future derivatives. Further investigation into these pathways will be crucial in elucidating its precise biological role and potential for drug development.

References

Navigating the Structure-Activity Landscape of N-benzyl-3-phenylpropanamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-benzyl-3-phenylpropanamide derivatives, a scaffold of significant interest in medicinal chemistry. We delve into the structural modifications that influence their anticonvulsant and transient receptor potential vanilloid 1 (TRPV1) antagonist activities, supported by experimental data and detailed protocols.

The this compound core structure presents multiple sites for chemical modification, including the N-benzyl ring, the phenyl ring of the propanamide moiety, and the propanamide backbone itself. Alterations at these positions can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties. This guide will explore these nuances, offering a valuable resource for the rational design of novel therapeutic agents.

Anticonvulsant Activity: Unraveling the SAR of N-benzyl-2-acetamidopropionamide Analogs

While direct SAR studies on this compound for anticonvulsant activity are limited, extensive research on the closely related N-benzyl-2-acetamidopropionamide scaffold, which includes the marketed drug Lacosamide, provides significant insights. The primary screening method for anticonvulsant activity in these studies is the Maximal Electroshock (MES) test in rodents, a model for generalized tonic-clonic seizures.[1]

The key structural features influencing the anticonvulsant potency of these derivatives are summarized in the table below. The data highlights the importance of substitutions at the C-3 position of the propionamide (B166681) backbone.

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives in the MES Test. [2][3]

CompoundR (at C-3)StereochemistryMES ED₅₀ (mg/kg, i.p. in mice)Neurotoxicity TD₅₀ (mg/kg, i.p. in mice)Protective Index (PI = TD₅₀/ED₅₀)
(R)-18 (Lacosamide) -OCH₃R4.5276.0
(S)-18 -OCH₃S>100--
(R,S)-18 -OCH₃Racemic8.3--
(R,S)-19 -OCH₂CH₃Racemic17.3--
(R)-27 -OCH₂CH₃R7.930-100>3.8
(R)-29 -OCH(CH₃)₂R2330-100>1.3
(R)-30 -OC(CH₃)₃R30-100>100-
(R,S)-6 -OHRacemic>100--
Phenytoin (Reference) --6.56710.3

Key SAR Findings for Anticonvulsant Activity: [2][3]

  • Stereochemistry is Crucial: The anticonvulsant activity predominantly resides in the (R)-enantiomer, as demonstrated by the significant difference in potency between (R)-18 (Lacosamide) and (S)-18.[2]

  • Small Alkoxy Substituents at C-3 are Favorable: Potency generally increases with smaller, non-bulky alkoxy groups at the 3-position of the propionamide chain. The methoxy (B1213986) derivative ((R)-18) is the most potent, with activity decreasing as the size of the alkoxy group increases to ethoxy, isopropoxy, and tert-butoxy.[3]

  • Hydroxyl Group is Detrimental: Replacement of the 3-methoxy group with a hydroxyl group leads to a significant loss of activity.[4]

  • Protective Index: The (R)-enantiomer of the 3-methoxy derivative ((R)-18) exhibits a favorable protective index, indicating a good separation between its effective and toxic doses.[2]

TRPV1 Antagonism: Exploring Modifications on the Propanamide Scaffold

This compound derivatives have also been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for the development of analgesics.[5] The primary in vitro assay used to determine the potency of these compounds is a calcium influx assay in cells expressing the TRPV1 receptor.

The following table presents data for a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides with various N-benzyl C-region analogs, highlighting the impact of substitutions on the N-benzyl moiety on their ability to inhibit TRPV1.

Table 2: In Vitro Activity of this compound Derivatives as TRPV1 Antagonists. [6]

CompoundN-Benzyl SubstitutionhTRPV1 Antagonism (Kᵢ, nM)
72 N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl)0.58
73 N-(2-(4-t-butylbenzyl)-3-(pivaloyloxy)propyl) with 3-chloro on phenyl5.2
2a N-(2-(4-t-butylbenzyl)-3-hydroxypropyl)thioureaPotent
2b N-(2-(4-t-butylbenzyl)-3-hydroxypropyl)thiourea with 3-fluoro on phenylPotent

Key SAR Findings for TRPV1 Antagonist Activity: [6]

  • Amide Surrogates: Replacing the thiourea (B124793) linkage in initial lead compounds with an amide bond led to the discovery of potent antagonists.

  • Stereospecificity: The activity of these antagonists is stereospecific.

  • Hydrophobic Interactions: Docking studies suggest that these compounds bind to a hydrophobic pocket in the TRPV1 receptor.

  • High Affinity: Several analogs display high binding affinities with Kᵢ values in the low nanomolar range, comparable to or more potent than the reference antagonist 5-iodoRTX.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Maximal Electroshock (MES) Test in Mice

This test is a standard preclinical model for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[1]

Apparatus:

  • Electroconvulsive shock generator.

  • Corneal electrodes.

  • Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).

  • Saline solution (0.9%).

Procedure:

  • Animal Preparation: Male CF-1 mice are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.[2] A control group receives the vehicle.

  • Electrode Application: At the time of predicted peak effect of the compound, a drop of ophthalmic anesthetic is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[1]

  • Stimulation: A 60 Hz alternating current of 50 mA is delivered for 0.2 seconds through the corneal electrodes.[1]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[1]

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

Neurotoxicity Assessment (Rotarod Test): The median toxic dose (TD₅₀) is determined by assessing motor impairment on a rotarod apparatus. The Protective Index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀.[2]

MES_Test_Workflow cluster_pre Pre-treatment cluster_test Seizure Induction cluster_post Observation & Analysis Animal_Prep Animal Preparation (Male CF-1 Mice) Compound_Admin Compound Administration (i.p. or p.o.) Animal_Prep->Compound_Admin Anesthesia Corneal Anesthesia (0.5% Tetracaine) Compound_Admin->Anesthesia Stimulation Electrical Stimulation (50 mA, 60 Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Calculate ED₅₀ Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock (MES) Test.

In Vitro Calcium Influx Assay for TRPV1 Antagonism

This assay measures the ability of a compound to inhibit the influx of calcium into cells expressing the TRPV1 receptor upon stimulation with an agonist like capsaicin.[7]

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • TRPV1 agonist (e.g., capsaicin).

  • Assay buffer.

  • Fluorescence microplate reader or microscope.

Procedure:

  • Cell Preparation: Plate hTRPV1-expressing HEK293 cells in a 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye increases its fluorescence intensity upon binding to calcium.[7]

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (potential antagonist) for a specified period.

  • Agonist Stimulation: Add a known concentration of a TRPV1 agonist (e.g., capsaicin) to the wells to stimulate the TRPV1 channels.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The influx of calcium through the activated TRPV1 channels will cause an increase in fluorescence.[7]

  • Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the fluorescence signal compared to control wells (agonist only). The half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ) is then calculated.

Calcium_Influx_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Measurement & Analysis Cell_Plating Plate hTRPV1-HEK293 Cells Dye_Loading Load with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Incubation Incubate with Test Compound Dye_Loading->Compound_Incubation Agonist_Addition Add Capsaicin (Agonist) Compound_Incubation->Agonist_Addition Fluorescence_Reading Measure Fluorescence Change Agonist_Addition->Fluorescence_Reading Data_Analysis Calculate IC₅₀ / Kᵢ Fluorescence_Reading->Data_Analysis

References

Comparative analysis of different synthesis routes for N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-benzyl-3-phenylpropanamide, a secondary amide, is a fundamental transformation in organic chemistry with applications in the preparation of more complex molecules and potential pharmaceutical intermediates. The selection of a synthetic route is a critical decision, influenced by factors such as yield, reaction time, cost, and the availability of reagents and specialized equipment. This guide provides an objective comparison of three primary synthetic methodologies for the preparation of this compound, supported by experimental data to inform the selection of the most suitable protocol.

At a Glance: Comparison of Synthetic Routes

The three principal routes for the synthesis of this compound are:

  • Direct Thermal Condensation: The direct reaction of 3-phenylpropanoic acid and benzylamine (B48309) at elevated temperatures.

  • Coupling Agent-Mediated Amidation: The use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), to facilitate amide bond formation at or below room temperature.

  • Acid Chloride Route: A two-step process involving the conversion of 3-phenylpropanoic acid to its more reactive acid chloride derivative, followed by reaction with benzylamine.

The following table summarizes the key quantitative data for these synthetic pathways.

ParameterRoute 1: Direct Thermal Condensation (with Catalyst)Route 2: DCC-Mediated CouplingRoute 3: Acid Chloride Route
Starting Materials 3-Phenylpropanoic Acid, Benzylamine3-Phenylpropanoic Acid, Benzylamine, DCC, DMAP3-Phenylpropanoic Acid, Thionyl Chloride, Benzylamine
Key Reagents/Catalysts Zirconium(IV) chloride (ZrCl₄)N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Thionyl Chloride (SOCl₂) or Oxalyl Chloride
Reaction Time Not specified in detail, typically several hours12 - 16 hoursStep 1: ~1-2 hours; Step 2: ~2-3 hours
Reaction Temperature Reflux (e.g., in toluene, ~111°C)0°C to Room TemperatureStep 1: Reflux; Step 2: 0°C to Room Temperature
Typical Yield 92%[1]High (exact yield for this specific reaction not found, but generally high for this method)High (exact yield for this specific reaction not found, but generally high for this method)
Purity (post-purification) HighHighHigh
Key Advantages High yield, potentially fewer reagents.Mild reaction conditions, high yields.Utilizes a highly reactive intermediate, often leading to high conversion.
Key Disadvantages Requires high temperatures, catalyst may be required for high yield.Formation of dicyclohexylurea (DCU) byproduct which requires filtration, DCC is an allergen.Two-step process, requires handling of corrosive and moisture-sensitive reagents (thionyl chloride and the acid chloride).

Visualizing the Synthetic Pathways

The logical relationships and workflows of the synthetic routes are depicted below.

synthesis_workflows cluster_inputs Starting Materials cluster_routes Synthetic Routes cluster_output Product 3-Phenylpropanoic Acid 3-Phenylpropanoic Acid Route 1 Direct Thermal Condensation 3-Phenylpropanoic Acid->Route 1 Route 2 DCC-Mediated Coupling 3-Phenylpropanoic Acid->Route 2 Route 3 Acid Chloride Route 3-Phenylpropanoic Acid->Route 3 Benzylamine Benzylamine Benzylamine->Route 1 Benzylamine->Route 2 Benzylamine->Route 3 This compound This compound Route 1->this compound Route 2->this compound Route 3->this compound

Caption: Overview of the three main synthetic routes to this compound from common starting materials.

Experimental Protocols

Route 1: Direct Thermal Condensation (with Catalyst)

This method involves the direct reaction of 3-phenylpropanoic acid with benzylamine at elevated temperatures, often with a catalyst to improve the reaction rate and yield.

Workflow:

Start Start Mix Mix 3-phenylpropanoic acid, benzylamine, and ZrCl₄ in toluene Start->Mix Heat Heat to reflux Mix->Heat Monitor Monitor reaction (e.g., by TLC) Heat->Monitor Workup Cool, remove solvent, and purify Monitor->Workup Product Product Workup->Product

Caption: Workflow for the direct thermal condensation route.

Procedure: To a solution of 3-phenylpropanoic acid (1.0 mmol) and benzylamine (1.0 mmol) in toluene, a catalytic amount of zirconium(IV) chloride (ZrCl₄) is added. The mixture is heated to reflux and the reaction progress is monitored by a suitable technique such as Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.[1] A reported yield for a similar scale-up procedure is 92%.[1]

Route 2: DCC-Mediated Coupling

This route utilizes a coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, allowing for amide bond formation under mild conditions.

Workflow:

Start Start Activate Dissolve 3-phenylpropanoic acid, DCC, and DMAP in DCM at 0°C Start->Activate AddAmine Add benzylamine dropwise Activate->AddAmine Stir Stir at room temperature for 12-16 hours AddAmine->Stir Filter Filter to remove DCU byproduct Stir->Filter Wash Wash filtrate with NaHCO₃ and brine Filter->Wash Purify Dry, concentrate, and purify Wash->Purify Product Product Purify->Product

Caption: Workflow for the DCC-mediated coupling route.

Procedure: To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0°C under a nitrogen atmosphere, N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) are added. The mixture is stirred for 10 minutes, after which benzylamine (1.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.[2]

Route 3: Acid Chloride Route

This two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with the amine.

Workflow:

cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation Start1 Start1 React1 React 3-phenylpropanoic acid with thionyl chloride Start1->React1 Isolate1 Remove excess thionyl chloride React1->Isolate1 Intermediate 3-Phenylpropanoyl chloride Isolate1->Intermediate React2 React 3-phenylpropanoyl chloride with benzylamine at 0°C Intermediate->React2 Start2 Start2 Start2->React2 Workup2 Quench, extract, and wash React2->Workup2 Purify2 Dry, concentrate, and purify Workup2->Purify2 Product Product Purify2->Product

Caption: Workflow for the two-step acid chloride route.

Procedure:

Step 1: Synthesis of 3-Phenylpropanoyl Chloride 3-Phenylpropanoic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), and heated to reflux for 1-2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, typically under reduced pressure, to yield the crude 3-phenylpropanoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound The crude 3-phenylpropanoyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled to 0°C. A solution of benzylamine (1.0 equivalent) and a base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a few hours. The reaction is quenched with water, and the organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried, filtered, and concentrated. The final product is purified by column chromatography or recrystallization.

Conclusion

The choice of the optimal synthetic route for this compound is contingent on the specific requirements of the laboratory and the project. The direct thermal condensation with a catalyst offers a high-yielding, one-pot procedure but requires high temperatures. The DCC-mediated coupling provides a milder alternative, though it involves the formation of a byproduct that must be removed. The acid chloride route is a robust and often high-yielding method but involves an additional synthetic step and the handling of hazardous reagents. For large-scale synthesis, the direct thermal condensation might be the most atom-economical, while for smaller-scale laboratory preparations where mild conditions are paramount, the DCC-mediated route is a strong contender. The acid chloride route remains a reliable and classical approach, particularly when high reactivity is required.

References

In Vivo Efficacy of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) Demonstrates Superior Anticonvulsant Profile Compared to Valproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of preclinical data reveals that N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a novel central nervous system agent, exhibits a potent and broad-spectrum anticonvulsant efficacy in murine models, surpassing the standard antiepileptic drug, valproic acid (VPA), with a significantly wider therapeutic window. This guide provides a detailed comparison of the in vivo efficacy of AS-1 and VPA, supported by quantitative data from key preclinical seizure models and detailed experimental protocols.

Executive Summary

N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) is a promising anticonvulsant candidate that has demonstrated superior efficacy and safety in direct comparison to valproic acid in a battery of well-established in vivo seizure models in mice. The median effective dose (ED₅₀) of AS-1 was consistently lower than that of VPA across the maximal electroshock (MES), subcutaneous pentylenetetrazole (s.c. PTZ), and 6-Hz seizure tests. Furthermore, the median toxic dose (TD₅₀) for AS-1, as determined by the rotarod test for motor impairment, was significantly higher, indicating a more favorable safety profile.

Comparative Efficacy and Safety Data

The following table summarizes the in vivo anticonvulsant and neurotoxic profiles of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) and valproic acid (VPA) in mice. Data is presented as the median effective dose (ED₅₀) required to protect 50% of animals from seizures and the median toxic dose (TD₅₀) causing motor impairment in 50% of animals.

CompoundMES Test ED₅₀ (mg/kg, i.p.)s.c. PTZ Test ED₅₀ (mg/kg, i.p.)6-Hz (32 mA) Test ED₅₀ (mg/kg, i.p.)Rotarod Test TD₅₀ (mg/kg, i.p.)
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) 48.067.431.3> 300
Valproic Acid (VPA) 252.74[1]239.45[1]130.65[1]430.77[1]

Mechanism of Action: Positive Allosteric Modulation of EAAT2

AS-1 exerts its anticonvulsant effects through a novel mechanism of action as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[2][3][4] EAAT2 is a crucial glutamate (B1630785) transporter in the brain responsible for clearing excess glutamate from the synaptic cleft.[1][5][6][7][8][9][10][11] By binding to an allosteric site on the EAAT2 protein, AS-1 enhances the transporter's ability to remove glutamate, thereby reducing neuronal hyperexcitability and suppressing seizure activity.[1][5][6][8]

EAAT2_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_astrocyte Astrocyte Glutamate_Vesicle Glutamate Extracellular_Glutamate Excess Glutamate Glutamate_Vesicle->Extracellular_Glutamate Release EAAT2 EAAT2 Transporter Extracellular_Glutamate->EAAT2 Binds to Glutamate_Uptake Increased Glutamate Uptake EAAT2->Glutamate_Uptake Enhances AS1 AS-1 (PAM) AS1->EAAT2 Positive Allosteric Modulation experimental_workflow start Animal Acclimation dosing Compound Administration (AS-1, VPA, or Vehicle) start->dosing pretreatment Pretreatment Period dosing->pretreatment neurotoxicity Neurotoxicity Assessment (Rotarod Test) dosing->neurotoxicity seizure_induction Seizure Induction (MES, s.c. PTZ, or 6-Hz) pretreatment->seizure_induction observation Observation of Seizure Endpoint seizure_induction->observation data_analysis Data Analysis (ED₅₀ Calculation) observation->data_analysis conclusion Efficacy & Safety Profile Determination data_analysis->conclusion td50_calc Data Analysis (TD₅₀ Calculation) neurotoxicity->td50_calc td50_calc->conclusion

References

Benchmarking N-benzyl-3-phenylpropanamide against other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking N-benzyl-3-phenylpropanamide: An Analysis of Available Data

Despite interest in the therapeutic potential of propanamide derivatives, publicly available data on the specific enzyme inhibitory activity of this compound is currently unavailable. Extensive searches of scientific literature and chemical databases did not yield specific quantitative metrics, such as IC50 or Ki values, which are essential for a direct comparative analysis against other enzyme inhibitors.

This compound is a secondary amide that has been noted for its synthetic versatility and potential as an intermediate in pharmaceutical development.[1] While the broader class of N-benzyl and propanamide-containing compounds has been investigated for various biological activities, specific data pinpointing the enzymatic targets of this compound and its potency remains elusive.

For instance, research on structurally related compounds has revealed inhibitory activity against a range of enzymes. Derivatives of N-benzyl benzamide (B126) have been identified as potent inhibitors of butyrylcholinesterase, a target in the management of Alzheimer's disease. Similarly, other propanamide derivatives have been explored for their activity against enzymes implicated in cancer and infectious diseases. However, this information on analogous compounds cannot be directly extrapolated to this compound without specific experimental validation.

One study noted the isolation of this compound from the fungus Clonostachys compactiuscula, but did not provide details on its enzyme inhibitory properties.[2] Another source mentioned its potential in antimalarial applications, which would imply an interaction with parasitic enzymes, but specific data was not provided.[1]

Without concrete data on which enzymes are inhibited by this compound and the extent of this inhibition, a meaningful comparison with other enzyme inhibitors cannot be constructed. The generation of such a comparison would require future experimental screening of this compound against a panel of enzymes to identify its primary targets and determine its potency.

Data Presentation

Due to the lack of quantitative data from experimental studies on the enzyme inhibitory activity of this compound, a comparative data table cannot be generated at this time.

Experimental Protocols

As no specific enzyme inhibition experiments for this compound have been identified in the public domain, detailed experimental protocols for this specific compound cannot be provided. For a general understanding of how such experiments are typically conducted, a generic workflow for an enzyme inhibition assay is described below.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a specific enzyme.

experimental_workflow General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Preparation Reaction_Initiation Initiation of Reaction with Substrate Substrate_Prep->Reaction_Initiation Incubation->Reaction_Initiation Data_Collection Measurement of Enzyme Activity Reaction_Initiation->Data_Collection IC50_Calc IC50 Determination Data_Collection->IC50_Calc Data_Interpretation Comparison and Interpretation IC50_Calc->Data_Interpretation

Caption: A generalized workflow for determining the in vitro inhibitory potency of a compound against a target enzyme.

This guide will be updated should relevant experimental data for this compound become publicly available.

References

Assessing Target Selectivity: A Comparative Guide to N-benzyl-3-phenylpropanamide Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

While a specific biological target for N-benzyl-3-phenylpropanamide remains to be definitively identified in publicly available research, a class of its structural analogs, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, has been investigated for its inhibitory activity against key enzymes in neurotransmitter metabolism. This guide provides a comparative assessment of the selectivity of these analogs for monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and butyrylcholinesterase (BChE).

This analysis is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and selectivity profiles of this chemical scaffold. The data presented is compiled from published experimental findings.

Quantitative Comparison of Inhibitory Activity

The selectivity of a compound is a critical factor in drug development, as it can influence both efficacy and adverse effects. The following table summarizes the inhibitory potency of various (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs against MAO-A, MAO-B, and BChE. Lower IC50 values indicate higher potency. For BChE, the percentage of inhibition at a 100 µM concentration is provided. None of the tested compounds showed inhibitory activity against acetylcholinesterase (AChE)[1][2][3].

CompoundSubstituent (R)MAO-A IC50 (µM)[1][2][3]MAO-B IC50 (µM)[1][2][3]BChE % Inhibition @ 100 µM[1][2][3]
2d p-F1.38> 10Not Reported
2j p-Br2.48> 1034.5
2i m-Br5.866.45Not Reported
2p o-CH37.338.12Not Reported
2t m-OCH36.987.5455.0
2v 2,4-(OCH3)28.159.21Not Reported
2b o-FNot ReportedNot Reported49.0
2l m-CF3Not ReportedNot Reported49.1
2s o-OCH3Not ReportedNot Reported39.6
2u p-OCH3Not ReportedNot Reported40.7

Signaling Pathway of Target Enzymes

Monoamine oxidases and cholinesterases are crucial enzymes in the central nervous system, responsible for the degradation of neurotransmitters. MAO-A and MAO-B metabolize monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine, while cholinesterases hydrolyze acetylcholine. The inhibition of these enzymes can lead to an increase in the synaptic levels of their respective neurotransmitters, which is a therapeutic strategy for various neurological and psychiatric disorders.

Neurotransmitter_Degradation Serotonin Serotonin MAOA MAO-A Serotonin->MAOA Norepinephrine Norepinephrine Norepinephrine->MAOA Dopamine Dopamine Dopamine->MAOA MAOB MAO-B Dopamine->MAOB Acetylcholine Acetylcholine BChE BChE Acetylcholine->BChE AChE AChE Acetylcholine->AChE Monoamine_Metabolites Inactive Metabolites MAOA->Monoamine_Metabolites MAOB->Monoamine_Metabolites Choline_Acetate Choline + Acetate BChE->Choline_Acetate AChE->Choline_Acetate

Neurotransmitter degradation by MAO and cholinesterases.

Experimental Protocols

The following are generalized protocols for determining the in vitro inhibitory activity of compounds against monoamine oxidase and cholinesterase.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is based on the detection of hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.

  • Materials and Reagents:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)

    • Substrate (e.g., Kynuramine for both isoforms, or selective substrates like serotonin for MAO-A and benzylamine (B48309) for MAO-B)

    • Amplex® Red reagent (or other suitable fluorescent probe)

    • Horseradish peroxidase (HRP)

    • Test compounds and positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

    • 96-well black microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

    • In a 96-well plate, add the diluted test compounds, a vehicle control (e.g., DMSO), and a positive control.

    • Add the MAO-A or MAO-B enzyme to each well, except for a no-enzyme control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Prepare a reaction mixture containing the substrate, Amplex® Red, and HRP in the assay buffer.

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at 590 nm) kinetically over a period of time (e.g., 30-60 minutes) at 37°C.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

Cholinesterase (AChE/BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by cholinesterase, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

  • Materials and Reagents:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

    • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

    • Substrate: Acetylthiocholine iodide (ATCI)

    • DTNB (Ellman's reagent)

    • Test compounds and a positive control (e.g., Donepezil)

    • 96-well clear microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, DTNB solution, and the diluted test compounds or controls.

    • Add the AChE or BChE solution to each well.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals for a set period (e.g., 10-15 minutes).

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Selectivity Assessment

The systematic evaluation of a compound's selectivity involves a multi-step process, from initial screening to detailed characterization. The following diagram illustrates a general workflow for assessing the selectivity of enzyme inhibitors.

experimental_workflow cluster_screening Initial Screening cluster_dose_response Potency Determination cluster_selectivity Selectivity Profiling cluster_mechanism Mechanism of Action Primary_Assay Primary Assay (Single Concentration) Dose_Response Dose-Response Assay Primary_Assay->Dose_Response Active Compounds IC50_Determination IC50 Calculation Dose_Response->IC50_Determination Panel_Screening Screening against a Panel of Related Enzymes IC50_Determination->Panel_Screening Potent Compounds Selectivity_Index Calculation of Selectivity Index Panel_Screening->Selectivity_Index Mechanism_Studies Mechanism of Inhibition Studies (e.g., Reversibility, Kinetics) Selectivity_Index->Mechanism_Studies Selective Compounds

Workflow for assessing enzyme inhibitor selectivity.

References

Safety Operating Guide

Proper Disposal of N-benzyl-3-phenylpropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While specific hazards for N-benzyl-3-phenylpropanamide are not fully characterized, a conservative approach is essential.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust or aerosols are expected, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Waste Characterization and Segregation:

  • Treat as Hazardous Waste: In the absence of specific data, this compound should be treated as a hazardous chemical waste.

  • Do Not Mix: Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your EHS department. Incompatible wastes can lead to dangerous chemical reactions.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect any solid this compound, contaminated weigh boats, filter paper, and other contaminated disposable lab supplies in a designated solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled liquid hazardous waste container.

2. Waste Container Selection and Labeling:

  • Container Compatibility: Use only containers that are compatible with amides and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

  • Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and composition of the waste (including any solvents)

    • The date the waste was first added to the container

    • The name of the principal investigator or responsible person

3. Storage of Chemical Waste:

  • Secure Closure: Waste containers must be kept securely closed at all times, except when adding waste.

  • Designated Storage Area: Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.

  • Incompatible Materials: Store away from incompatible materials, such as strong acids or bases, to prevent accidental reactions.

4. Arranging for Final Disposal:

  • Contact EHS: Once the waste container is full or has reached the institutional time limit for storage in a satellite accumulation area (often 90 days), contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[1][2]

  • Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1]

Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Proper PPE: Don the appropriate PPE as outlined above.

  • Contain the Spill: Gently sweep up the solid material, avoiding the generation of dust.

  • Collect Waste: Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

For larger spills, or any spill of a solution, evacuate the area and contact your institution's EHS department immediately.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, no quantitative hazard data (e.g., LD50, flashpoint) can be definitively provided. The table below summarizes the key physical and chemical properties available from public databases.

PropertyValueSource
Molecular Formula C₁₆H₁₇NOPubChem
Molecular Weight 239.31 g/mol PubChem
CAS Number 10264-10-5PubChem
Appearance Solid (presumed)-
GHS Hazard Statements No data availableGuidechem

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process Start Generation of this compound Waste Segregate Segregate Solid and Liquid Waste Start->Segregate Spill Spill Occurs Start->Spill Label Label Waste Containers Correctly Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Pickup Arrange for Professional Pickup ContactEHS->Pickup FinalDisposal Final Disposal at a Licensed Facility Pickup->FinalDisposal SpillResponse Follow Spill Management Protocol Spill->SpillResponse Emergency Path SpillResponse->Segregate Collect Spill Debris

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling N-benzyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of N-benzyl-3-phenylpropanamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar chemicals, such as N-benzylbenzamide, and general best practices for laboratory chemical safety.

Immediate Safety Considerations

Before handling this compound, a thorough risk assessment is mandatory. Based on data from related amide compounds, this chemical should be treated as potentially hazardous.

Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement when handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and potential irritation.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust. A respirator may be needed for large quantities or if dust is generated.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh the desired amount of this compound, avoiding the generation of dust.

    • If dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove and dispose of PPE in the designated waste containers.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused compound and any contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and compatible waste container.

    • The label should include the chemical name ("this compound Waste") and a clear hazard warning (e.g., "Irritant").

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

    • Do not dispose of this compound down the drain or in the regular trash.[1]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Experimental Workflow for Safe Handling and Disposal

prep Preparation - Assess Risks - Don PPE - Prepare Workspace handling Handling - Weigh Carefully - Avoid Dust - Use Fume Hood prep->handling Proceed with caution post_handling Post-Handling - Clean Workspace - Doff PPE Correctly - Wash Hands handling->post_handling After completion spill_response Spill Response - Evacuate Area - Alert Supervisor - Use Spill Kit handling->spill_response In case of spill waste_collection Waste Collection - Use Labeled, Sealed Container post_handling->waste_collection Segregate waste disposal Final Disposal - Contact EHS - Arrange for Professional Disposal waste_collection->disposal Follow institutional protocol spill_response->waste_collection Contain and collect spill debris

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.